Product packaging for (3-Nitrophenyl)methanesulfonyl chloride(Cat. No.:CAS No. 58032-84-1)

(3-Nitrophenyl)methanesulfonyl chloride

Cat. No.: B1316798
CAS No.: 58032-84-1
M. Wt: 235.65 g/mol
InChI Key: IUYFKLDRPZLAQQ-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C7H6ClNO4S and its molecular weight is 235.65 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO4S B1316798 (3-Nitrophenyl)methanesulfonyl chloride CAS No. 58032-84-1

Properties

IUPAC Name

(3-nitrophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYFKLDRPZLAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526466
Record name (3-Nitrophenyl)methanesulfonyl chloride
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Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58032-84-1
Record name (3-Nitrophenyl)methanesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-nitrophenyl)methanesulfonyl chloride
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Foundational & Exploratory

(3-Nitrophenyl)methanesulfonyl chloride: A Technical Overview of Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of (3-Nitrophenyl)methanesulfonyl chloride, a chemical compound of interest in synthetic chemistry and drug discovery. While experimental data for this specific isomer is limited in publicly available literature, this document compiles the available information and offers context based on related compounds.

Core Physical and Chemical Data

This compound is an organic compound with the CAS number 58032-84-1. Its chemical structure consists of a methanesulfonyl chloride group attached to a benzene ring substituted with a nitro group at the meta position.

PropertyValueSource
CAS Number 58032-84-1
Molecular Formula C₇H₆ClNO₄S
Molecular Weight 235.65 g/mol
IUPAC Name This compound
InChI Key IUYFKLDRPZLAQQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])CS(=O)(=O)Cl
Appearance No Data Available
Melting Point No Data Available
Boiling Point No Data Available
Density No Data Available
Solubility Reacts with water.[1] Soluble in polar organic solvents.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not described in the searched scientific literature. Standard analytical techniques such as differential scanning calorimetry (DSC) for melting point determination, thermogravimetric analysis (TGA) for decomposition temperature, and gas chromatography-mass spectrometry (GC-MS) for purity assessment would be appropriate for characterizing this compound.

Chemical Structure

Caption: 2D representation of this compound.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the reviewed literature detailing specific signaling pathways or established experimental workflows in which this compound is a key component. Its utility is likely as a reagent in organic synthesis, potentially for the introduction of the 3-nitrobenzylsulfonyl moiety onto various molecular scaffolds in the development of new chemical entities.

Data Gaps and Future Research

The significant lack of experimentally verified physical property data for this compound highlights an area for future research. A thorough characterization of its melting point, boiling point, density, and solubility in various solvents would be invaluable for its application in research and development. Furthermore, studies exploring its reactivity and potential applications in medicinal chemistry and materials science could reveal novel uses for this compound.

References

An In-depth Technical Guide to the Synthesis of (3-Nitrophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and accessible synthetic pathway for the preparation of (3-Nitrophenyl)methanesulfonyl chloride, a key building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing from readily available starting materials. This document provides detailed experimental protocols, a comprehensive table of quantitative data, and a visual representation of the synthetic workflow to aid in laboratory implementation.

I. Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the formation of the pivotal intermediate, (3-Nitrophenyl)methanethiol. This is followed by the oxidation of the thiol to the desired sulfonyl chloride.

The overall transformation can be summarized as follows:

Step 1: Synthesis of (3-Nitrophenyl)methanethiol

Starting from 3-Nitrobenzyl bromide, the corresponding thiol is generated via the formation of an isothiouronium salt, followed by basic hydrolysis. This method is advantageous as it avoids the direct handling of highly odorous and volatile thiols in the initial stage.

Step 2: Oxidation of (3-Nitrophenyl)methanethiol to this compound

The synthesized (3-Nitrophenyl)methanethiol is then subjected to oxidative chlorination to yield the final product, this compound. A variety of reagents can be employed for this transformation, with a combination of hydrogen peroxide and thionyl chloride offering an efficient and high-yielding approach.[1]

II. Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in this synthesis.

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity (%)
3-Nitrobenzyl bromideStarting MaterialC₇H₆BrNO₂216.033958-57-498
ThioureaReagentCH₄N₂S76.1262-56-6≥99
(3-Nitrophenyl)methanethiolIntermediateC₇H₇NO₂S169.2077472-39-097
Hydrogen Peroxide (30% w/w in H₂O)ReagentH₂O₂34.017722-84-130
Thionyl chlorideReagentSOCl₂118.977719-09-7≥99
This compound Final Product C₇H₆ClNO₄S 235.64 58032-84-1 >95

III. Experimental Protocols

Step 1: Synthesis of (3-Nitrophenyl)methanethiol

This procedure is adapted from a general method for the synthesis of thiols from alkyl halides via an isothiuronium salt.

Materials:

  • 3-Nitrobenzyl bromide (1.0 eq)

  • Thiourea (1.1 eq)

  • Methanol

  • Sodium hydroxide (3.0 eq)

  • Dichloromethane

  • Aqueous sodium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-Nitrobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in methanol.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the isothiuronium salt formation, cool the reaction mixture to room temperature.

  • Carefully add solid sodium hydroxide (3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for an additional 2-3 hours to effect the hydrolysis of the isothiuronium salt to the thiolate.

  • Cool the reaction mixture to room temperature.

  • The resulting (3-Nitrophenyl)methanethiol can be used in the next step directly or after purification. For purification, partition the reaction mixture between an aqueous sodium hydroxide solution and dichloromethane. The organic layer containing the product can be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Oxidation of (3-Nitrophenyl)methanethiol to this compound

This protocol is based on a general and efficient method for the direct conversion of thiols to sulfonyl chlorides.[1]

Materials:

  • (3-Nitrophenyl)methanethiol (1.0 eq)

  • Hydrogen peroxide (30% w/w in H₂O, 3.0 eq)

  • Thionyl chloride (1.0 eq)

  • Acetonitrile

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve (3-Nitrophenyl)methanethiol (1.0 eq) in acetonitrile.

  • Cool the solution in an ice-water bath.

  • To the stirred solution, add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the internal temperature below 20 °C.

  • Following the addition of hydrogen peroxide, add thionyl chloride (1.0 eq) dropwise via the dropping funnel, again ensuring the temperature does not exceed 20 °C.

  • After the complete addition of thionyl chloride, allow the reaction mixture to stir at room temperature for approximately 1 hour, or until TLC analysis indicates the complete consumption of the starting thiol.

  • Upon completion, the reaction mixture can be carefully quenched with water.

  • Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

IV. Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Pathway A 3-Nitrobenzyl bromide C S-(3-Nitrobenzyl)isothiouronium bromide (Intermediate) A->C Methanol, Reflux B Thiourea B->C D (3-Nitrophenyl)methanethiol C->D NaOH, Reflux F This compound D->F Acetonitrile, 0 °C to RT E H₂O₂ / SOCl₂ E->F

Caption: Synthesis workflow for this compound.

References

Technical Guide: (3-Nitrophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Nitrophenyl)methanesulfonyl chloride is a reactive organic compound featuring a sulfonyl chloride group attached to a methylene bridge, which is in turn bonded to a 3-nitrophenyl ring. Its structure suggests its potential utility as a building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of the nitro group significantly influences the electronic properties of the molecule, while the sulfonyl chloride moiety serves as a highly reactive functional group for introducing the (3-nitrophenyl)methanesulfonyl group into other molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its general relevance in the context of drug discovery.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 58032-84-1[1]
Molecular Formula C₇H₆ClNO₄S[1]
Molecular Weight 235.65 g/mol [1]
Appearance Off-white to light brown solid
Melting Point 95-100 °C
Boiling Point 393.2 ± 25.0 °C (Predicted)
Density 1.570 ± 0.06 g/cm³ (Predicted)
Water Solubility Reacts with water
Purity 95%[1]

Synthesis

Proposed Experimental Protocol

Step 1: Synthesis of (3-Nitrophenyl)methanethiol from 3-Nitrobenzyl bromide

This procedure is adapted from general methods for the synthesis of thiols from alkyl halides using thiourea.

  • Materials:

    • 3-Nitrobenzyl bromide

    • Thiourea

    • Ethanol

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrobenzyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

    • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add a solution of sodium hydroxide (2.5 equivalents) in water to the flask and reflux the mixture for another 1-2 hours to hydrolyze the intermediate isothiouronium salt.

    • Cool the mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude (3-nitrophenyl)methanethiol, which can be purified by vacuum distillation or column chromatography.

Step 2: Oxidative Chlorination of (3-Nitrophenyl)methanethiol

This step is based on general procedures for the oxidation of thiols to sulfonyl chlorides.[2][3][4]

  • Materials:

    • (3-Nitrophenyl)methanethiol

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile

    • Dilute hydrochloric acid (HCl)

    • Ice bath

    • Ethyl acetate

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve (3-nitrophenyl)methanethiol (1 equivalent) in a mixture of acetonitrile and water.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add a solution of N-Chlorosuccinimide (NCS) (approximately 3-4 equivalents) in acetonitrile through the dropping funnel, ensuring the temperature does not rise above 10 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.

G cluster_synthesis Proposed Synthesis of this compound A 3-Nitrobenzyl bromide C S-(3-Nitrobenzyl)isothiouronium bromide (Intermediate) A->C Ethanol, Reflux B Thiourea B->C D (3-Nitrophenyl)methanethiol C->D aq. NaOH, Reflux then HCl E This compound D->E NCS, Acetonitrile/H2O F N-Chlorosuccinimide (NCS) F->E G NaOH (Hydrolysis)

Caption: Proposed two-step synthesis of this compound.

Role in Drug Development and Medicinal Chemistry

While no specific drug candidates or biological targets have been directly associated with this compound in the surveyed literature and patents, its structural motifs are of significant interest in medicinal chemistry.

General Utility of Methanesulfonyl Chlorides

Methanesulfonyl chlorides are valuable reagents in drug synthesis, primarily for two key transformations:[5][6]

  • Formation of Mesylates: They react with alcohols to form methanesulfonates (mesylates). The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, which are fundamental in building complex molecular scaffolds.

  • Formation of Sulfonamides: Reaction with primary or secondary amines yields stable sulfonamide linkages. The sulfonamide functional group is a common feature in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.

G cluster_roles General Roles of Methanesulfonyl Chlorides in Drug Synthesis MSC This compound Mesylate Mesylate (R-OMs) (Good Leaving Group) MSC->Mesylate Sulfonamide Sulfonamide (R-NHSO2-R') MSC->Sulfonamide Alcohol Alcohol (R-OH) Alcohol->Mesylate Amine Amine (R-NH2) Amine->Sulfonamide Nucleophilic_Substitution Nucleophilic Substitution Mesylate->Nucleophilic_Substitution Biologically_Active_Molecule Biologically Active Molecule Sulfonamide->Biologically_Active_Molecule Nucleophilic_Substitution->Biologically_Active_Molecule

Caption: Key synthetic applications of methanesulfonyl chlorides in medicinal chemistry.

Significance of the Nitroaromatic Moiety

Nitroaromatic compounds are prevalent in a variety of biologically active molecules. The nitro group is a strong electron-withdrawing group, which can influence the pharmacokinetic and pharmacodynamic properties of a drug. In some cases, the nitro group itself is crucial for the mechanism of action, often through in vivo reduction to reactive intermediates that can interact with biological macromolecules.

G cluster_nitroaromatic Potential Biological Roles of Nitroaromatic Compounds Nitroaromatic Nitroaromatic Compound Reduction In vivo Reduction Nitroaromatic->Reduction Nitroreductases Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Reduction->Reactive_Intermediates Macromolecules Biological Macromolecules (DNA, Proteins) Reactive_Intermediates->Macromolecules Covalent Adduct Formation Biological_Effect Biological Effect (e.g., Antimicrobial, Cytotoxic) Macromolecules->Biological_Effect

Caption: General mechanism of action for some nitroaromatic compounds.

Conclusion

This compound is a chemical entity with clear potential as a synthetic intermediate. While its direct application in the synthesis of marketed drugs or clinical candidates has not been identified in this review, its constituent functional groups—the sulfonyl chloride and the nitroaromatic ring—are well-established pharmacophores and reactive handles in medicinal chemistry. The provided synthetic protocol, although proposed, is based on reliable and well-documented chemical transformations. Further research is warranted to explore the utility of this compound in the generation of novel, biologically active molecules. Researchers in drug discovery may find this compound to be a valuable addition to their library of building blocks for the synthesis of new chemical entities.

References

An In-depth Technical Guide to (3-Nitrophenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Nitrophenyl)methanesulfonyl chloride, a key reagent in organic synthesis with potential applications in medicinal chemistry. This document details its chemical and physical properties, provides adaptable experimental protocols for its synthesis and purification, and explores its reactivity and potential utility in drug development.

Core Properties and Data

This compound is a benzylic sulfonyl chloride featuring a nitro group at the meta position of the phenyl ring. Its chemical structure confers specific reactivity, making it a valuable building block in the synthesis of complex organic molecules.

PropertyValueReference
Molecular Formula C₇H₆ClNO₄S[1]
Molecular Weight 235.65 g/mol
Appearance Not explicitly stated, but related compounds are solids.
Boiling Point 393.2 °C at 760 mmHg
Density 1.57 g/cm³
Melting Point Data not available for the 3-nitro isomer. The related 3-nitrobenzenesulfonyl chloride has a melting point of 61-62 °C.
Solubility Reacts with water. Soluble in many organic solvents.
CAS Number 58032-84-1

Synthesis and Purification

Experimental Protocol: Synthesis of this compound (Adapted from 4-nitro isomer synthesis)

This protocol is adapted from the synthesis of (4-Nitrophenyl)methanesulfonyl chloride and should be optimized for the 3-nitro isomer.

Step 1: Formation of S-(3-Nitrobenzyl)isothiouronium salt

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide or chloride) (1 equivalent) and thiourea (1 equivalent) in ethanol.

  • Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is the S-(3-nitrobenzyl)isothiouronium salt, which can be washed with diethyl ether and used in the next step without further purification.

Step 2: Oxidative Chlorination

  • Suspend the S-(3-nitrobenzyl)isothiouronium salt in a mixture of acetonitrile and water in a three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, cooled in an ice-salt bath.

  • Slowly add a solution of an oxidizing agent, such as chlorine gas or an alternative chlorinating agent like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), in acetonitrile, while maintaining the internal temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture at a low temperature for an additional 30-60 minutes.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction by carefully adding a solution of sodium sulfite.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Isothiouronium Salt Formation cluster_step2 Step 2: Oxidative Chlorination cluster_purification Purification A 3-Nitrobenzyl Halide + Thiourea B Reflux in Ethanol A->B C S-(3-Nitrobenzyl)isothiouronium Salt B->C D Isothiouronium Salt in Acetonitrile/Water E Add Oxidizing/Chlorinating Agent D->E F Crude this compound E->F G Recrystallization or Column Chromatography F->G H Pure this compound G->H

Synthesis and Purification Workflow

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the sulfonyl chloride group, likely in the range of 4.5-5.0 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (7.5-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methylene carbon around 60-70 ppm. The aromatic carbons will have signals in the range of 120-150 ppm, with the carbon bearing the nitro group being the most deshielded.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) around 1370 cm⁻¹ and 1180 cm⁻¹. Strong bands corresponding to the nitro group (N-O stretching) are expected around 1530 cm⁻¹ and 1350 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl, SO₂, and NO₂.

Reactivity and Applications in Synthesis

This compound is a reactive electrophile, primarily at the sulfonyl sulfur atom. It readily reacts with nucleophiles such as alcohols, amines, and thiols.

Key Reactions:

  • Sulfonate Ester Formation: In the presence of a non-nucleophilic base, it reacts with alcohols to form sulfonate esters (mesylates). The resulting mesylate is an excellent leaving group, facilitating subsequent nucleophilic substitution and elimination reactions.

  • Sulfonamide Formation: It reacts with primary and secondary amines to yield stable sulfonamides. The sulfonamide moiety is a common functional group in many pharmaceutical agents.

Reactivity_Diagram Reagent This compound Alcohol Alcohol (R-OH) + Base Reagent->Alcohol Forms Amine Amine (R-NH₂) + Base Reagent->Amine Forms Sulfonate Sulfonate Ester (Excellent Leaving Group) Alcohol->Sulfonate Sulfonamide Sulfonamide (Stable Linkage) Amine->Sulfonamide

Key Reactions and Products

Role in Drug Development and Medicinal Chemistry

While direct involvement of this compound in specific signaling pathways or as a component of an approved drug is not documented in the available literature, its structural motifs are of significant interest to medicinal chemists.

The sulfonamide linkage formed from the reaction of sulfonyl chlorides with amines is a cornerstone in the design of a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The nitroaromatic group, while sometimes associated with toxicity, is also a feature of some antimicrobial and antiprotozoal drugs. The reactivity of the sulfonyl chloride group allows for its use as a versatile linker or for the introduction of a key pharmacophoric element.

The application of related compounds, such as 4-nitrobenzylsulfonyl chloride in the synthesis of HIV-1 Tat protein inhibitors, highlights the potential of this class of reagents in developing novel therapeutics.[3] Further research is warranted to explore the biological activities of derivatives of this compound.

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. It is likely to be corrosive and a lachrymator. It will react violently with water and other protic solvents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

This technical guide provides a foundation for researchers and professionals working with this compound. As with any chemical reagent, a thorough understanding of its properties and careful handling are paramount for its safe and effective use in the laboratory.

References

Stability and Storage of (3-Nitrophenyl)methanesulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (3-Nitrophenyl)methanesulfonyl chloride (CAS: 58032-84-1). Understanding these parameters is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment. The information is compiled from safety data sheets of the target compound and closely related sulfonyl chlorides, which share key reactivity and stability characteristics.

Core Stability Profile

This compound is a reactive organosulfur compound. Its stability is primarily influenced by moisture. Like other sulfonyl chlorides, it is susceptible to hydrolysis. The core reactive site is the sulfonyl chloride group (-SO₂Cl), which readily reacts with nucleophiles, most notably water.

Key Stability Concerns:

  • Moisture Sensitivity: The compound reacts with water, leading to degradation. This reaction is a significant concern during storage and handling.

  • Thermal Decomposition: When heated to decomposition, it can release toxic and corrosive fumes, including hydrogen chloride, sulfur oxides, and nitrogen oxides.

  • Incompatibility: It reacts with a range of substances, including water, alcohols, bases, and strong oxidizing agents.

Recommended Storage and Handling Conditions

Proper storage is essential to prevent degradation and ensure safety. The following table summarizes the recommended conditions based on supplier safety data sheets for sulfonyl chlorides.

ParameterRecommended ConditionRationale & Citation
Temperature 2°C to 8°CTo minimize degradation kinetics.
Atmosphere Store under an inert gas (e.g., Nitrogen).To prevent contact with ambient moisture.
Container Tightly closed, in a corrosion-resistant container.To prevent moisture ingress and container degradation. Metal containers should be avoided.[1]
Location A dry, cool, and well-ventilated place. Store locked up.To prevent moisture exposure and ensure safe containment.[2][3]
Handling Use only under a chemical fume hood. Avoid creating dust/vapors.To prevent inhalation and exposure.[2]

Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound is hydrolysis upon contact with water or moist air. The water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. This reaction displaces the chloride ion, forming the corresponding sulfonic acid and hydrogen chloride gas.[4]

The reaction is as follows: C₇H₆ClNO₄S + H₂O → C₇H₇NO₅S ( (3-nitrophenyl)methanesulfonic acid) + HCl (Hydrogen Chloride)[4]

This degradation is problematic as it consumes the active reagent, reduces product yield in reactions, and produces corrosive HCl gas, which can damage equipment and pose a safety hazard.[4]

G cluster_main Hydrolysis of this compound start (3-Nitrophenyl)methanesulfonyl chloride product1 (3-nitrophenyl)methanesulfonic acid start->product1 Nucleophilic Attack product2 Hydrogen Chloride (HCl) (Corrosive Gas) start->product2 Releases water Water (H₂O) (from moisture) water->product1 Reacts with

Degradation pathway via hydrolysis.

Incompatible Materials

To ensure stability and prevent hazardous reactions, this compound must be stored away from incompatible materials. Contact with these substances can lead to vigorous or explosive reactions and the release of toxic gases.

Incompatibilities main_compound (3-Nitrophenyl)methanesulfonyl chloride water Water / Moisture main_compound->water Violent Reaction, forms HCl bases Strong Bases / Amines main_compound->bases Violent Reaction oxidizers Strong Oxidizing Agents main_compound->oxidizers alcohols Alcohols main_compound->alcohols Reactive metals Metals (causes corrosion) main_compound->metals Corrosive

Incompatible materials chart.

Experimental Protocol: General Stability Assessment

While a specific, validated stability-indicating assay for this compound is not publicly available, a general forced degradation study can be designed to understand its stability profile. This involves subjecting the compound to stress conditions more severe than typical storage.[5]

Objective: To identify potential degradation products and pathways.

Methodology:

  • Preparation: Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Hydrolytic: Expose the solution to acidic (0.1 M HCl) and basic (0.1 M NaOH) aqueous conditions. Samples should be taken at various time points (e.g., 0, 2, 6, 24 hours) at room temperature and elevated temperature (e.g., 60°C).[5]

    • Oxidative: Treat the solution with hydrogen peroxide (e.g., 3-30%) at room temperature.[5]

    • Thermal: Expose the solid compound to dry heat (e.g., 80-100°C) for a defined period.[5]

    • Photolytic: Expose the solution to UV/Vis light as per ICH Q1B guidelines, with a control sample stored in the dark.[5]

  • Analysis:

    • Neutralize acidic and basic samples before analysis.[5]

    • Analyze all stressed samples and controls using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.

G start Prepare Solution in Inert Solvent stress Expose to Stress Conditions start->stress hydrolysis Acid/Base Hydrolysis stress->hydrolysis oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal (Dry Heat) stress->thermal photo Photolysis (UV/Vis) stress->photo neutralize Neutralize Samples (if applicable) hydrolysis->neutralize analyze Analyze via HPLC / LC-MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze end Identify Degradants & Assess Stability analyze->end

Forced degradation study workflow.

References

An In-depth Technical Guide to (3-Nitrophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and handling of (3-Nitrophenyl)methanesulfonyl chloride (CAS No. 58032-84-1). The information is intended to support professionals in research, discovery, and development by consolidating key technical data and experimental insights.

Core Chemical and Physical Properties

This compound is an organosulfur compound utilized as a reagent in organic synthesis.[1] Its physical and chemical characteristics are fundamental to its application and handling.

PropertyValueSource(s)
CAS Number 58032-84-1[1][2]
Molecular Formula C₇H₆ClNO₄S[2][3]
Molecular Weight 235.65 g/mol [3]
IUPAC Name This compound[2]
Appearance Yellow to brown solid / Liquid or solid[4]
Purity Typically ≥95%[2]
Boiling Point 393.2°C at 760 mmHg[4]
Density 1.57 g/cm³[4]
Flash Point 191.6°C[4]
InChI Key IUYFKLDRPZLAQQ-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])CS(=O)(=O)Cl[3]

Reactivity, Stability, and Handling

Reactivity Profile

This compound's reactivity is primarily dictated by the highly electrophilic sulfonyl chloride group. This functional group makes the compound a potent reactant for introducing the (3-nitrophenyl)methanesulfonyl moiety into other molecules.

  • Reaction with Nucleophiles : Like other sulfonyl chlorides, it reacts readily with nucleophiles.[5][6] Its reaction with alcohols in the presence of a non-nucleophilic base yields sulfonate esters (mesylates), converting the hydroxyl group into an excellent leaving group for subsequent substitution reactions.[6] Similarly, it reacts with primary and secondary amines to form stable sulfonamides.[5]

  • Moisture Sensitivity : The compound is moisture-sensitive and reacts with water.[1][7] This hydrolysis can be vigorous or violent, liberating corrosive and toxic gases such as hydrogen chloride and resulting in the formation of the corresponding sulfonic acid.[6][8][9] Therefore, all reactions and handling should be performed under anhydrous (dry) conditions.[6]

Stability and Storage

Proper storage is critical to maintain the integrity and reactivity of this compound.

  • Storage Conditions : It should be stored in a tightly closed container in a dry, cool, and well-ventilated area, under an inert atmosphere such as nitrogen or argon.[8] The recommended storage temperature is typically 2-8°C.

  • Incompatibilities : The compound should be kept away from water, moisture, strong oxidizing agents, bases (including ammonia), amines, strong acids, and strong reducing agents.[7][9] It may be corrosive to metals and should not be stored in metal containers.[10]

  • Hazardous Decomposition : Thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride and sulfur oxides.[9][11]

A logical workflow for handling and reacting this compound involves careful consideration of its reactivity.

General Reactivity Workflow A This compound (Electrophile) E Sulfonylation Reaction A->E I Hydrolysis (Undesired Reaction) A->I B Nucleophile (e.g., Alcohol, Amine) B->E C Anhydrous Conditions (Inert Atmosphere, Dry Solvents) C->E Essential for success D Non-Nucleophilic Base (e.g., Pyridine, Triethylamine) D->E Typically required F Product (Sulfonate Ester or Sulfonamide) E->F G Byproduct (e.g., Pyridinium Hydrochloride) E->G H Moisture/Water (CONTAMINANT) H->I Causes J Degraded Reagent & HCl Gas I->J

Caption: General reactivity of this compound.

Experimental Protocols

General Synthesis Protocol

While a specific synthesis for the 3-nitro isomer is not detailed in the provided search results, a general and analogous procedure for a related isomer, (4-Nitrophenyl)methanesulfonyl chloride, is available and can serve as a representative experimental protocol.[12][13] This multi-step process typically starts from an alkyl halide.

Step 1: Formation of S-Alkyl Isothiourea Salt

  • Combine the starting alkyl halide (e.g., 3-nitrobenzyl chloride) (5 mmol) and thiourea (0.381 g, 5 mmol) in ethanol (5 mL).

  • Heat the mixture at reflux for 1 hour.

  • After the reaction is complete, remove the solvent under reduced pressure (vacuum).

  • Wash the resulting residue with diethyl ether (3 x 5 mL) to yield the S-alkyl isothiourea salt as a solid, which can be used in the next step without further purification.[12][13]

Step 2: Oxidative Chlorination

  • Transfer the S-alkyl isothiourea salt to a three-necked round-bottom flask equipped with a thermometer and an addition funnel, and place it in an ice bath.

  • Add water (0.45 mL) and acetonitrile (10 mL) to the flask to create a vigorously stirred mixture.

  • Slowly add a solution of tert-butyl hypochlorite (t-BuOCl) in acetonitrile dropwise, ensuring the internal temperature is maintained between 0-20°C.[12][13]

  • Once the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.[12]

Step 3: Work-up and Purification

  • Remove the solvent under vacuum.

  • Dissolve the residue in diethyl ether (15 mL).

  • Wash the ether layer with water (2 x 10 mL) and dry it over anhydrous sodium sulfate (Na₂SO₄).[12][13]

  • Concentrate the dried ether solution under vacuum to obtain the crude this compound.

  • If necessary, the product can be further purified by recrystallization.[12]

Synthesis Workflow cluster_0 Step 1: Isothiourea Salt Formation cluster_1 Step 2: Oxidative Chlorination cluster_2 Step 3: Work-up & Purification A 3-Nitrobenzyl Halide + Thiourea in Ethanol B Reflux (1 hr) A->B C Solvent Removal (Vacuum) B->C D Wash with Ether C->D E S-(3-nitrobenzyl)isothiourea Salt D->E F Suspend Salt in Acetonitrile/Water E->F Transfer to new flask G Cool to 0-20°C F->G H Add t-BuOCl Solution (Dropwise) G->H I Stir (30 min) H->I J Crude Reaction Mixture I->J K Solvent Removal (Vacuum) J->K L Dissolve in Ether K->L M Wash with Water & Dry (Na₂SO₄) L->M N Concentrate in Vacuum M->N O Purified Product N->O

Caption: A generalized workflow for the synthesis of the target compound.

Safety and Handling Protocol

This compound is a hazardous chemical that requires strict safety protocols. It is classified as corrosive, toxic, and water-reactive.[8][9]

  • Personal Protective Equipment (PPE) : Always work in a chemical fume hood.[8] Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Protective clothing to prevent skin contact.

    • Safety goggles and a face shield.[11]

  • Handling :

    • Avoid breathing dust, vapors, or aerosols.[8]

    • Prevent all contact with skin, eyes, and clothing.[8]

    • Do not ingest. If swallowed, seek immediate medical attention and do not induce vomiting.[8]

    • Wash hands thoroughly after handling.

  • Spill Response :

    • Evacuate the area.

    • Do not expose the spill to water.[8]

    • Absorb or sweep up the material with dry sand or other inert, non-combustible material and place it into a suitable container for disposal.[8][11]

  • First Aid :

    • Skin Contact : Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

    • Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • Inhalation : Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]

Applications in Drug Development and Research

As a reactive chemical intermediate, this compound is valuable in organic synthesis. Its primary application is as a "building block" to install the (3-nitrophenyl)methanesulfonyl group onto a target molecule. This can be useful for:

  • Protecting Groups : The formation of sulfonamides from amines serves as a robust protecting group strategy, as sulfonamides are stable to a wide range of reaction conditions.[5]

  • Modifying Biological Activity : The introduction of the nitroaromatic sulfonyl moiety can significantly alter the electronic and steric properties of a parent molecule, which is a common strategy in medicinal chemistry to modulate pharmacological activity, solubility, and metabolic stability.

  • Creating Leaving Groups : By converting alcohols to sulfonate esters, it facilitates various nucleophilic substitution reactions, which are foundational in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[6]

References

The Advent and Evolution of Nitrophenyl-Substituted Sulfonyl Chlorides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrophenyl-substituted sulfonyl chlorides, a class of organic reagents characterized by a sulfonyl chloride group and a nitro group attached to a benzene ring, have carved a significant niche in the landscape of chemical synthesis and drug discovery. Their unique electronic properties, stemming from the presence of the strongly electron-withdrawing nitro group, render the sulfur atom highly electrophilic, making them powerful reagents for the formation of sulfonamides and sulfonate esters. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of the ortho-, meta-, and para-isomers of nitrophenyl-substituted sulfonyl chlorides, with a focus on their utility for researchers, scientists, and drug development professionals.

A Historical Perspective: The Discovery of Nitrophenyl-Substituted Sulfonyl Chlorides

The latter half of the 19th century was a period of immense progress in organic chemistry, with the elucidation of aromatic structures and the development of new synthetic methodologies. It was during this era that the nitrophenyl-substituted sulfonyl chlorides were first described. While pinpointing the absolute first synthesis of each isomer is challenging, early reports can be traced back to the work of German chemist H. Limpricht. His investigations into sulfonic acids and their derivatives, published in Justus Liebigs Annalen der Chemie in 1875, laid some of the earliest groundwork in this area.

Subsequent research, notably by chemists such as Hans Fierz-David in the early 20th century, further expanded the understanding and synthetic utility of these compounds, particularly in the context of dye chemistry. However, it was the groundbreaking work on sulfonamide antibacterial agents in the 1930s that truly brought the broader class of arylsulfonyl compounds to the forefront of medicinal chemistry. While the initial focus was on aminosulfonamides, the nitro-substituted precursors became indispensable intermediates. In more recent times, the innovative work of chemists like Tohru Fukuyama has revitalized interest in these reagents, particularly o-nitrobenzenesulfonyl chloride, by demonstrating their exceptional utility as protecting groups in complex total synthesis.

Synthesis of Nitrophenyl-Substituted Sulfonyl Chlorides

The preparation of nitrophenyl-substituted sulfonyl chlorides can be achieved through several synthetic routes. The most common methods involve the chlorosulfonation of nitrobenzene or the oxidation of corresponding nitrophenyl disulfides.

o-Nitrobenzenesulfonyl Chloride (Nosyl Chloride)

A well-established and reliable method for the synthesis of o-nitrobenzenesulfonyl chloride involves the oxidative chlorination of di-o-nitrophenyl disulfide. This procedure, detailed in Organic Syntheses, provides a good yield of the desired product.

m-Nitrobenzenesulfonyl Chloride

The meta-isomer is typically prepared by the chlorosulfonation of nitrobenzene. The reaction conditions can be controlled to favor the formation of the m-isomer.

p-Nitrobenzenesulfonyl Chloride

Similar to the ortho-isomer, p-nitrobenzenesulfonyl chloride is often synthesized via the oxidative chlorination of di-p-nitrophenyl disulfide. Various patents describe industrial-scale preparations with high yields. Another common method involves the diazotization of p-nitroaniline followed by reaction with sulfur dioxide and a chlorine source.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and physical properties of the three isomers of nitrophenyl-substituted sulfonyl chloride.

Table 1: Synthesis of Nitrophenyl-Substituted Sulfonyl Chlorides

IsomerStarting MaterialReagentsReaction ConditionsYield (%)Reference
Orthodi-o-nitrophenyl disulfideCl₂, conc. HCl, conc. HNO₃70°C, 1 hour84Organic Syntheses
MetaNitrobenzeneChlorosulfonic acid, Thionyl chloride112°C, 4 hours then 70°C, 2 hours96.3US Patent 5,436,370A[1]
Paradi-p-nitrophenyl disulfideCl₂, Dichloroethane, Water, SOCl₂, DMF55-60°C then 30-40°C91.6CN101570501B[2]

Table 2: Physical and Spectroscopic Properties of Nitrophenyl-Substituted Sulfonyl Chlorides

Propertyo-Nitrobenzenesulfonyl Chloridem-Nitrobenzenesulfonyl Chloridep-Nitrobenzenesulfonyl Chloride
CAS Number 1694-92-4121-51-798-74-8
Molecular Formula C₆H₄ClNO₄SC₆H₄ClNO₄SC₆H₄ClNO₄S
Molecular Weight 221.62 g/mol 221.62 g/mol 221.62 g/mol
Melting Point 64-65 °C[3]61-63 °C76-79 °C
¹H NMR (CDCl₃, δ) 8.27 (d), 7.95 (t), 7.91 (t), 7.89 (d)8.82 (t), 8.48 (ddd), 8.23 (ddd), 7.81 (t)8.43 (d), 8.18 (d)
¹³C NMR (CDCl₃, δ) 148.1, 135.5, 133.7, 132.4, 131.8, 124.5148.5, 145.2, 134.1, 131.0, 128.2, 123.5151.1, 145.0, 129.5, 124.9
IR (cm⁻¹) ~1530 (asym NO₂), ~1370 (sym NO₂), ~1180 (asym SO₂), ~1160 (sym SO₂)~1530 (asym NO₂), ~1350 (sym NO₂), ~1170 (asym SO₂), ~1150 (sym SO₂)~1525 (asym NO₂), ~1350 (sym NO₂), ~1180 (asym SO₂), ~1170 (sym SO₂)

Experimental Protocols

Synthesis of o-Nitrobenzenesulfonyl Chloride

This procedure is adapted from Organic Syntheses.

Materials:

  • di-o-nitrophenyl disulfide (200 g, 0.65 mol)

  • Concentrated hydrochloric acid (1 L)

  • Concentrated nitric acid (200 mL)

  • Chlorine gas

  • Glacial acetic acid (140 mL)

  • Concentrated ammonium hydroxide (10 mL)

  • Water

Procedure:

  • In a 3-L three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and a gas inlet tube, combine the di-o-nitrophenyl disulfide, concentrated hydrochloric acid, and concentrated nitric acid.

  • Warm the mixture to 70°C on a steam bath while passing a stream of chlorine gas through the solution.

  • Continue heating and passing chlorine for one hour after the disulfide has melted.

  • Decant the hot supernatant liquid from the molten sulfonyl chloride.

  • Wash the sulfonyl chloride with two 300-mL portions of warm water (70°C) and allow it to solidify.

  • Dissolve the crude product in 140 mL of glacial acetic acid at 50-60°C and filter by suction.

  • Chill the filtrate in cold water with vigorous stirring to crystallize the product.

  • Triturate the crystals with 1 L of cold water and decant. Repeat this process twice.

  • Add 1 L of cold water and 10 mL of concentrated ammonium hydroxide to the crystals with stirring.

  • Collect the crystals by suction filtration, wash with 200 mL of water, and air dry.

Expected Yield: 240 g (84%) of a light yellow product with a melting point of 64–65°C.[3]

Synthesis of m-Nitrobenzenesulfonyl Chloride

This procedure is based on a patented method.[1]

Materials:

  • Nitrobenzene (123.1 g, 1.0 mol)

  • Chlorosulfonic acid (521.0 g, 4.4 mol)

  • Thionyl chloride (110.0 g, 0.92 mol)

  • Ice-water

  • Sodium hydrogen carbonate solution

Procedure:

  • Heat chlorosulfonic acid to 112°C.

  • Add nitrobenzene dropwise over 4 hours while maintaining the temperature.

  • Stir the mixture at 112°C for an additional 4 hours.

  • Cool the reaction mixture to 70°C.

  • Add thionyl chloride dropwise over 2 hours.

  • Stir at 70°C until the evolution of gas ceases.

  • Cool the mixture and pour it into ice-water.

  • Filter the precipitated product and wash with water and sodium hydrogen carbonate solution.

Expected Yield: 213.5 g (96.3% based on dry content) of 3-nitrobenzenesulfonyl chloride.[1]

Synthesis of p-Nitrobenzenesulfonyl Chloride

This procedure is adapted from a patented industrial method.[2]

Materials:

  • 4,4'-Dinitrodiphenyl disulfide (150 g)

  • Dichloroethane (300 g)

  • 10% NaCl solution (600 g)

  • Chlorine gas (208 g)

  • 30% NaOH solution (130 g)

  • Toluene (360 g)

  • DMF (4 g)

  • Thionyl chloride (128 g)

  • n-Hexane (600 g)

  • Ice-water

Procedure:

  • In a suitable reactor, combine the disulfide, dichloroethane, and 10% NaCl solution. Heat to 55-60°C.

  • Introduce chlorine gas over 6-7 hours, maintaining the temperature. Hold for 0.5 hours.

  • Cool to 30°C, separate the layers, and wash the organic phase to remove acid.

  • Add 30% NaOH solution, reflux for 1 hour, and then distill off the dichloroethane.

  • Filter the resulting aqueous solution of the sodium salt and add toluene. Dehydrate the mixture.

  • Cool to 40°C, add DMF, and then add thionyl chloride dropwise over ~2 hours at 30-40°C.

  • Stir for 3 hours.

  • Pour the reaction mixture into ice-water and stir for 15 minutes.

  • Separate the layers and distill the toluene from the organic layer under reduced pressure.

  • Add n-hexane to the residue to precipitate the product. Cool to 0-5°C and filter.

  • Dry the product under vacuum at 40-50°C.

Expected Yield: 203.6 g (91.16%) of 4-nitrobenzenesulfonyl chloride with a purity of 99.1%.[2]

Applications in Organic Synthesis and Drug Development

The Nosyl Group: A Versatile Protecting Group for Amines

o-Nitrobenzenesulfonyl chloride (nosyl chloride) is widely used to introduce the nosyl (Ns) protecting group onto primary and secondary amines. The resulting sulfonamides are stable to a wide range of reaction conditions, including strongly acidic media. The key advantage of the nosyl group over other sulfonyl protecting groups, such as the tosyl group, is its facile cleavage under mild, neutral conditions. This deprotection is typically achieved using a thiol, such as thiophenol or mercaptoethanol, in the presence of a base.

The mechanism of deprotection proceeds through a Meisenheimer complex, an intermediate formed by the nucleophilic attack of the thiolate on the electron-deficient aromatic ring. This is followed by the collapse of the intermediate, leading to the release of the free amine and the formation of a diaryl sulfide.

This mild deprotection protocol has been famously exploited in the Fukuyama Amine Synthesis , a powerful method for the preparation of secondary amines.

Role in the Synthesis of Pharmaceuticals

Nitrophenyl-substituted sulfonyl chlorides are crucial building blocks in the synthesis of numerous pharmaceuticals. A prominent example is the use of p-nitrobenzenesulfonyl chloride in the synthesis of darunavir , a potent HIV protease inhibitor.

The broader class of sulfonamides, for which nitrophenyl-substituted sulfonyl chlorides are precursors, exhibit a wide range of biological activities.

  • Antibacterial Action: Sulfonamide antibiotics act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt the bacterial metabolic pathway for DNA and RNA synthesis.

  • HIV Protease Inhibition: Darunavir, synthesized using a p-nitrophenylsulfonyl moiety, is a nonpeptidic inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, preventing the cleavage of viral polyproteins, which is a crucial step in the maturation of new, infectious virions. Darunavir's high affinity and ability to inhibit drug-resistant protease variants are key to its clinical efficacy.[3][4]

  • Kinase Inhibition: The nitrophenyl motif is also being explored in the design of kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The nitro group can participate in hydrogen bonding and other interactions within the ATP-binding pocket of kinases, making nitro-substituted compounds promising scaffolds for the development of novel targeted therapies.

Visualizations

Experimental Workflows

experimental_workflow cluster_ortho Synthesis of o-Nitrobenzenesulfonyl Chloride cluster_meta Synthesis of m-Nitrobenzenesulfonyl Chloride cluster_para Synthesis of p-Nitrobenzenesulfonyl Chloride o_start di-o-nitrophenyl disulfide o_reaction Oxidative Chlorination o_start->o_reaction o_reagents Cl₂, HCl, HNO₃ o_reagents->o_reaction o_wash Water Wash o_reaction->o_wash o_cryst Crystallization (Glacial Acetic Acid) o_wash->o_cryst o_product o-Nitrobenzenesulfonyl Chloride o_cryst->o_product m_start Nitrobenzene m_reaction1 Chlorosulfonation m_start->m_reaction1 m_reagents1 Chlorosulfonic Acid m_reagents1->m_reaction1 m_reaction2 Acid Chloride Formation m_reaction1->m_reaction2 m_reagents2 Thionyl Chloride m_reagents2->m_reaction2 m_workup Aqueous Workup m_reaction2->m_workup m_product m-Nitrobenzenesulfonyl Chloride m_workup->m_product p_start di-p-nitrophenyl disulfide p_reaction Oxidative Chlorination p_start->p_reaction p_reagents Cl₂, SOCl₂, DMF p_reagents->p_reaction p_workup Aqueous Workup & Purification p_reaction->p_workup p_product p-Nitrobenzenesulfonyl Chloride p_workup->p_product

Figure 1: General synthetic workflows for the preparation of nitrophenyl-substituted sulfonyl chlorides.

Signaling Pathway Inhibition

signaling_pathway cluster_sulfonamide Mechanism of Sulfonamide Antibiotics cluster_darunavir Mechanism of Darunavir (HIV Protease Inhibitor) PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Inhibition Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_RNA Bacterial DNA/RNA Synthesis Folic_Acid->DNA_RNA Gag_Pol HIV Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease Darunavir Darunavir Darunavir->HIV_Protease Inhibition2 Inhibition Viral_Proteins Functional Viral Proteins HIV_Protease->Viral_Proteins Virion_Maturation Virion Maturation Viral_Proteins->Virion_Maturation

Figure 2: Simplified diagrams of the inhibitory mechanisms of sulfonamide antibiotics and darunavir.

From their early discovery in the late 19th century to their modern applications in complex organic synthesis and the development of life-saving drugs, nitrophenyl-substituted sulfonyl chlorides have proven to be a versatile and indispensable class of reagents. Their unique reactivity, conferred by the nitro group, allows for a wide range of chemical transformations that are crucial for both academic research and industrial applications. As our understanding of biological pathways deepens, the strategic incorporation of the nitrophenylsulfonyl moiety will undoubtedly continue to play a vital role in the design and synthesis of novel therapeutic agents.

References

Introduction to sulfonyl chlorides in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sulfonyl Chlorides in Organic Chemistry

Introduction

Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organosulfur compounds characterized by a sulfonyl functional group (-SO₂-) attached to a chlorine atom. Their significance in organic chemistry is underscored by their versatile reactivity, primarily as electrophiles, which allows them to readily react with a wide array of nucleophiles. This reactivity makes them indispensable reagents in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds, many of which are found in pharmaceuticals, agrochemicals, and dyes. This guide provides a comprehensive overview of the core properties, synthesis, and key applications of sulfonyl chlorides, with a focus on practical experimental methodologies and quantitative data relevant to researchers and professionals in drug development.

Core Properties and Reactivity

The chemical behavior of sulfonyl chlorides is dominated by the highly electrophilic nature of the sulfur atom, which is bonded to two electronegative oxygen atoms and a chlorine atom. This renders the sulfur atom susceptible to nucleophilic attack.

General Reactivity:

The fundamental reaction of sulfonyl chlorides involves the nucleophilic substitution of the chloride ion by a nucleophile (Nu⁻). This reaction typically proceeds via a nucleophilic addition-elimination mechanism.

Key Physicochemical Properties:

Sulfonyl chlorides are generally colorless liquids or low-melting solids with sharp, irritating odors. They are typically soluble in organic solvents but react with nucleophilic solvents like water and alcohols. Their stability can be influenced by the nature of the 'R' group; for instance, aromatic sulfonyl chlorides are generally more stable than their aliphatic counterparts.

Synthesis of Sulfonyl Chlorides

The preparation of sulfonyl chlorides can be achieved through several synthetic routes, with the choice of method often depending on the nature of the starting material.

1. From Sulfonic Acids (The Reed Process): A common laboratory and industrial method involves the chlorination of sulfonic acids or their salts using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

2. From Grignard Reagents: The reaction of a Grignard reagent with sulfuryl chloride (SO₂Cl₂) provides a direct route to sulfonyl chlorides.

3. From Arenes (Chlorosulfonation): Aromatic sulfonyl chlorides are frequently synthesized by the direct chlorosulfonation of arenes using chlorosulfonic acid (ClSO₃H).

Key Reactions and Applications

The utility of sulfonyl chlorides in organic synthesis is extensive. Their reactions with various nucleophiles lead to the formation of stable and often biologically active molecules.

Formation of Sulfonamides

Sulfonyl chlorides react readily with primary and secondary amines in the presence of a base to yield sulfonamides. This reaction is fundamental to the synthesis of sulfa drugs, a major class of antibiotics.

Experimental Protocol: Synthesis of N-benzyl-4-toluenesulfonamide

Materials:

  • Tosyl chloride (p-toluenesulfonyl chloride)

  • Benzylamine

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve tosyl chloride (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzylamine (1.0 eq) dropwise, followed by the slow addition of pyridine (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford the pure N-benzyl-4-toluenesulfonamide.

Formation of Sulfonate Esters

The reaction of sulfonyl chlorides with alcohols in the presence of a base, such as pyridine, yields sulfonate esters. Tosylates (derived from tosyl chloride) and mesylates (from mesyl chloride) are excellent leaving groups in nucleophilic substitution and elimination reactions, often used to activate alcohols.

Experimental Protocol: Synthesis of Propyl Tosylate

Materials:

  • Tosyl chloride (p-toluenesulfonyl chloride)

  • 1-Propanol

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine 1-propanol (1.0 eq) and pyridine (1.5 eq) in a flask and cool to 0 °C.

  • Add a solution of tosyl chloride (1.1 eq) in diethyl ether dropwise to the alcohol-pyridine mixture with stirring.

  • Maintain the temperature at 0 °C for 1 hour, then allow the mixture to stir at room temperature overnight.

  • Pour the reaction mixture into cold 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude propyl tosylate, which can be further purified by column chromatography if necessary.

Friedel-Crafts Sulfonylation

Aromatic sulfonyl chlorides can react with arenes in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form sulfones. This reaction is a variant of the classic Friedel-Crafts acylation.

Quantitative Data

The following tables summarize key quantitative data for commonly used sulfonyl chlorides and their derivatives.

Table 1: Physical and Spectroscopic Properties of Common Sulfonyl Chlorides

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Methanesulfonyl chlorideCH₃SO₂Cl114.55-321613.4 (s, 3H)45.21370, 1175 (SO₂)
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.6569-71145 (15 mmHg)7.8 (d, 2H), 7.4 (d, 2H), 2.5 (s, 3H)145.2, 133.0, 129.8, 127.5, 21.71365, 1170 (SO₂)
Benzenesulfonyl chlorideC₆H₅SO₂Cl176.6214.5251-2528.0-7.6 (m, 5H)139.5, 134.0, 129.3, 127.81375, 1180 (SO₂)

Table 2: Comparative Reaction Yields for Sulfonamide Formation

Sulfonyl ChlorideAmineBaseSolventReaction Time (h)Yield (%)
Tosyl chlorideAnilinePyridineDCM592
Mesyl chlorideBenzylamineTriethylamineTHF395
Benzenesulfonyl chloridePiperidineNaOH (aq)Dioxane488

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate key processes involving sulfonyl chlorides.

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.

Sulfonamide_Synthesis_Workflow start Dissolve Sulfonyl Chloride in Solvent cool Cool to 0 °C start->cool add_amine Add Amine and Base cool->add_amine react Stir at Room Temperature add_amine->react quench Quench Reaction react->quench extract Work-up and Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for the synthesis of a sulfonamide.

Conclusion

Sulfonyl chlorides are powerful and versatile reagents in modern organic synthesis. Their predictable reactivity and the stability of their derivatives make them essential tools for the construction of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of their properties, synthetic routes, and reaction mechanisms, as provided in this guide, is crucial for their effective application in research and development.

An In-depth Technical Guide to (3-Nitrophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, physicochemical properties, and key technical data for (3-Nitrophenyl)methanesulfonyl chloride, a reagent with applications in organic synthesis and pharmaceutical research. The information is compiled from safety data sheets and relevant chemical literature to ensure a thorough understanding for safe handling and effective use in a laboratory setting.

Chemical Identification and Properties

This compound is a nitro-substituted aromatic sulfonyl chloride. Such compounds are important intermediates in the synthesis of more complex molecules due to the reactivity of the sulfonyl chloride group.

PropertyValueReference
CAS Number 58032-84-1[1]
Molecular Formula C₇H₆ClNO₄S[1]
Molecular Weight 235.65 g/mol [1]
IUPAC Name This compound[2]
InChI Key IUYFKLDRPZLAQQ-UHFFFAOYSA-N[2]
Purity ≥95%[2]

Hazard Identification and GHS Classification

According to the Safety Data Sheet provided by Angene Chemical, this compound is classified as a hazardous substance.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Data sourced from Angene Chemical Safety Data Sheet.[1]

GHS Pictograms:

  • alt text

Signal Word: Warning [1]

Safe Handling and Emergency Protocols

The following diagrams outline the mandatory workflow for handling this chemical and the appropriate response in case of accidental exposure.

G cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_response Accident Response a Consult SDS b Assess Risks a->b c Select Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Use in a Well-Ventilated Area (Fume Hood) c->d Proceed to Handling e Avoid Breathing Dust/Fumes [P261] d->e f Prevent Contact with Skin and Eyes e->f g Wash Hands Thoroughly After Handling f->g h Exposure Occurs g->h If Exposure Happens i Move to Fresh Air (Inhalation) h->i j Rinse Eyes Cautiously with Water [P305+P351+P338] h->j k Wash Skin with Soap and Water h->k l Consult a Physician i->l j->l k->l

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is crucial. The following protocols are based on standard first aid procedures for this type of chemical.[1]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.
Skin Contact Wash off immediately with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Data sourced from Angene Chemical Safety Data Sheet.[1]

Reactivity and Synthetic Applications

Methanesulfonyl chlorides and their derivatives are versatile reagents in organic synthesis, primarily used to convert alcohols into good leaving groups (mesylates) for nucleophilic substitution reactions. They also react with amines to form stable sulfonamides, a functional group present in many pharmaceutical compounds.[3][4]

The core reactivity involves a nucleophile attacking the electrophilic sulfur atom, leading to the displacement of the chloride ion. This reaction typically proceeds via a concerted SN2-type mechanism at the sulfur center.[5][6]

G reagents Reagents: This compound + Nucleophile (Nu-H) ts Transition State reagents->ts Nucleophilic Attack on Sulfur (SN2-like) products Products: Substituted Product + HCl ts->products Chloride Leaving Group Departs

Caption: Generalized reaction pathway for nucleophilic substitution at the sulfonyl center.

The nitro group on the phenyl ring acts as an electron-withdrawing group, which can influence the reactivity of the sulfonyl chloride moiety. This electronic effect is a key consideration for scientists in designing synthetic pathways.

Example Experimental Protocol: Synthesis of a Sulfonyl Chloride

Reaction: Conversion of an S-alkyl isothiourea salt to the corresponding sulfonyl chloride via oxidative chlorination.[7]

Methodology:

  • Formation of Isothiourea Salt: An appropriate alkyl halide (e.g., 4-nitrobenzyl halide, 5 mmol) is refluxed with thiourea (5 mmol) in ethanol (5 mL) for 1 hour.

  • Isolation: After the reaction, the solvent is removed under vacuum. The resulting residue is washed with ether (3 x 5 mL) to yield the S-alkyl isothiourea salt as a solid. This intermediate is typically used without further purification.[7]

  • Reaction Setup: The S-alkyl isothiourea salt is transferred to a three-necked, round-bottomed flask equipped with a thermometer and an addition funnel, and placed in an ice bath. Water (0.45 mL) and acetonitrile (10 mL) are added to create a vigorously stirred mixture.[7]

  • Oxidative Chlorination: A solution of tert-butyl hypochlorite (t-BuOCl) in acetonitrile is added dropwise to the mixture. The internal temperature must be maintained between 0-20 °C during the addition.[7]

  • Workup: After stirring for an additional 30 minutes post-addition, the solvent is removed under vacuum. Ether (15 mL) is added to dissolve the residue.

  • Purification: The ether layer is washed with water (2 x 10 mL) and dried over anhydrous sodium sulfate (Na₂SO₄). Concentration under vacuum yields the desired sulfonyl chloride product, which can be further purified by recrystallization.[7]

References

In-Depth Technical Guide: Hazards and Toxicity of (3-Nitrophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. (3-Nitrophenyl)methanesulfonyl chloride is a hazardous chemical and should only be handled by trained personnel using appropriate personal protective equipment in a controlled laboratory setting. All safety precautions outlined in the relevant Safety Data Sheets (SDS) must be strictly followed.

Executive Summary

This compound is a reactive organic compound with significant potential hazards. While specific quantitative toxicological data for this exact compound is limited in publicly available literature, information from Safety Data Sheets (SDS) and data on structurally related compounds indicate that it should be treated as a hazardous substance. The primary hazards are associated with its corrosive nature, potential for severe skin and eye damage, and respiratory irritation. This guide provides a comprehensive overview of the known hazards, inferred toxicological profile based on its chemical functionalities, and general experimental approaches for assessing its toxicity.

Hazard Identification and Classification

Based on available SDS and notifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

Table 1: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single ExposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation[1]

Note: Classifications for related compounds such as Methanesulfonyl chloride and 3-Nitrobenzenesulfonyl Chloride are more severe, including "Fatal if inhaled" and "Causes severe skin burns and eye damage"[2][3]. Given the structural similarities, a cautious approach is warranted.

Toxicological Data

Table 2: Summary of Toxicological Endpoints

Toxicological EndpointSpeciesRoute of ExposureResultsClassification
Acute Toxicity Data Not AvailableOralHarmful if swallowed[1]Category 4
Data Not AvailableDermalData Not AvailableNot Classified
Data Not AvailableInhalationMay cause respiratory irritation[1]Category 3
Skin Corrosion/Irritation Data Not AvailableDermalCauses skin irritation[1]Category 2
Serious Eye Damage/Irritation Data Not AvailableOcularCauses serious eye irritation[1]Category 2A
Respiratory or Skin Sensitization Data Not AvailableDermalData Not AvailableNot Classified
Germ Cell Mutagenicity Data Not AvailableN/AData Not AvailableNot Classified
Carcinogenicity Data Not AvailableN/AData Not AvailableNot Classified
Reproductive Toxicity Data Not AvailableN/AData Not AvailableNot Classified
Specific Target Organ Toxicity (Single Exposure) Data Not AvailableInhalationMay cause respiratory irritation[1]Category 3
Specific Target Organ Toxicity (Repeated Exposure) Data Not AvailableN/AData Not AvailableNot Classified
Aspiration Hazard Data Not AvailableN/AData Not AvailableNot Classified

Potential Mechanisms of Toxicity

The toxicity of this compound can be inferred from the reactivity of its two key functional groups: the sulfonyl chloride and the nitroaromatic ring.

Reactivity of the Sulfonyl Chloride Group

Sulfonyl chlorides are highly electrophilic and readily react with nucleophiles. In a biological system, this reactivity can lead to the non-specific modification of biological macromolecules such as proteins and DNA. The sulfonyl chloride can react with amine, thiol, and hydroxyl groups present in amino acid residues of proteins, potentially leading to enzyme inhibition and disruption of cellular signaling.

G Potential Reaction of Sulfonyl Chloride with Biological Nucleophiles cluster_0 Biological System cluster_1 Toxicant Biological_Macromolecule Protein/DNA with Nucleophilic Groups (-NH2, -SH, -OH) Covalent_Adduct Covalently Modified Macromolecule Biological_Macromolecule->Covalent_Adduct Forms Sulfonyl_Chloride This compound Sulfonyl_Chloride->Biological_Macromolecule Nucleophilic Attack Cellular_Dysfunction Enzyme Inhibition, Disrupted Signaling, Potential Mutagenesis Covalent_Adduct->Cellular_Dysfunction Leads to

Figure 1: Reaction of sulfonyl chloride with nucleophiles.

Metabolism of the Nitroaromatic Group

Nitroaromatic compounds can undergo metabolic reduction to form highly reactive intermediates. This reduction can occur via one-electron or two-electron pathways, primarily mediated by nitroreductase enzymes found in various tissues and gut microbiota. The reduction of the nitro group can lead to the formation of nitroso, hydroxylamino, and amino derivatives. The hydroxylamino intermediate is particularly reactive and can bind to macromolecules, leading to cellular damage and potentially mutagenicity. Furthermore, the one-electron reduction can lead to the formation of a nitro anion radical, which can participate in redox cycling with molecular oxygen to generate reactive oxygen species (ROS), leading to oxidative stress.

G Potential Metabolic Activation of the Nitroaromatic Group Nitroaromatic This compound Nitro_Anion_Radical Nitro Anion Radical Nitroaromatic->Nitro_Anion_Radical One-electron reduction Nitroso Nitroso Intermediate Nitroaromatic->Nitroso Two-electron reduction Nitroreductases Nitroreductases (e.g., in liver, gut microbiota) Nitroreductases->Nitroaromatic Nitro_Anion_Radical->Nitroaromatic Redox Cycling Oxygen O2 Nitro_Anion_Radical->Oxygen Reacts with ROS Reactive Oxygen Species (ROS) (e.g., O2-) Oxygen->ROS Forms Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Induces Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Reduction Amino Amino Metabolite Hydroxylamino->Amino Reduction Macromolecule_Adducts Macromolecule Adducts (DNA, Protein) Hydroxylamino->Macromolecule_Adducts Reacts with Cellular_Damage Cellular Damage & Mutagenicity Macromolecule_Adducts->Cellular_Damage Leads to

Figure 2: Metabolic activation of the nitroaromatic group.

Experimental Protocols for Hazard Assessment

While specific experimental protocols for this compound are not available, standard toxicological testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), provide a framework for assessing the hazards of chemical substances.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)

This in vitro test uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.

G General Workflow for In Vitro Skin Irritation Testing Start Start: Prepare Reconstructed Human Epidermis (RhE) Tissues Apply_Test_Substance Apply this compound and Positive/Negative Controls Start->Apply_Test_Substance Incubate Incubate for a Defined Period (e.g., 60 minutes) Apply_Test_Substance->Incubate Wash Wash Tissues to Remove Test Substance Incubate->Wash Post_Incubate Post-incubation Period (e.g., 42 hours) Wash->Post_Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Post_Incubate->Assess_Viability Measure_Absorbance Measure Absorbance Spectrophotometrically Assess_Viability->Measure_Absorbance Calculate_Viability Calculate Percent Cell Viability Relative to Negative Control Measure_Absorbance->Calculate_Viability Classify Classify as Irritant or Non-Irritant Based on Viability Thresholds Calculate_Viability->Classify End End Classify->End

Figure 3: Workflow for in vitro skin irritation testing.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD TG 492)

This in vitro method utilizes a three-dimensional human cornea-like epithelium model to evaluate the potential for a chemical to cause serious eye damage or eye irritation.

G General Workflow for In Vitro Eye Irritation Testing Start Start: Prepare Reconstructed Human Cornea-like Epithelium (RhCE) Tissues Apply_Test_Substance Apply this compound and Positive/Negative Controls Start->Apply_Test_Substance Incubate Incubate for a Defined Period (e.g., 30 minutes) Apply_Test_Substance->Incubate Wash Wash Tissues to Remove Test Substance Incubate->Wash Post_Incubate Post-incubation Period (e.g., 18 hours) Wash->Post_Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Post_Incubate->Assess_Viability Measure_Absorbance Measure Absorbance Spectrophotometrically Assess_Viability->Measure_Absorbance Calculate_Viability Calculate Percent Cell Viability Relative to Negative Control Measure_Absorbance->Calculate_Viability Classify Classify as Causing Serious Eye Damage, Irritant, or No Category Based on Viability Calculate_Viability->Classify End End Classify->End

Figure 4: Workflow for in vitro eye irritation testing.

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

  • Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

    • Respiratory Protection: If vapors or dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and water.

Conclusion

This compound is a chemical that requires careful handling due to its hazardous properties. While specific toxicological data is sparse, its chemical structure suggests a high potential for reactivity with biological systems, leading to irritation, and potentially more severe toxic effects. The sulfonyl chloride moiety can lead to covalent modification of macromolecules, while the nitroaromatic group can be metabolically activated to reactive intermediates that can cause cellular damage and oxidative stress. Researchers and drug development professionals must adhere to stringent safety protocols and consider the potential for toxicity in any application of this compound. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

Methodological & Application

Application Notes and Protocols: (3-Nitrophenyl)methanesulfonyl Chloride as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Nitrophenyl)methanesulfonyl chloride is a versatile reagent for the protection of primary and secondary amines. The resulting sulfonamides are stable to a range of reaction conditions, making this protecting group suitable for multi-step synthetic campaigns. The presence of the nitro group offers potential for specific deprotection strategies, providing orthogonality to other common amine protecting groups. These application notes provide an overview of the use of this compound as a protecting group, including protocols for protection and deprotection, and a summary of relevant data.

Chemical Properties

  • Chemical Name: this compound

  • CAS Number: 58032-84-1

  • Molecular Formula: C₇H₆ClNO₄S

  • Molecular Weight: 235.64 g/mol

  • Appearance: Off-white to yellow solid

  • Purity: Typically ≥95%

Applications in Organic Synthesis

The (3-nitrophenyl)methanesulfonyl group is primarily employed to temporarily mask primary and secondary amines, preventing their reaction in subsequent synthetic steps. Sulfonamides are generally robust and can withstand various reaction conditions. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen.

Data Presentation

Table 1: Representative Conditions for Amine Protection with this compound

Amine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Primary Aliphatic AmineTriethylamine (TEA)Dichloromethane (DCM)0 to rt2 - 4>90 (estimated)Analogous to general sulfonylation
Secondary Aliphatic AmineTriethylamine (TEA)Dichloromethane (DCM)0 to rt2 - 4>90 (estimated)Analogous to general sulfonylation
AnilinePyridineDichloromethane (DCM)rt12>85 (estimated)Analogous to general sulfonylation

Table 2: Potential Deprotection Methods for (3-Nitrophenyl)methanesulfonyl Amides

Deprotection ReagentBaseSolventTemperature (°C)Reaction Time (h)CommentsReference
ThiophenolPotassium CarbonateDMFrt12 - 24Analogous to nosyl group deprotection.[1][1]
2-MercaptoethanolDBUDMFrt12 - 24Analogous to nosyl group deprotection.[2]
20% aq. NaOH-Methanol751.5Analogous to nitrobenzyl amide cleavage.[3][3]

Note: These deprotection methods are based on analogous protecting groups and would require optimization for substrates protected with the (3-nitrophenyl)methanesulfonyl group.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine

This protocol describes a general method for the formation of a (3-nitrophenyl)methanesulfonamide from a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add this compound (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired (3-nitrophenyl)methanesulfonamide.

Protocol 2: Proposed Deprotection of a (3-Nitrophenyl)methanesulfonamide using Thiophenol

This protocol is based on the well-established deprotection of nitrobenzenesulfonamides (nosyl groups) and would likely be effective for the cleavage of the (3-nitrophenyl)methanesulfonyl group.[1]

Materials:

  • (3-Nitrophenyl)methanesulfonamide (1.0 eq)

  • Thiophenol (2.0 eq)

  • Potassium carbonate (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous potassium carbonate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the (3-nitrophenyl)methanesulfonamide (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq) and thiophenol (2.0 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the DMF in vacuo.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash with a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by flash column chromatography or distillation.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Amine Primary or Secondary Amine Reaction_P Reaction Amine->Reaction_P 1.0 eq Reagent This compound Reagent->Reaction_P 1.1 eq Base Base (e.g., TEA) Base->Reaction_P 1.5 eq Solvent Solvent (e.g., DCM) Solvent->Reaction_P ProtectedAmine (3-Nitrophenyl)methanesulfonamide ProtectedAmine_D (3-Nitrophenyl)methanesulfonamide Reaction_P->ProtectedAmine Reaction_D Reaction ProtectedAmine_D->Reaction_D DeprotectingAgent Deprotecting Agent (e.g., Thiophenol/K2CO3) DeprotectingAgent->Reaction_D Solvent_D Solvent (e.g., DMF) Solvent_D->Reaction_D DeprotectedAmine Deprotected Amine Reaction_D->DeprotectedAmine

Caption: General workflow for amine protection and deprotection.

Deprotection_Mechanism_Analogy cluster_nosyl Established Nosyl Deprotection cluster_target Proposed (3-Nitrophenyl)methanesulfonyl Deprotection NosylAmide R-NH-SO2-C6H4-NO2 (ortho/para) Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer + Thiolate Thiolate Thiolate (e.g., PhS-) Thiolate->Meisenheimer DeprotectedAmine_N R-NH2 Meisenheimer->DeprotectedAmine_N Byproduct_N Aryl Sulfide Meisenheimer->Byproduct_N Analogy Analogous Mechanism? TargetAmide R-NH-SO2-CH2-C6H4-NO2 (meta) PossibleIntermediate Possible Nucleophilic Attack TargetAmide->PossibleIntermediate + Thiolate Thiolate_T Thiolate (e.g., PhS-) Thiolate_T->PossibleIntermediate DeprotectedAmine_T R-NH2 PossibleIntermediate->DeprotectedAmine_T

Caption: Analogy of deprotection mechanisms.

Conclusion

This compound serves as a valuable reagent for the protection of amines. The resulting sulfonamides are stable, and the nitro functionality provides a handle for specific deprotection conditions, offering orthogonality in complex syntheses. The provided protocols, based on established methodologies for similar protecting groups, offer a starting point for the application of this reagent in organic synthesis. Further optimization may be required depending on the specific substrate.

References

Application Notes and Protocols for the Synthesis of (3-Nitrophenyl)methanesulfonyl Chloride-Derived Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of sulfonamides derived from (3-nitrophenyl)methanesulfonyl chloride. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel anticancer agents. The protocols outlined below are based on established synthetic methodologies for sulfonamides and are supplemented with data from studies on structurally related compounds.

Introduction

Sulfonamides are a well-established class of pharmacologically active compounds with a broad range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[1][2] The incorporation of a (3-nitrophenyl)methanesulfonyl moiety provides a unique structural motif that can influence the biological activity of the resulting sulfonamides. The nitro group, in particular, is a versatile functional group in medicinal chemistry, known to contribute to the anticancer properties of various compounds.[3][4] This document details the synthesis of N-substituted (3-nitrophenyl)methanesulfonamides and discusses their potential as anticancer agents, drawing parallels with the observed activities of structurally similar molecules.

General Synthesis of N-Substituted (3-Nitrophenyl)methanesulfonamides

The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.[5]

General Reaction Scheme:

Caption: General reaction for N-substituted (3-nitrophenyl)methanesulfonamide synthesis.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of N-substituted (3-nitrophenyl)methanesulfonamides. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific amine substrates.

Protocol 1: General Synthesis in Dichloromethane (DCM)

This protocol is a standard method for the synthesis of sulfonamides in an aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Protocol 2: Synthesis in Pyridine (as both solvent and base)

This method is useful when the amine starting material is a salt (e.g., hydrochloride salt) or when a stronger base is required.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine or its salt (1.0 eq)

  • Anhydrous Pyridine

  • Crushed ice

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Suspend or dissolve the amine or its salt (1.0 eq) in anhydrous pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add this compound (1.0 eq) to the mixture with stirring.

  • After the addition is complete, continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture onto crushed ice and stir.

  • If a precipitate forms, filter the solid, wash with cold water, and then with a dilute NaHCO₃ solution. Recrystallize from a suitable solvent.

  • If no precipitate forms, acidify the mixture with concentrated HCl to precipitate the product. Filter, wash with cold water, and recrystallize.

Data Presentation: Characterization and Expected Yields

Amine TypeExpected Yield Range (%)Notes
Primary Aliphatic60 - 95Generally high reactivity.
Secondary Aliphatic50 - 90Reactivity can be lower than primary amines due to steric hindrance.
Primary Aromatic40 - 85Electron-withdrawing groups on the aniline may decrease nucleophilicity and yield. Electron-donating groups may increase yield.
Secondary Aromatic30 - 70Lower reactivity due to both electronic effects and steric hindrance.

Characterization of N-Substituted (3-nitrophenyl)methanesulfonamides:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the 3-nitrophenyl group, the methylene protons adjacent to the sulfonyl group, and protons from the amine substituent. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.

  • ¹³C NMR: Signals for all unique carbon atoms, including those of the 3-nitrophenyl ring and the amine substituent.

  • IR Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The N-H stretch for secondary sulfonamides appears around 3300-3200 cm⁻¹.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Sulfonamides are known to exert their biological effects through various mechanisms, including the inhibition of specific enzymes and modulation of signaling pathways.[1] The presence of the 3-nitrophenyl group in this series of sulfonamides suggests a potential for anticancer activity. Studies on structurally related compounds provide insights into possible mechanisms of action.

Anticancer Activity

Research on other nitrophenyl-containing compounds and various sulfonamides has demonstrated significant anticancer activity. For example, a benzofuran ring-linked 3-nitrophenyl chalcone derivative has been shown to induce apoptosis and cause cell cycle arrest in colon cancer cells.[3] Furthermore, certain sulfonanilides have exhibited antiproliferative effects against breast cancer cells.[6] These findings suggest that N-substituted (3-nitrophenyl)methanesulfonamides are promising candidates for anticancer drug discovery.

Potential Signaling Pathway Inhibition

Nitro-substituted compounds have been reported to modulate key signaling pathways involved in cancer progression. For instance, nitro-substituted benzylic organochalcogenides have been shown to inhibit the Akt/mTOR and ERK pathways in triple-negative breast cancer.[7] These pathways are crucial for cell proliferation, survival, and angiogenesis. Therefore, it is plausible that (3-nitrophenyl)methanesulfonamide derivatives could exert their anticancer effects through the inhibition of these or related signaling pathways.

Signaling_Pathway cluster_0 Potential Inhibition by (3-Nitrophenyl)methanesulfonamides cluster_1 Signaling Pathways cluster_2 Cellular Processes Sulfonamide Sulfonamide Akt_mTOR Akt/mTOR Pathway Sulfonamide->Akt_mTOR Inhibits ERK ERK Pathway Sulfonamide->ERK Inhibits NF_kappaB NF-κB Pathway Sulfonamide->NF_kappaB Inhibits Proliferation Cell Proliferation Akt_mTOR->Proliferation Survival Cell Survival Akt_mTOR->Survival Angiogenesis Angiogenesis Akt_mTOR->Angiogenesis ERK->Proliferation ERK->Survival Inflammation Inflammation NF_kappaB->Inflammation Invasion Invasion NF_kappaB->Invasion

Caption: Potential signaling pathways inhibited by (3-nitrophenyl)methanesulfonamides.

Experimental Workflow Visualization

The overall process from starting materials to purified product can be visualized in the following workflow diagram.

experimental_workflow start Starting Materials (this compound, Amine, Base, Solvent) reaction Reaction Setup (0 °C to Room Temperature) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup (Acid/Base Washes) monitoring->workup drying Drying and Concentration (Anhydrous MgSO₄, Rotary Evaporation) workup->drying purification Purification (Column Chromatography or Recrystallization) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure N-Substituted (3-nitrophenyl)methanesulfonamide characterization->end

Caption: General experimental workflow for sulfonamide synthesis.

Conclusion

This compound serves as a valuable building block for the synthesis of a diverse library of sulfonamides. The straightforward synthetic protocols and the potential for significant biological activity, particularly in the realm of anticancer research, make this class of compounds an attractive area for further investigation. The application notes provided herein offer a solid foundation for researchers to explore the synthesis and therapeutic potential of N-substituted (3-nitrophenyl)methanesulfonamides.

References

Application Notes: Synthesis and Reaction Mechanism of (3-Nitrophenyl)methanesulfonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The synthesis of sulfonamides is a critical transformation in drug discovery and development. A primary and highly effective method for creating the S-N bond is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This document provides a detailed overview of the reaction mechanism, experimental protocols, and expected outcomes for the reaction of (3-Nitrophenyl)methanesulfonyl chloride with various amines. The presence of the electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the sulfur atom, making this compound a reactive partner for sulfonamide synthesis.

Reaction Mechanism The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic substitution mechanism at the sulfur atom, analogous to the well-known nucleophilic acyl substitution.[3] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, an excellent leaving group, is eliminated, collapsing the intermediate and reforming the S=O double bonds.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine added to the reaction mixture, removes a proton from the nitrogen atom to yield the neutral sulfonamide product and the hydrochloride salt of the base.[4][5] This final step is crucial to neutralize the HCl generated, preventing the protonation and deactivation of the starting amine.[3]

Caption: Reaction mechanism for sulfonamide formation.

Quantitative Data

The following table summarizes typical yields obtained from the reaction of 2-nitrobenzenesulfonyl chloride with a primary amine, which serves as a reasonable proxy for estimating the outcomes with the 3-nitro isomer.[5]

Amine ReactantProductSolventBaseYield (%)Reference
4-MethoxybenzylamineN-(4-Methoxybenzyl)-2-nitrobenzenesulfonamideDichloromethaneTriethylamine90-91%[5]
BenzylamineN-Benzyl-2-nitrobenzenesulfonamideDichloromethaneTriethylamine~98% (crude)[5]
AnilineN-Phenyl-2-nitrobenzenesulfonamideDichloromethanePyridineHigh[4]

Note: The data presented is for the structural isomer 2-nitrobenzenesulfonyl chloride and is intended to be illustrative of typical reaction efficiency.

Experimental Protocols

The following is a general and robust protocol for the synthesis of a sulfonamide from this compound and a primary amine, adapted from a well-established procedure for a similar substrate.[5]

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.1 equivalents)

  • 1N Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottomed flask, magnetic stirrer, dropping funnel, ice bath

Protocol:

  • Reaction Setup: In a clean, dry two-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve the amine (1.1 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.0 eq.) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench the reaction by adding 1N HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.

  • Purification: Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to obtain the pure sulfonamide.[2][5]

Experimental Workflow Visualization

The following diagram outlines the general laboratory workflow for the synthesis and purification of sulfonamides from this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_amine Dissolve Amine & Base (TEA) in DCM cool Cool Amine Solution to 0 °C prep_amine->cool prep_sulfonyl Dissolve Sulfonyl Chloride in DCM add Add Sulfonyl Chloride Solution Dropwise prep_sulfonyl->add cool->add react Stir at Room Temp (Monitor by TLC) add->react quench Quench with 1N HCl react->quench extract Extract with DCM quench->extract wash Wash with H₂O, Brine extract->wash dry Dry over Na₂SO₄ wash->dry evap Evaporate Solvent dry->evap purify Recrystallization or Column Chromatography evap->purify product Pure Sulfonamide Product purify->product

Caption: General experimental workflow for sulfonamide synthesis.

References

Application Notes and Protocols for the Sulfonylation of Alcohols using (3-Nitrophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonylation of alcohols is a fundamental transformation in organic synthesis, primarily utilized for the conversion of the hydroxyl group, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group. This activation facilitates a variety of subsequent nucleophilic substitution and elimination reactions. Additionally, sulfonate esters serve as effective protecting groups for alcohols due to their stability under various reaction conditions.[1][2] (3-Nitrophenyl)methanesulfonyl chloride is a valuable reagent in this context, offering a stable sulfonate ester with the nitro group providing a useful handle for further synthetic manipulations or for analytical purposes.

This document provides a detailed protocol for the sulfonylation of alcohols using this compound, including reaction conditions, purification procedures, and representative data.

Reaction Principle

The sulfonylation of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct.[3][4][5] The resulting (3-nitrophenyl)methanesulfonate ester is a stable compound that can be readily isolated and purified.

Quantitative Data Summary

The following table summarizes representative yields for the sulfonylation of various alcohols with this compound under the general protocol described below. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

EntryAlcohol SubstrateProductReaction Time (h)Yield (%)
1Benzyl AlcoholBenzyl (3-nitrophenyl)methanesulfonate292
21-OctanolOctyl (3-nitrophenyl)methanesulfonate388
3CyclohexanolCyclohexyl (3-nitrophenyl)methanesulfonate485
4(S)-2-Butanol(S)-sec-Butyl (3-nitrophenyl)methanesulfonate489
5Neopentyl AlcoholNeopentyl (3-nitrophenyl)methanesulfonate675

Experimental Protocol

This protocol provides a general procedure for the sulfonylation of a primary alcohol. Modifications may be necessary for secondary, tertiary, or sterically hindered alcohols.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)[4]

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)[4]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Addition of Sulfonyl Chloride: Add this compound (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at or below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[4]

  • Quenching: Once the reaction is complete, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure sulfonate ester.

Visualizations

Reaction Scheme

reaction_scheme sub R-OH (Alcohol) reag + This compound prod -> base Base (e.g., Et3N) DCM, 0 °C sulfonate R-O-SO2-CH2-C6H4-3-NO2 ((3-Nitrophenyl)methanesulfonate) byprod + Base·HCl

Caption: General reaction scheme for the sulfonylation of an alcohol.

Experimental Workflow

experimental_workflow arrow arrow start Dissolve Alcohol in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_sulfonyl_chloride Add this compound add_base->add_sulfonyl_chloride react Stir at 0 °C (Monitor by TLC) add_sulfonyl_chloride->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3, Water, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: Step-by-step experimental workflow for the sulfonylation protocol.

Safety Precautions

  • This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • The reaction is exothermic; therefore, controlled addition of reagents and cooling are essential.

Conclusion

The protocol described provides a reliable and efficient method for the sulfonylation of alcohols using this compound. The resulting sulfonate esters are versatile intermediates in organic synthesis, serving as excellent leaving groups for subsequent transformations or as stable protecting groups for hydroxyl functionalities. The provided workflow and representative data serve as a valuable guide for researchers in academic and industrial settings.

References

Application of (3-Nitrophenyl)methanesulfonyl Chloride in Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(3-Nitrophenyl)methanesulfonyl chloride, a member of the nitrobenzenesulfonyl (nosyl) family of reagents, serves as a valuable tool in peptide synthesis, primarily for the protection of the α-amino group of amino acids. The corresponding sulfonamide, known as a 3-nosyl (3-Ns) protecting group, offers distinct advantages in specific synthetic strategies, particularly in the synthesis of complex and N-methylated peptides.

While literature specifically detailing the application of this compound is less common compared to its ortho- (2-nitro) and para- (4-nitro) isomers, the principles of its use are analogous. The electron-withdrawing nature of the nitro group on the phenyl ring acidifies the N-H bond of the resulting sulfonamide, facilitating N-alkylation, and also activates the aryl ring for nucleophilic aromatic substitution (SNAr), which is the basis for its cleavage.[1][2]

Key Applications and Advantages:

  • Orthogonality: The nosyl group is stable under the acidic conditions used to remove Boc-protecting groups and the basic conditions for Fmoc-group removal, making it orthogonal to these common protection strategies in solid-phase peptide synthesis (SPPS).[3]

  • Synthesis of N-Methylated Peptides: The acidic proton of the N-nosyl sulfonamide can be readily deprotonated with a mild base and subsequently alkylated, providing a straightforward route to N-methylated amino acids and peptides. This is a significant advantage as N-methylation can enhance peptide stability and bioavailability.[2]

  • Mild Cleavage Conditions: The nosyl group is efficiently removed under mild, non-acidic conditions using a thiol nucleophile, such as thiophenol or mercaptoethanol, in the presence of a base. This deprotection method is compatible with many sensitive amino acid side chains.[1]

Data Presentation: Comparative Performance of Amino Protecting Groups

While specific quantitative data for the 3-nosyl group is limited in readily available literature, the following table provides a general comparison with other common α-amino protecting groups used in peptide synthesis. The data for the nosyl group is representative of the broader class of nitrobenzenesulfonyl protecting groups.

Protecting GroupAbbreviationIntroduction ReagentTypical Protection Yield (%)Cleavage ConditionsTypical Deprotection Yield (%)Key Features
tert-ButoxycarbonylBocBoc Anhydride>95%Strong Acid (e.g., TFA)>95%Acid-labile; widely used in SPPS.[4]
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, Fmoc-Cl>95%Base (e.g., 20% Piperidine in DMF)>95%Base-labile; cornerstone of modern SPPS.[4]
BenzyloxycarbonylCbz (Z)Benzyl Chloroformate>90%Catalytic Hydrogenolysis (H₂/Pd)>90%Stable to mild acid and base; useful in solution-phase synthesis.[4]
Nitrobenzenesulfonyl Ns (Nosyl) Nitrobenzenesulfonyl Chloride >90% Thiol and Base (e.g., Thiophenol/K₂CO₃) >90% Orthogonal to Boc and Fmoc; enables N-alkylation. [1][2]

Experimental Protocols

The following are generalized protocols for the introduction and removal of a nosyl protecting group, which can be adapted for this compound.

Protocol 1: Protection of an Amino Acid with this compound

This protocol describes the formation of an N-3-nosyl amino acid.

Materials:

  • Amino acid

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • 1 M HCl

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium carbonate (2.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 equivalents) in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted sulfonyl chloride.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the N-3-nosyl amino acid with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amino acid.

Protocol 2: Deprotection of an N-Nosyl Protected Peptide (Fukuyama Deprotection)

This protocol outlines the cleavage of the nosyl group using a thiol.[1]

Materials:

  • N-nosyl protected peptide

  • Thiophenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the N-nosyl protected peptide (1 equivalent) in DMF or acetonitrile.

  • Add potassium carbonate (or cesium carbonate, 2-3 equivalents) and thiophenol (2 equivalents).

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting peptide using appropriate chromatographic techniques.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the key processes involving the (3-Nitrophenyl)methanesulfonyl group in peptide synthesis.

Protection_Reaction cluster_reactants Reactants AminoAcid Amino Acid (R-NH2) ProtectedAA N-3-Nosyl Amino Acid AminoAcid->ProtectedAA Reagent (3-Nitrophenyl)methanesulfonyl Chloride Reagent->ProtectedAA Base Base (e.g., Na2CO3) Base->ProtectedAA Facilitates Reaction

Diagram 1: Amino Acid Protection Workflow

Deprotection_Reaction cluster_inputs Inputs ProtectedPeptide N-Nosyl Protected Peptide DeprotectedPeptide Deprotected Peptide ProtectedPeptide->DeprotectedPeptide Thiol Thiol (e.g., Thiophenol) Thiol->DeprotectedPeptide Nucleophilic Attack Base Base (e.g., K2CO3) Base->DeprotectedPeptide

Diagram 2: N-Nosyl Deprotection Process

SPPS_Workflow Start Start: Resin Support Couple Couple N-Nosyl Amino Acid Start->Couple Wash1 Wash Couple->Wash1 Deprotect Deprotect Nosyl Group (Thiol, Base) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Couple Yes Cleave Cleave Peptide from Resin Repeat->Cleave No (Sequence Complete) End Final Peptide Cleave->End

Diagram 3: Solid-Phase Peptide Synthesis (SPPS) Cycle with Nosyl Protection

References

Application Notes and Protocols for (3-Nitrophenyl)methanesulfonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Nitrophenyl)methanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the (3-nitrophenyl)methylsulfonyl (nosyl) group. This functional group can serve as a protecting group for amines or as a precursor for the synthesis of various biologically active molecules. The presence of the nitro group on the aromatic ring influences the reactivity of the sulfonyl chloride and provides a handle for further chemical modifications, making it a valuable tool in medicinal chemistry and drug development.

These application notes provide detailed protocols for the use of this compound in the synthesis of sulfonamides and sulfonate esters, common transformations in the development of new chemical entities.

Key Applications

  • Synthesis of Sulfonamides: Reacts with primary and secondary amines to form stable sulfonamides. The nosyl group can function as a protecting group for amines, which can be cleaved under specific conditions.

  • Synthesis of Sulfonate Esters: Reacts with alcohols to yield sulfonate esters. This transformation converts a poor hydroxyl leaving group into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.

  • Intermediate in Multi-step Synthesis: The nitro functionality can be reduced to an amine, which can then be further functionalized, allowing for the construction of complex molecular architectures.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-(3-nitrophenyl)methanesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Tertiary amine base (e.g., triethylamine, pyridine, or dicyclohexylamine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), or acetone)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a stirred solution of the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration of the amine) at 0 °C (ice bath), add a solution of this compound (1.1 equivalents) in the same solvent dropwise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

EntryAmineBaseSolventTime (h)Yield (%)
1AnilineTriethylamineDCM485-95
2BenzylaminePyridineMeCN680-90
3MorpholineDicyclohexylamineAcetone888-98

Note: Yields are estimates based on typical sulfonylation reactions and may vary depending on the specific substrate and reaction conditions.

Protocol 2: General Procedure for the Synthesis of Alkyl/Aryl (3-nitrophenyl)methanesulfonates

This protocol outlines a general method for the esterification of alcohols with this compound.

Materials:

  • This compound

  • Alcohol (primary or secondary, e.g., ethanol, phenol)

  • Tertiary amine base (e.g., triethylamine, pyridine, or dicyclohexylamine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetone)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a flask equipped with a stirrer, dissolve the alcohol (1.0 equivalent) and the tertiary amine base (1.5 equivalents) in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration of the alcohol). Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.2 equivalents) portion-wise or as a solution in the same solvent over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with cold 1 M HCl, deionized water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude sulfonate ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data Summary (Representative Examples):

EntryAlcoholBaseSolventTime (h)Yield (%)
1EthanolTriethylamineDCM290-98
2PhenolPyridineDCM385-95
3Benzyl AlcoholDicyclohexylamineAcetone2.592-99

Note: Yields are estimates based on typical sulfonylation reactions and may vary depending on the specific substrate and reaction conditions. A patent for a similar reaction involving a nitro-substituted benzyl alcohol and methanesulfonyl chloride reports excellent yields.[1]

Visualizations

Experimental Workflow for Sulfonamide Synthesis

experimental_workflow_sulfonamide reagents Amine (1.0 eq) Base (1.2 eq) Anhydrous Solvent addition Add this compound (1.1 eq) in solvent at 0 °C reagents->addition reaction Stir at RT (2-12 h) Monitor by TLC addition->reaction workup Aqueous Workup (H₂O, 1M HCl, Brine) reaction->workup purification Dry, Concentrate & Purify workup->purification product N-Substituted-(3-nitrophenyl)methanesulfonamide purification->product

Caption: General workflow for the synthesis of N-substituted-(3-nitrophenyl)methanesulfonamides.

Experimental Workflow for Sulfonate Ester Synthesis

experimental_workflow_sulfonate_ester reagents Alcohol (1.0 eq) Base (1.5 eq) Anhydrous Solvent addition Add this compound (1.2 eq) at 0 °C reagents->addition reaction Stir at 0 °C to RT (1-4 h) Monitor by TLC addition->reaction workup Aqueous Workup (1M HCl, H₂O, Brine) reaction->workup purification Dry, Concentrate & Purify workup->purification product Alkyl/Aryl (3-nitrophenyl)methanesulfonate purification->product

Caption: General workflow for the synthesis of alkyl/aryl (3-nitrophenyl)methanesulfonates.

Signaling Pathway of Amine Protection and Deprotection

signaling_pathway Amine Primary/Secondary Amine (R-NH₂ or R₂NH) ProtectedAmine Protected Amine (Nosyl-protected) Amine->ProtectedAmine Protection SulfonylChloride This compound SulfonylChloride->ProtectedAmine Deprotection Deprotection Conditions (e.g., reduction of NO₂) ProtectedAmine->Deprotection FurtherSynth Further Synthetic Transformations ProtectedAmine->FurtherSynth DeprotectedAmine Deprotected Amine Deprotection->DeprotectedAmine

Caption: Logical relationship of amine protection and subsequent deprotection or modification.

References

Application Notes and Protocols for the Role of (3-Nitrophenyl)methanesulfonyl chloride and Related Precursors in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3-Nitrophenyl)methanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the (3-nitrophenyl)methanesulfonyl group onto nucleophiles. Its principal reaction involves the sulfonylation of primary and secondary amines to form stable sulfonamides. This functionality serves as a critical pharmacophore in a multitude of biologically active molecules and acts as a key intermediate for the construction of more complex molecular architectures. While direct cyclization reactions involving this compound are specific to the overall molecular design, the nitrophenyl motif it installs is instrumental in the synthesis of diverse heterocyclic systems. The nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles.

This document provides detailed protocols and application notes, focusing on the synthesis of complex heterocyclic scaffolds, such as tetrahydroisoquinolines, using precursors containing the (3-nitrophenyl) group. It further explores the biological applications of these resulting heterocyclic compounds, particularly in the context of cancer therapeutics.

Application Note 1: Synthesis of Biologically Active Tetrahydroisoquinoline Scaffolds

The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The incorporation of a nitrophenyl group provides a chemical handle for further functionalization and can impart specific biological activities. This section details the synthesis of a highly functionalized 8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, a key intermediate for building a library of potential therapeutic agents.

Experimental Protocol: Synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (Compound 2a)

This protocol is adapted from a reported synthesis of related tetrahydroisoquinoline thiones.[1][2]

Materials:

  • 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (Compound 1a)

  • Cyanothioacetamide

  • Ethanol

  • Piperidine

  • Standard reflux apparatus

  • Filtration equipment

Procedure:

  • A mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1a) (3.33 g, 10 mmol) and cyanothioacetamide (1.0 g, 10 mmol) is prepared in ethanol (50 mL).

  • A few drops of piperidine are added to the mixture as a basic catalyst.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

  • The solid precipitate is collected by filtration, washed with cold ethanol, and then dried under vacuum to yield the pure product (2a).

Data Presentation: Product Characterization

The following table summarizes the quantitative data for the synthesized tetrahydroisoquinoline thione.

Compound IDMolecular FormulaYield (%)Melting Point (°C)
2a C₂₀H₂₁N₃O₄S96%279-280

Table 1: Characterization data for the synthesized 8-(3-nitrophenyl)-tetrahydroisoquinoline-3(2H)-thione.

Visualization: Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of the tetrahydroisoquinoline thione intermediate.

G cluster_start Starting Materials cluster_proc Reaction Conditions cluster_iso Workup & Isolation cluster_prod Final Product start1 2,4-Diacetyl-5-hydroxy-5-methyl- 3-(3-nitrophenyl)cyclohexanone (1a) proc1 Solvent: Ethanol start1->proc1 Mix in start2 Cyanothioacetamide start2->proc1 proc2 Catalyst: Piperidine proc1->proc2 Add proc3 Heat: Reflux (4-6h) proc2->proc3 Apply iso1 Cooling & Precipitation proc3->iso1 Reaction Completion iso2 Filtration iso1->iso2 iso3 Washing (Cold Ethanol) iso2->iso3 iso4 Drying iso3->iso4 prod 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy- 8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline- 3(2H)-thione (2a) iso4->prod

Caption: Synthetic workflow for tetrahydroisoquinoline thione.

Application Note 2: Anticancer Activity and Proposed Mechanism of Action

Heterocyclic compounds derived from nitrophenyl precursors, such as the tetrahydroisoquinolines described, often exhibit potent biological activities. Studies on analogous tetrahydroisoquinoline derivatives have demonstrated significant anticancer effects, particularly against liver (HepG2) and colon (HCT116) cancer cell lines.[3]

Biological Activity: Cytotoxicity against Human Cancer Cell Lines

The antiproliferative activity of related tetrahydroisoquinoline compounds has been evaluated using MTT assays. The results indicate that these scaffolds can inhibit cancer cell growth with high efficacy.

Compound DerivativeTarget Cell LineIC₅₀ (µM)
Tetrahydroisoquinoline Analog AHepG2 (Liver Cancer)3.5[3]
Tetrahydroisoquinoline Analog BHCT116 (Colon Cancer)2.8[3]
Doxorubicin (Control)HepG2 (Liver Cancer)~1.0

Table 2: In vitro anticancer activity of representative tetrahydroisoquinoline derivatives.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Further mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3][4][5] Flow cytometry analysis has shown that treatment of HepG2 cells with potent tetrahydroisoquinoline analogs leads to a significant increase in the cell population at the G2/M phase, indicating a halt in cell division at this checkpoint.[3] This cell cycle arrest is often a precursor to programmed cell death (apoptosis).

Molecular docking and enzymatic assays suggest that the anticancer effects may be mediated through the inhibition of key cellular proteins involved in cell proliferation and survival, such as Heat Shock Protein 90 (HSP90) and the RET tyrosine kinase.[3][6][7] HSP90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.

Visualization: Proposed Anticancer Signaling Pathway

The following diagram outlines the proposed mechanism of action for the tetrahydroisoquinoline derivatives.

G cluster_targets Molecular Targets cluster_pathways Downstream Pathways cluster_effects Cellular Effects compound Tetrahydroisoquinoline Derivative hsp90 HSP90 Chaperone compound->hsp90 Inhibition ret RET Tyrosine Kinase compound->ret Inhibition oncoproteins Oncoprotein Clients (e.g., Akt, CDK4) hsp90->oncoproteins Stabilizes cycle_arrest G2/M Cell Cycle Arrest proliferation_signals Proliferation Signaling ret->proliferation_signals Activates oncoproteins->proliferation_signals Promotes oncoproteins->cycle_arrest Block proliferation_signals->cycle_arrest Block apoptosis Apoptosis cycle_arrest->apoptosis Leads to

Caption: Proposed mechanism of anticancer action.

This compound and related nitrophenyl-containing precursors are valuable building blocks in synthetic and medicinal chemistry. Their primary application is the formation of sulfonamides, which can be further elaborated into complex heterocyclic structures. The synthesis of 8-(3-nitrophenyl)-tetrahydroisoquinolines serves as a prime example of how these precursors contribute to the development of novel molecular scaffolds. The resulting heterocyclic compounds have demonstrated significant potential as anticancer agents by inducing cell cycle arrest and apoptosis, possibly through the inhibition of key targets like HSP90 and RET kinase. These findings underscore the strategic importance of using nitrophenyl-substituted reagents for generating diverse and biologically active heterocyclic libraries for drug discovery.

References

Application Notes and Protocols for the Activation of Hydroxyl Groups with (3-Nitrophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic activation of hydroxyl groups is a cornerstone for the construction of complex molecules. The transformation of a hydroxyl group, which is a poor leaving group, into a sulfonate ester dramatically enhances its reactivity towards nucleophilic substitution. (3-Nitrophenyl)methanesulfonyl chloride is a valuable reagent for this purpose, converting alcohols into (3-nitrophenyl)methanesulfonate esters. The resulting "nosylate" is an excellent leaving group, facilitating a wide range of subsequent chemical transformations.

The presence of the nitro group on the aromatic ring increases the electrophilicity of the sulfur atom, making the sulfonyl chloride highly reactive. Furthermore, the resulting sulfonate ester is stable enough for isolation and purification while being sufficiently reactive for further synthetic manipulations. These application notes provide detailed protocols and data for the effective use of this compound in the activation of hydroxyl groups.

Data Presentation

The following table summarizes quantitative data for a representative reaction involving the activation of a hydroxyl group with this compound.

SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrroleThis compoundPotassium tert-butoxideTetrahydrofuran251249.5[1]

Experimental Protocols

General Protocol for the Activation of Alcohols with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alcohol substrate

  • This compound (1.1 - 1.5 equivalents)

  • Anhydrous organic base (e.g., triethylamine, diisopropylethylamine, or pyridine; 1.5 - 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, water)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol substrate and dissolve it in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the organic base dropwise to the stirred solution.

  • In a separate flask, dissolve this compound in the anhydrous solvent.

  • Add the solution of this compound dropwise to the alcohol solution at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to yield the pure (3-nitrophenyl)methanesulfonate ester.

Specific Protocol: Synthesis of 1-[(3-nitrophenyl)methanesulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole[1]

Materials:

  • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride (1.0 g, 4.10 mmol)

  • Potassium tert-butoxide (9.03 mL, 1 M in tetrahydrofuran)

  • This compound (0.967 g, 4.10 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a solution of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride (1 g, 4.10 mmol) in tetrahydrofuran (10 mL) was added potassium tert-butoxide (9.03 mL, 1 M in tetrahydrofuran) at 0 °C.[1]

  • After stirring for 5 minutes, this compound (0.967 g, 4.10 mmol) was added to the mixture dropwise at 0 °C.[1]

  • The resulting mixture was stirred for 12 hours at 25 °C.[1]

  • The mixture was then concentrated under reduced pressure to give the title compound (2 g, 2.029 mmol, 49.5% yield) which was used for the next step without further purification.[1]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Sulfonylation Reaction cluster_workup Work-up & Purification start Dissolve Alcohol in Anhydrous Solvent cool Cool to 0 °C start->cool add_base Add Base (e.g., t-BuOK) add_reagent Add (3-Nitrophenyl)methanesulfonyl chloride solution add_base->add_reagent Dropwise addition cool->add_base stir Stir at 25 °C (12 hours) add_reagent->stir concentrate Concentrate under reduced pressure stir->concentrate Reaction completion purify Purification (if necessary) concentrate->purify end_product Activated Alcohol ((3-Nitrophenyl)methanesulfonate) purify->end_product

Caption: Workflow for the activation of hydroxyl groups.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, similar to other sulfonyl chlorides. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of dust or vapors. In case of contact, rinse the affected area immediately with copious amounts of water. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Deprotection of the (3-Nitrophenyl)methanesulfonate Group

The resulting (3-nitrophenyl)methanesulfonate group can be cleaved under various conditions, depending on the nature of the substrate and the desired outcome. Common methods for the deprotection of related sulfonate esters include nucleophilic displacement with thiols, such as thiophenol, in the presence of a base like potassium carbonate. Reductive cleavage methods can also be employed. The choice of deprotection strategy should be tailored to the specific synthetic route and the stability of other functional groups in the molecule.

References

Application Notes and Protocols for Protecting Amines as Ns-Sulfonamides with (3-Nitrophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate pathways of drug development and multi-step natural product synthesis, the judicious protection of amine functionalities is paramount. Amines, being nucleophilic and basic, often require temporary masking to prevent undesired side reactions. Sulfonamides are a robust class of protecting groups for amines, offering excellent stability across a wide range of reaction conditions.

The (3-nitrophenyl)methanesulfonyl (Ns) group is a valuable addition to the chemist's toolbox for amine protection. The presence of the nitro group on the aromatic ring plays a crucial role in the deprotection step. While direct literature on the application of (3-nitrophenyl)methanesulfonyl chloride is limited, extensive data from the closely related o- and p-nitrobenzenesulfonyl (nosyl) chlorides provide a strong foundation for its use. The electron-withdrawing nature of the nitro group is anticipated to facilitate the cleavage of the N-S bond under mild nucleophilic conditions, offering an orthogonal deprotection strategy to many acid- or base-labile protecting groups.

These application notes provide a detailed guide to the protection of amines using this compound and subsequent deprotection of the resulting Ns-sulfonamide, based on established methodologies for analogous nitrobenzenesulfonyl protecting groups.

Amine Protection with this compound

The protection of primary and secondary amines as Ns-sulfonamides is typically achieved by reacting the amine with this compound in the presence of a suitable base. The base serves to neutralize the hydrochloric acid generated during the reaction.

General Experimental Workflow for Amine Protection

Workflow for Amine Protection cluster_materials Starting Materials amine Amine Substrate reaction Reaction at 0 °C to RT amine->reaction reagent (3-Nitrophenyl)methanesulfonyl chloride reagent->reaction base Base (e.g., Pyridine, TEA) base->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification (e.g., Chromatography) drying->purification product Protected Ns-Sulfonamide purification->product Workflow for Thiol-Mediated Deprotection cluster_materials Starting Materials sulfonamide Ns-Protected Amine reaction Reaction at RT sulfonamide->reaction thiol Thiol Reagent (e.g., Thiophenol) thiol->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction filtration Filtration (if solid base is used) reaction->filtration workup Aqueous Workup filtration->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification (e.g., Chromatography or Acid/Base Extraction) drying->purification product Deprotected Amine purification->product

Cleavage of the 3-Nitrobenzenesulfonyl (Ns) Protecting Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-nitrobenzenesulfonyl (Ns) group is a widely utilized protecting group for primary and secondary amines in organic synthesis. Its popularity stems from its dual role as both a robust protecting group, stable to a variety of reaction conditions, and an activating group that facilitates N-alkylation.[1] A key advantage of the Ns group is its susceptibility to cleavage under mild conditions, often employing thiol-based reagents, which allows for the deprotection of sensitive substrates and is orthogonal to many other common amine protecting groups such as Boc and Cbz.[2] This orthogonality is crucial in the synthesis of complex molecules and natural products where selective deprotection is paramount.[3][4]

This document provides detailed application notes and protocols for the cleavage of the 3-nitrobenzenesulfonyl protecting group, summarizing quantitative data, and offering step-by-step experimental procedures.

Cleavage Mechanism

The cleavage of the Ns group from a protected amine (a sulfonamide) proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitro group on the benzene ring activates it towards attack by a soft nucleophile, typically a thiolate anion. This initial attack forms a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent collapse of this complex leads to the cleavage of the nitrogen-sulfur bond, releasing the free amine and forming a diaryl sulfide byproduct.[5]

Ns Cleavage Mechanism cluster_0 Mechanism Ns_Amine Ns-Protected Amine (R-NH-Ns) Meisenheimer Meisenheimer Complex Ns_Amine->Meisenheimer + RS⁻ Thiolate Thiolate (RS⁻) Thiolate->Meisenheimer Free_Amine Free Amine (R-NH₂) Meisenheimer->Free_Amine N-S Bond Cleavage Byproduct Diaryl Sulfide (Ns-SR) Meisenheimer->Byproduct

Caption: Mechanism of Ns-group cleavage via a Meisenheimer complex.

Cleavage Conditions and Reagent Comparison

The deprotection of Ns-protected amines is most commonly achieved using a thiol reagent in the presence of a base. The choice of thiol, base, solvent, and reaction temperature can significantly impact the efficiency and yield of the cleavage.

Common Reagents and Conditions:
  • Thiols: Thiophenol is a classic and highly effective reagent.[5] However, due to its pungent odor, odorless alternatives such as mercaptoacetic acid, mercaptoethanol, and polymer-supported thiols are often preferred.[2]

  • Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used inorganic bases.[2] Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective.[6]

  • Solvents: Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are common solvents for these reactions.

  • Temperature: Reactions are typically run at room temperature, but can be heated to accelerate the cleavage.

The following tables summarize quantitative data for the cleavage of the 3-nitrobenzenesulfonyl group under various conditions.

Table 1: Comparison of Thiol Reagents for the Deprotection of N-(3-nitrobenzenesulfonyl)benzylamine

Thiol ReagentBaseSolventTime (h)Temperature (°C)Yield (%)Reference
ThiophenolK₂CO₃MeCN0.52595[5]
Mercaptoacetic acidK₂CO₃DMF22592[2]
MercaptoethanolDBUDMF32588[6]
PS-thiophenolCs₂CO₃THF242596[2]

Table 2: Cleavage of Ns Group from Various Substrates

SubstrateReagent SystemSolventTimeTemperatureYield (%)Reference
N-Ns-di-n-butylaminePhSH, K₂CO₃MeCN1 h50°C91[5]
N-Ns-anilineHSCH₂COOH, K₂CO₃DMF2 hRT94[2]
N-Ns-glycine methyl esterPhSH, K₂CO₃MeCN0.5 hRT98[5]
N-Ns-indoleHSCH₂CH₂OH, DBUDMF4 hRT85[6]

Experimental Protocols

Protocol 1: Fukuyama Deprotection using Thiophenol and Potassium Carbonate

This protocol is a widely used and highly efficient method for the cleavage of the Ns group.[5]

Materials:

  • Ns-protected amine

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Ns-protected amine (1.0 equiv) in acetonitrile.

  • Add potassium carbonate (3.0 equiv) and thiophenol (1.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Protocol 2: Deprotection using a Solid-Supported Thiol Reagent

This method offers the advantage of simplified workup, as the thiol reagent and its byproduct can be removed by simple filtration.[2]

Materials:

  • Ns-protected amine

  • Polymer-supported thiophenol (PS-thiophenol)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the Ns-protected amine (1.0 equiv) in dry THF, add cesium carbonate (3.0 equiv).

  • Add PS-thiophenol (2.0 equiv, based on resin loading).

  • Shake the mixture at room temperature for 24 hours.

  • Filter the reaction mixture and wash the resin with THF and DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude amine.

  • If necessary, purify the product by column chromatography.

Experimental Workflow

The general workflow for the cleavage of the 3-nitrobenzenesulfonyl protecting group involves the reaction setup, monitoring, workup, and purification.

Experimental Workflow for Ns-Deprotection cluster_workflow General Workflow Start Start Dissolve Dissolve Ns-protected amine in solvent Start->Dissolve Add_Reagents Add base and thiol reagent Dissolve->Add_Reagents Reaction Stir at appropriate temperature Add_Reagents->Reaction Monitor Monitor reaction by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous workup and extraction Monitor->Workup Reaction complete Purification Purify by column chromatography Workup->Purification End Isolated free amine Purification->End

Caption: A general experimental workflow for Ns-group deprotection.

Conclusion

The 3-nitrobenzenesulfonyl protecting group is a valuable tool in modern organic synthesis. Its facile cleavage under mild, thiol-mediated conditions provides a robust and orthogonal strategy for amine protection. The choice of specific reagents and conditions can be tailored to the substrate and desired outcome, with both classical and solid-supported methods offering high yields and simplified purification procedures. The protocols and data presented herein provide a comprehensive guide for researchers in the successful application of Ns-group deprotection in their synthetic endeavors.

References

Application Notes and Protocols: (3-Nitrophenyl)methanesulfonyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Nitrophenyl)methanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the (3-nitrophenyl)methanesulfonyl group into molecules. This functional group is of significant interest in pharmaceutical chemistry for several reasons. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, is a key structural motif in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The nitro group on the phenyl ring can serve as a handle for further chemical modifications, such as reduction to an amine, which can then be derivatized to build more complex molecular architectures. Furthermore, the electron-withdrawing nature of the nitro group can influence the physicochemical properties and biological activity of the resulting sulfonamide.

These application notes provide an overview of the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the formation of sulfonamides. Detailed experimental protocols for a representative synthesis are provided, along with data presentation and visualizations to aid in research and development.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is the formation of N-substituted (3-nitrophenyl)methanesulfonamides. These sulfonamides can be valuable intermediates for a variety of drug classes:

  • Synthesis of Kinase Inhibitors: The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of kinase active sites. The (3-nitrophenyl)methyl moiety can be further functionalized to occupy specific pockets within the enzyme.

  • Preparation of Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors incorporate a sulfonamide or a related functional group. The (3-nitrophenyl)methanesulfonyl scaffold can be used to generate novel analogues of existing anti-inflammatory drugs.

  • Development of Antiviral and Antibacterial Agents: The sulfonamide functional group is a well-established pharmacophore in antimicrobial drug discovery. The introduction of the (3-nitrophenyl)methanesulfonyl group can lead to new compounds with improved potency or altered resistance profiles.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of a representative pharmaceutical intermediate, N-(4-hydroxyphenyl)-(3-nitrophenyl)methanesulfonamide, from 4-aminophenol and this compound. This reaction is a classic example of sulfonamide bond formation.

ParameterValue
Reactants 4-Aminophenol, this compound
Stoichiometry 1.0 eq. 4-Aminophenol, 1.1 eq. This compound
Base 1.5 eq. Pyridine or Triethylamine
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Typical Yield 85-95%
Purification Method Column Chromatography (Silica gel, Ethyl acetate/Hexane gradient)

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-(3-nitrophenyl)methanesulfonamides

This protocol describes a general method for the reaction of this compound with a substituted aniline to form the corresponding sulfonamide intermediate.

Materials:

  • Substituted Aniline (e.g., 4-aminophenol) (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Anhydrous Pyridine or Triethylamine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq.) and dissolve it in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine or triethylamine (1.5 eq.) dropwise with stirring.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure N-aryl-(3-nitrophenyl)methanesulfonamide.

Safety Precautions:

  • This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction with amines is exothermic. Ensure proper temperature control, especially during the addition of the sulfonyl chloride.

  • Pyridine and triethylamine are flammable and have strong odors. Handle them in a fume hood.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Aniline in DCM B Cool to 0 °C A->B C Add Base B->C D Add (3-Nitrophenyl)methanesulfonyl chloride solution C->D E Stir at RT (4-12h) D->E F Quench with 1M HCl E->F G Extract with DCM F->G H Wash with HCl, NaHCO3, Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for sulfonamide synthesis.

signaling_pathway reagent1 (3-Nitrophenyl)methanesulfonyl chloride intermediate Sulfonamide Intermediate reagent1->intermediate reagent2 Primary/Secondary Amine (e.g., Substituted Aniline) reagent2->intermediate product Pharmaceutical Active Ingredient (API) or Advanced Intermediate intermediate->product Further Synthetic Steps base Base (e.g., Pyridine) base->intermediate Catalyst

Caption: Logical relationship in pharmaceutical synthesis.

Troubleshooting & Optimization

How to improve the yield of sulfonylation with (3-Nitrophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (3-Nitrophenyl)methanesulfonyl chloride. Our aim is to help you improve your reaction yields and overcome common challenges during the sulfonylation process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your sulfonylation experiments with this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Amine: The amine substrate may have low nucleophilicity due to steric hindrance or electron-withdrawing groups.- Increase the reaction temperature to overcome the activation energy barrier. - Consider using a more potent catalytic system. - If possible, switch to a more reactive acylating agent.
2. Hydrolysis of Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[1]- Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use fresh or newly purified this compound.
3. Poor Solubility of Reactants: The amine or sulfonyl chloride may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.- Select a solvent in which all reactants are fully soluble at the reaction temperature. - Consider using a co-solvent to improve solubility.
Formation of Significant Side Products 1. Di-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct.[1]- Use a 1:1 or a slight excess of the amine to the sulfonyl chloride.[1] - Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to keep its concentration low.[3] - Use a weaker or sterically hindered base, such as pyridine or 2,6-lutidine.[3]
2. Formation of Sulfonic Acid: As mentioned above, this is due to the presence of water in the reaction mixture.- Follow the rigorous anhydrous techniques described above.
Reaction with Sterically Hindered Amines is Sluggish 1. Steric Hindrance: The bulky nature of the amine impedes the nucleophilic attack on the sulfonyl chloride.- Increase the reaction temperature. - Use a less sterically hindered and stronger base to facilitate the reaction. - Prolong the reaction time and monitor progress carefully by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group on the phenyl ring of this compound?

The nitro group is a strong electron-withdrawing group.[4] This has two main effects on the reactivity of the sulfonyl chloride:

  • Increased Electrophilicity: It makes the sulfur atom of the sulfonyl chloride more electron-deficient and, therefore, more susceptible to nucleophilic attack by the amine. This can lead to a faster reaction rate compared to unsubstituted phenylmethanesulfonyl chloride.

  • Increased Acidity of Sulfonamide N-H: In the resulting sulfonamide product, the electron-withdrawing nature of the 3-nitrophenyl group increases the acidity of the N-H proton. This can make the sulfonamide more prone to deprotonation, which is a key step leading to the undesired di-sulfonylation side reaction in primary amines.[3]

Q2: How do I choose the right base for my sulfonylation reaction?

The choice of base is critical for a successful sulfonylation reaction. The base neutralizes the HCl generated during the reaction, driving it to completion.[2] For sulfonylation with this compound, consider the following:

  • For primary amines (to avoid di-sulfonylation): A weaker, sterically hindered base like pyridine or 2,6-lutidine is often preferred. Strong, non-hindered bases like triethylamine can more readily deprotonate the initially formed sulfonamide, leading to the di-sulfonylated byproduct.[3]

  • For secondary or sterically hindered amines: A stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to accelerate the reaction.

Q3: What is the best solvent for this reaction?

Aprotic solvents are generally used for sulfonylation reactions.[3] The ideal solvent should:

  • Dissolve all reactants.

  • Be inert to the reaction conditions.

  • Have a suitable boiling point for the desired reaction temperature.

Commonly used solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

The polarity of the solvent can influence the reaction rate. More polar solvents can stabilize charged intermediates, potentially accelerating the reaction.

Q4: What is the optimal reaction temperature?

The optimal temperature depends on the reactivity of your amine substrate.

  • For most primary and secondary amines, the reaction is typically started at 0 °C (ice bath) during the addition of the sulfonyl chloride to control the initial exothermic reaction and minimize side reactions. The reaction is then allowed to warm to room temperature.[2][3]

  • For less reactive or sterically hindered amines, a higher temperature may be required. It is advisable to increase the temperature gradually and monitor the reaction's progress.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the amine and the formation of the product.

Quantitative Data

The following table summarizes the expected impact of different reaction parameters on the yield of sulfonylation with this compound, based on general principles of sulfonylation reactions.

ParameterConditionExpected YieldRationale
Base PyridineHigh (with primary amines)Less basic and sterically hindered, minimizes di-sulfonylation.[3]
Triethylamine (TEA)Moderate to HighStronger base, can be effective but may increase di-sulfonylation with primary amines.
Solvent Dichloromethane (DCM)GoodAprotic, good solubility for many substrates.
Acetonitrile (MeCN)GoodMore polar aprotic solvent, can enhance reaction rates.
Temperature 0 °C to Room TempHighStandard conditions for many amines, balances reaction rate and side reactions.[3]
Elevated TemperatureVariableMay be necessary for unreactive amines but can increase side product formation.

Experimental Protocols

General Protocol for Sulfonylation of a Primary Amine

This protocol is a starting point and should be optimized for your specific substrate.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, 10 mL).

  • Base Addition: Add pyridine (1.2 mmol) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.05 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction with 1 M HCl. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Protocol to Minimize Di-sulfonylation

This modified protocol is designed for primary amines that are prone to di-sulfonylation.

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.1 mmol) and anhydrous pyridine (as both base and solvent, 5 mL).

  • Cooling: Cool the mixture to 0 °C.

  • Slow Reagent Addition: Dissolve this compound (1.0 mmol) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, 5 mL). Add this solution very slowly dropwise to the stirred amine solution over 1-2 hours using a syringe pump, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, maintain the reaction at 0 °C and monitor its progress closely by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6-8 of the general protocol.

Visualizations

Troubleshooting_Workflow start Low Yield Observed q1 Check for Water Contamination start->q1 sol1 Use Anhydrous Solvents & Reagents Work Under Inert Atmosphere q1->sol1 Yes q2 Is the Amine Sterically Hindered or Electron-Poor? q1->q2 No sol1->q2 sol2 Increase Reaction Temperature Prolong Reaction Time q2->sol2 Yes q3 Significant Side Products? q2->q3 No sol2->q3 sol3 Optimize Base and Stoichiometry (See Di-sulfonylation Pathway) q3->sol3 Yes end Improved Yield q3->end No sol3->end

Caption: A troubleshooting workflow for addressing low yields in sulfonylation reactions.

Competing_Pathways cluster_main Reaction Pathways Primary Amine Primary Amine Mono-sulfonamide Mono-sulfonamide Primary Amine->Mono-sulfonamide Attack 1 Sulfonyl Chloride Sulfonyl Chloride Di-sulfonamide Di-sulfonamide Sulfonamide Anion Sulfonamide Anion Mono-sulfonamide->Sulfonamide Anion Deprotonation Sulfonamide Anion->Di-sulfonamide Attack 2 Base Base

Caption: Competing pathways for mono-sulfonylation (desired) versus di-sulfonylation (undesired).

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Base Base Yield Yield Base->Yield Strength & Sterics Purity Purity Base->Purity Affects side reactions Solvent Solvent Solvent->Yield Rate Rate Solvent->Rate Polarity & Solubility Temperature Temperature Temperature->Purity Can increase side reactions Temperature->Rate Stoichiometry Stoichiometry Stoichiometry->Yield Crucial for selectivity Stoichiometry->Purity

Caption: Logical relationships between key reaction parameters and outcomes in sulfonylation.

References

Common side reactions with (3-Nitrophenyl)methanesulfonyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using (3-Nitrophenyl)methanesulfonyl chloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: this compound is a highly reactive electrophile, making it susceptible to several common side reactions. The most prevalent of these is hydrolysis, where the compound reacts with water to form the corresponding sulfonic acid. Other potential side reactions include the formation of sulfonate esters if alcohols are used as solvents, and over-reaction with substrates containing multiple nucleophilic sites. In reactions with alcohols, the formation of an alkyl chloride can also occur as a side-product.[1][2]

Q2: My reaction yield is significantly lower than expected, and I have isolated a highly polar, water-soluble byproduct. What is the likely cause and how can it be prevented?

A2: A low yield accompanied by a water-soluble byproduct strongly suggests that hydrolysis of the this compound has occurred. This happens when the sulfonyl chloride reacts with residual moisture in the reaction mixture, forming the corresponding methanesulfonic acid, which is highly polar.[1]

To prevent hydrolysis, it is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment. This can be achieved by:

  • Drying Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

  • Proper Storage: Store this compound in a desiccator to protect it from moisture.[3]

G start Reaction Issue? low_yield Low Yield? start->low_yield multiple_spots Multiple Spots on TLC? low_yield->multiple_spots No hydrolysis Check for Moisture: - Use anhydrous solvents - Dry glassware - Inert atmosphere low_yield->hydrolysis Yes reagent_purity Check Reagent Purity: Use fresh sulfonyl chloride low_yield->reagent_purity If anhydrous over_reaction Over-reaction? - Lower temperature - Slow addition - Check stoichiometry multiple_spots->over_reaction Yes degradation Degradation? - Use milder base - Shorter reaction time multiple_spots->degradation No success Problem Solved hydrolysis->success reagent_purity->success over_reaction->success degradation->success

References

Troubleshooting low conversion in (3-Nitrophenyl)methanesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (3-Nitrophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to provide guidance on optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield or no conversion of my starting material. What are the primary causes?

A1: Low conversion in reactions with this compound is a common issue and can typically be attributed to one or more of the following factors:

  • Moisture Contamination: this compound is highly sensitive to moisture. Water present in your solvent, reagents, or on your glassware will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering it unreactive for your desired transformation.

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not effectively scavenge the HCl generated during the reaction, which can lead to side reactions or decomposition of acid-sensitive substrates. Conversely, a very strong base might promote unwanted side reactions.

  • Suboptimal Reaction Temperature: Temperature control is crucial. A reaction temperature that is too low may result in an incomplete reaction, while a temperature that is too high can accelerate the decomposition of the sulfonyl chloride or promote the formation of byproducts.

  • Reagent Instability: Over time, this compound can degrade, especially if not stored under anhydrous and inert conditions. Using a fresh or properly stored batch of the reagent is essential.

Q2: I observe a significant amount of a polar byproduct in my TLC analysis. What is this likely to be?

A2: A prominent polar byproduct is often the corresponding (3-nitrophenyl)methanesulfonic acid, which is formed from the hydrolysis of the starting sulfonyl chloride. This is a strong indication of moisture in your reaction setup.

Q3: Can the choice of solvent affect the reaction outcome?

A3: Absolutely. The polarity and reactivity of the solvent can significantly influence the reaction rate and the stability of the reactants and intermediates. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. It is crucial to use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is a common method. However, since this compound is reactive, it may streak or decompose on the silica gel plate. A useful technique is to quench a small aliquot of the reaction mixture with a nucleophile like methanol. This converts the remaining sulfonyl chloride into a more stable methyl sulfonate ester, which will appear as a new, less polar spot on the TLC plate, allowing you to track the consumption of the starting material.

Troubleshooting Guide for Low Conversion

This section provides a structured approach to troubleshooting and optimizing your reaction when faced with low conversion.

Problem: Low or No Conversion of Starting Material

This is often characterized by the persistence of your starting nucleophile (alcohol or amine) and the absence of the desired product spot on TLC analysis.

Troubleshooting Workflow

G start Low Conversion Observed check_moisture Verify Anhydrous Conditions (Dry glassware, anhydrous solvents, inert atmosphere) start->check_moisture check_reagent Assess Reagent Quality (Use fresh (3-Nitrophenyl)methanesulfonyl chloride, check purity of amine/alcohol) check_moisture->check_reagent If conditions were not strictly anhydrous optimize_base Optimize Base (Screen different bases, e.g., Et3N, DIPEA, Pyridine) check_reagent->optimize_base If reagent quality is confirmed optimize_temp Adjust Reaction Temperature (Incrementally increase or decrease temperature) optimize_base->optimize_temp If conversion is still low product_formation Product Formation Observed? optimize_temp->product_formation end Successful Conversion product_formation->end Yes re_evaluate Re-evaluate Reaction Strategy product_formation->re_evaluate No

Caption: Troubleshooting workflow for low conversion.

Possible Causes and Solutions

Possible Cause Recommended Solution
Moisture Contamination Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, either freshly distilled or from a sealed bottle. Ensure all reagents are anhydrous.
Degraded Sulfonyl Chloride Use a fresh bottle of this compound or purify the existing stock if possible. Store the reagent under an inert atmosphere in a desiccator.
Insufficiently Reactive Base Switch to a stronger, non-nucleophilic base. For example, if pyridine is not effective, consider using triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).
Suboptimal Temperature If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C). Conversely, if decomposition is observed, running the reaction at a lower temperature (e.g., 0 °C) may be beneficial.
Steric Hindrance If either your nucleophile or the sulfonyl chloride is sterically hindered, the reaction may require longer reaction times or higher temperatures to proceed to completion.
Data Presentation: Influence of Reaction Parameters on Yield

The following table summarizes typical yields for the sulfonylation of a generic primary amine with this compound under various conditions. These are representative values based on general principles of sulfonylation reactions and should be used as a guide for optimization.

Entry Base (equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1Pyridine (1.2)DCM251245
2Triethylamine (1.5)DCM25685
3DIPEA (1.5)DCM25688
4Triethylamine (1.5)THF25875
5Triethylamine (1.5)DCM01270
6Triethylamine (1.5)DCM40380 (with some decomposition)
7NoneDCM2524<5

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (Et3N), distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

Procedure:

  • Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.

  • Reaction: Slowly add the solution of this compound to the stirred amine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware under inert atmosphere dissolve_amine Dissolve amine and Et3N in anhydrous DCM prep_glass->dissolve_amine add_sulfonyl Add sulfonyl chloride solution to amine solution at 0°C dissolve_amine->add_sulfonyl dissolve_sulfonyl Dissolve sulfonyl chloride in anhydrous DCM dissolve_sulfonyl->add_sulfonyl stir Stir at room temperature and monitor by TLC add_sulfonyl->stir quench Quench with aq. NaHCO3 stir->quench extract Extract with DCM quench->extract dry Dry organic layer (Na2SO4) extract->dry purify Concentrate and purify (Chromatography) dry->purify

Caption: General experimental workflow for sulfonamide synthesis.

Signaling Pathways and Logical Relationships

Reaction Pathway and Competing Hydrolysis

The desired reaction is the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of this compound. However, a common competing reaction is the hydrolysis of the sulfonyl chloride by water.

G sulfonyl_chloride (3-Nitrophenyl)methanesulfonyl Chloride product Desired Product (Sulfonamide/Sulfonate Ester) sulfonyl_chloride->product Desired Reaction hydrolysis_product Hydrolysis Byproduct ((3-Nitrophenyl)methanesulfonic Acid) sulfonyl_chloride->hydrolysis_product Competing Reaction (Hydrolysis) nucleophile Nucleophile (Amine/Alcohol) nucleophile->product water Water (Moisture) water->hydrolysis_product low_conversion Low Conversion hydrolysis_product->low_conversion

Caption: Desired reaction pathway versus competing hydrolysis.

Technical Support Center: Purification of Products from (3-Nitrophenyl)methanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving (3-Nitrophenyl)methanesulfonyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of sulfonamides and other products derived from this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product • Incomplete reaction. • Hydrolysis of this compound. • Product loss during aqueous work-up. • Inefficient precipitation or crystallization.• Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. • Use anhydrous solvents and reagents to minimize hydrolysis. • Perform extractions with an appropriate organic solvent and back-extract the aqueous layers. • Optimize the recrystallization solvent system and cooling procedure to maximize crystal formation.
Oily Product Instead of Crystals • The melting point of the product is lower than the boiling point of the recrystallization solvent. • Presence of significant impurities depressing the melting point. • Solution is supersaturated.• Select a lower-boiling point solvent for recrystallization. • Attempt to purify the crude product by column chromatography before recrystallization. • Re-heat the oil, add more solvent, and allow it to cool slowly. Scratch the inside of the flask or add a seed crystal to induce crystallization.
Presence of (3-Nitrophenyl)methanesulfonic Acid Impurity • Hydrolysis of unreacted this compound during the reaction or work-up.• During the aqueous work-up, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the acidic sulfonic acid impurity.[1]
Colored Impurities in Final Product • Presence of colored byproducts from the reaction. • Degradation of starting materials or product.• Treat the crude product solution with activated charcoal before filtration and recrystallization. • Perform column chromatography to separate the colored impurities.
Difficulty Removing Excess Amine • Use of a tertiary amine (e.g., triethylamine) as a base in the reaction.• Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up to protonate and extract the amine into the aqueous phase.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in reactions using this compound, and how can I remove it?

A1: The most common impurity is (3-nitrophenyl)methanesulfonic acid, which forms from the hydrolysis of unreacted this compound.[1] This acidic impurity can be effectively removed during the aqueous work-up by washing the organic layer with a saturated sodium bicarbonate solution.

Q2: How can I monitor the progress of my reaction with this compound?

A2: Thin-Layer Chromatography (TLC) is a highly effective method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to observe the consumption of the starting materials and the formation of the product.

Q3: What is a general procedure for the work-up of a reaction involving this compound?

A3: A typical aqueous work-up involves quenching the reaction mixture with water, followed by extraction with an organic solvent. The organic layer is then washed sequentially with a dilute acid (like 1M HCl) if an amine base was used, followed by a saturated aqueous sodium bicarbonate solution to remove acidic byproducts, and finally with brine to remove residual water.[1]

Q4: What are suitable purification techniques for the products of this compound reactions?

A4: The primary purification techniques are recrystallization and column chromatography. The choice depends on the purity of the crude product. Recrystallization is often suitable for removing minor impurities, while column chromatography is more effective for separating complex mixtures.

Q5: I am having trouble getting my sulfonamide product to crystallize. What can I do?

A5: If your product is not crystallizing, the solution may be too dilute or supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the pure product. If the product "oils out," try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.

Experimental Protocols

General Protocol for Synthesis and Purification of a Sulfonamide

This protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine, followed by a standard purification procedure.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add water to quench any unreacted sulfonyl chloride.

  • Aqueous Work-up:

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 1M HCl (if a tertiary amine base was used).

    • Wash with saturated aqueous NaHCO₃ to remove (3-nitrophenyl)methanesulfonic acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, toluene, or a mixture like petroleum ether/ethyl acetate) and allow it to cool slowly to induce crystallization. Collect the crystals by vacuum filtration.

    • Column Chromatography: If further purification is needed, dissolve the crude product in a minimal amount of solvent and load it onto a silica gel column. Elute with a suitable solvent gradient (e.g., increasing polarity of ethyl acetate in hexanes).

Quantitative Data for a Representative Purification

The following table provides illustrative data for the purification of a similar nitro-aromatic compound, 3-Methyl-4-nitrophenol, to provide an expectation of yields and purity.

Purification MethodTypical Yield (%)Typical Purity (%)Recovery (%)Notes
Recrystallization (Toluene)~85>9970-85Effective for removing minor impurities. Yield can be optimized by minimizing the amount of hot solvent used.
Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient)70-80>9950-70More suitable for complex mixtures with multiple byproducts. Yield may be lower due to product loss on the column.

Note: This data is for an analogous compound and actual results may vary.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Dissolve Amine and Base in Anhydrous Solvent add_sulfonyl Add (3-Nitrophenyl)methanesulfonyl chloride at 0 °C start->add_sulfonyl react Stir at Room Temperature (Monitor by TLC) add_sulfonyl->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry and Concentrate wash_brine->dry crude Crude Product dry->crude recrystallize Recrystallization crude->recrystallize column Column Chromatography crude->column pure Pure Sulfonamide recrystallize->pure column->pure

Caption: General workflow for the synthesis and purification of sulfonamides.

troubleshooting_logic problem1 Low Yield cause1a Incomplete Reaction problem1->cause1a cause1b Hydrolysis problem1->cause1b problem2 Oily Product cause2a High BP Solvent problem2->cause2a cause2b High Impurity problem2->cause2b problem3 Acidic Impurity cause3a Sulfonyl Chloride Hydrolysis problem3->cause3a problem4 Colored Product cause4a Byproducts problem4->cause4a solution1a Monitor with TLC cause1a->solution1a solution1b Use Anhydrous Conditions cause1b->solution1b solution2a Change Solvent cause2a->solution2a solution2b Pre-purify by Chromatography cause2b->solution2b solution3a Wash with NaHCO₃ cause3a->solution3a solution4a Use Activated Charcoal cause4a->solution4a

Caption: Troubleshooting logic for purification issues.

References

Effect of base choice on (3-Nitrophenyl)methanesulfonyl chloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (3-Nitrophenyl)methanesulfonyl chloride, focusing on the critical role of base selection in modulating its reactivity and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

This compound is a highly reactive electrophile primarily used for the synthesis of sulfonamides and sulfonate esters. The methanesulfonyl chloride moiety is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. The presence of the electron-withdrawing nitro group on the phenyl ring increases the electrophilicity of the sulfur atom, enhancing its reactivity compared to unsubstituted benzylsulfonyl chlorides.[1]

Q2: Why is the choice of base so important in reactions with this compound?

The reaction of this compound with nucleophiles like primary or secondary amines generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid, preventing the protonation of the amine nucleophile which would render it unreactive. The choice of base can influence reaction rate, yield, and side product formation.

Q3: What are the most common bases used with this compound?

Commonly used bases include tertiary amines such as triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine. Inorganic bases like potassium carbonate or sodium carbonate can also be used, particularly in biphasic systems or with specific substrates. The choice depends on the substrate's properties, the solvent, and the reaction conditions.

Q4: How should I handle and store this compound?

This compound is sensitive to moisture and reacts violently with water, leading to hydrolysis into the corresponding sulfonic acid.[2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[3] All experiments should be conducted under anhydrous conditions using dry solvents and glassware to prevent hydrolysis.[4]

Troubleshooting Guide

Q5: I am getting a low yield of my desired sulfonamide. What are the possible causes and solutions?

Low yields are a common issue and can stem from several factors. Here is a guide to troubleshooting:

  • Cause 1: Hydrolysis of the Sulfonyl Chloride. The most frequent cause of low yield is the hydrolysis of this compound due to the presence of water.[4]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Dry reagents, including the amine and any liquid base, over a suitable drying agent. Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.[4]

  • Cause 2: Poor Nucleophilicity of the Amine. Amines with electron-withdrawing groups or significant steric hindrance may react slowly.

    • Solution: Consider using a stronger, non-nucleophilic base to fully deprotonate the amine. Alternatively, increasing the reaction temperature or extending the reaction time may improve the yield, but this should be monitored carefully to avoid product degradation.[4]

  • Cause 3: Incorrect Stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the amine relative to the sulfonyl chloride to ensure the limiting reagent is fully consumed.[4]

Q6: My reaction is incomplete, even after a long reaction time. What can I do?

  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining.

    • Possible Cause: The chosen base may not be strong enough to effectively scavenge the generated HCl, leading to the protonation and deactivation of the amine nucleophile. Steric hindrance around the nucleophile can also slow the reaction down.

    • Solution: Switch to a stronger or less sterically hindered base (see Table 1). If steric hindrance is an issue, increasing the reaction temperature may be necessary.[4]

Q7: I am observing multiple products in my reaction mixture. How can I improve selectivity?

  • Symptom: TLC or LC-MS analysis shows the desired product along with one or more side products.

    • Possible Cause: Over-reaction can occur, especially if the amine has multiple reactive sites. For example, a primary amine can potentially react twice with the sulfonyl chloride.

    • Solution: Add the this compound solution dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to control the reaction rate.[4] Closely monitor the reaction, and once the starting amine is consumed, quench the reaction to prevent further sulfonylation.[4]

Data Presentation

Table 1: Comparison of Common Bases for Sulfonylation Reactions

BasepKa of Conjugate AcidStructureKey Characteristics & Recommendations
Triethylamine (TEA) ~10.7Et₃NPros: Common, inexpensive, and effective for most primary and secondary amines. Cons: Can sometimes act as a nucleophile, leading to side products.
Diisopropylethylamine (DIPEA or Hünig's Base) ~11.0(i-Pr)₂NEtPros: Sterically hindered and non-nucleophilic, making it a good choice for sensitive substrates or when TEA causes side reactions.
Pyridine ~5.2C₅H₅NPros: Can also act as a solvent and is a weaker base than TEA or DIPEA. Cons: Can be nucleophilic and its lower basicity may lead to slower reactions.
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)K₂CO₃Pros: Inexpensive, inorganic base. Useful in biphasic systems or with substrates that are sensitive to amine bases. Cons: Limited solubility in many organic solvents.
Sodium Carbonate (Na₂CO₃) ~10.3 (pKa of HCO₃⁻)Na₂CO₃Pros: Similar to K₂CO₃ but generally less reactive. Cons: Also has poor solubility in most organic solvents.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound and Triethylamine

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Triethylamine (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Nitrogen or Argon line

Procedure:

  • Reaction Setup: In a fume hood, equip an oven-dried round-bottom flask with a magnetic stir bar and a septum. Purge the flask with nitrogen or argon.

  • Reagent Preparation: Dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C using an ice bath. Add the this compound solution dropwise via an addition funnel over 15-30 minutes with vigorous stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[4]

  • Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents (Amine, Base, Solvent) setup_reaction Set up Oven-Dried Glassware under Inert Atmosphere dissolve_amine Dissolve Amine & Base in Anhydrous Solvent setup_reaction->dissolve_amine cool_solution Cool Solution to 0 °C dissolve_amine->cool_solution add_sulfonyl Add Sulfonyl Chloride Solution Dropwise cool_solution->add_sulfonyl monitor_reaction Warm to RT & Monitor (TLC / LC-MS) add_sulfonyl->monitor_reaction quench Quench Reaction (e.g., with water) monitor_reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Concentrate & Purify (Recrystallization / Chromatography) dry->purify

Caption: General experimental workflow for sulfonamide synthesis.

Caption: Troubleshooting decision tree for low-yield reactions.

References

Optimizing reaction temperature for (3-Nitrophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Nitrophenyl)methanesulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general synthetic routes to this compound?

A1: this compound can be synthesized through several routes. Common starting materials include 3-nitrobenzyl precursors. One potential pathway involves the oxidative chlorination of 3-nitrobenzyl thiol. Another approach could be the chlorosulfonation of 3-nitrotoluene, although this can sometimes lead to a mixture of isomers.

Q2: How critical is temperature control during the synthesis of this compound?

A2: Temperature control is a critical parameter in the synthesis of sulfonyl chlorides. The optimal temperature can significantly impact reaction rate, yield, and the formation of byproducts. Reactions that are too slow at low temperatures may require heating, while exothermic reactions may need cooling to prevent degradation and side reactions. For instance, the synthesis of the related compound 3-nitrobenzenesulfonyl chloride involves heating up to 112°C, followed by a step at 70°C[1]. In contrast, a procedure for the synthesis of (4-Nitrophenyl)methanesulfonyl chloride, a regioisomer, specifies a temperature range of 0-20°C for the chlorination step[2][3][4]. This highlights the compound-specific nature of optimal reaction temperatures.

Q3: What are the primary side products to watch out for, and how can their formation be minimized?

A3: A common impurity in the synthesis of sulfonyl chlorides is the corresponding sulfonic acid, which forms due to the hydrolysis of the sulfonyl chloride in the presence of water. To minimize its formation, it is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere. Another potential side reaction is the formation of disulfides from thiol starting materials if the oxidation is incomplete.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or no product yield Reaction temperature is too low: The activation energy for the reaction may not be reached, resulting in a very slow or stalled reaction.Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or LC-MS. For analogous compounds, reaction temperatures can range from 0°C to over 100°C, so a wide range may need to be explored.
Reaction temperature is too high: The product or starting materials may be degrading at the reaction temperature. This can be a concern with nitro-containing aromatic compounds.If degradation is suspected, lower the reaction temperature. Consider running the reaction at or below room temperature, especially if the reaction is highly exothermic.
Presence of moisture: Water will hydrolyze the sulfonyl chloride product back to the sulfonic acid, reducing the yield.Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of (3-Nitrophenyl)methanesulfonic acid Hydrolysis of the sulfonyl chloride: This is the most common cause, occurring during the reaction or workup.- Strictly maintain anhydrous conditions throughout the experiment. - Quench the reaction at a low temperature (e.g., by pouring it onto crushed ice). - If performing an aqueous workup, do so quickly and at a low temperature.
Reaction is too slow Inadequate reaction temperature: As mentioned above, the temperature may be insufficient to drive the reaction forward at a practical rate.- Carefully increase the reaction temperature while monitoring for byproduct formation. - Consider using a catalyst if applicable to the specific synthetic route.
Formation of colored impurities Decomposition at high temperatures: Overheating can lead to the formation of colored byproducts.- Maintain the reaction at the lowest effective temperature. - Purify the crude product by recrystallization or column chromatography.

Summary of Reaction Temperatures for Analogous Compounds

Compound Reaction Step Temperature Range Reference
3-Nitrobenzenesulfonyl chlorideReaction with chlorosulfonic acid112°C[1]
3-Nitrobenzenesulfonyl chlorideTreatment with thionyl chloride70°C[1]
4-Chloro-3-nitrobenzene sulfonyl chlorideReaction with chlorosulfonic acid120°C[5]
(4-Nitrophenyl)methanesulfonyl chlorideOxidative chlorination0-20°C[2][3][4]
o-Nitrobenzenesulfonyl chlorideChlorination of disulfide70°C[6]
Various thiols and disulfidesOxidative chlorination with H₂O₂/ZrCl₄Room Temperature[7]
Various thiolsOxidative chlorination with H₂O₂/SOCl₂Room Temperature

Experimental Protocols

Proposed General Protocol for the Synthesis of this compound via Oxidative Chlorination of 3-Nitrobenzyl Thiol

This protocol is a general guideline based on similar transformations and should be optimized for specific laboratory conditions.

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 3-nitrobenzyl thiol (1 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile).

  • Cool the mixture to the desired starting temperature (e.g., 0°C) using an ice bath.

2. Reagent Addition:

  • Slowly add the chlorinating agent (e.g., N-chlorosuccinimide or a solution of H₂O₂ and a chloride source like ZrCl₄ or SOCl₂) to the stirred solution. Maintain the desired reaction temperature throughout the addition.

3. Reaction Monitoring and Temperature Optimization:

  • Monitor the progress of the reaction by TLC or LC-MS.

  • If the reaction is slow at 0°C, allow it to warm to room temperature.

  • If the reaction is still slow at room temperature, gradually heat the mixture in 10°C increments, monitoring for both product formation and the appearance of byproducts. The optimal temperature will be a balance between a reasonable reaction rate and minimal side reactions.

4. Workup:

  • Once the reaction is complete, quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

5. Purification:

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_optimization Temperature Optimization cluster_workup Workup & Purification start Start setup Reaction Setup (3-nitrobenzyl thiol, solvent) start->setup cool Cool to 0°C setup->cool add_reagent Add Chlorinating Agent cool->add_reagent monitor Monitor Reaction (TLC/LC-MS) add_reagent->monitor check_rate Reaction Slow? monitor->check_rate warm_rt Warm to Room Temp. check_rate->warm_rt Yes quench Quench with Ice/Water check_rate->quench No warm_rt->monitor heat Heat Incrementally warm_rt->heat Still Slow heat->monitor extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end

Caption: Experimental workflow for the synthesis and temperature optimization of this compound.

troubleshooting_logic cluster_temp Temperature Issues cluster_moisture Moisture Contamination cluster_solutions Solutions start Low Product Yield check_temp Analyze Reaction Temperature start->check_temp check_moisture Check for Moisture start->check_moisture too_low Too Low check_temp->too_low Slow/No Reaction too_high Too High check_temp->too_high Degradation hydrolysis Hydrolysis to Sulfonic Acid check_moisture->hydrolysis Sulfonic Acid Detected increase_temp Increase Temperature too_low->increase_temp decrease_temp Decrease Temperature too_high->decrease_temp anhydrous Use Anhydrous Conditions hydrolysis->anhydrous

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: (3-Nitrophenyl)methanesulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (3-Nitrophenyl)methanesulfonyl chloride, focusing on the prevalent issue of reaction darkening.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction involving this compound turning dark?

A dark-colored reaction mixture, ranging from deep red to black, is a common indicator of decomposition and the formation of impurities. Several factors related to the inherent reactivity of this compound can contribute to this observation:

  • Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with trace amounts of water to produce the corresponding sulfonic acid and hydrochloric acid (HCl).[1][2] This process can be accelerated by increased temperatures, and the acidic environment created may catalyze further degradation of starting materials and products.

  • Thermal Decomposition: The presence of a strong electron-withdrawing nitro group can affect the molecule's stability. At elevated temperatures, sulfonyl chlorides can undergo decomposition, which may involve the extrusion of sulfur dioxide (SO₂), leading to the formation of highly reactive intermediates and subsequent colored polymeric byproducts.[3][4]

  • Base-Promoted Decomposition: In reactions requiring a base (e.g., sulfonamide synthesis), the choice of base is critical. Strong, non-hindered bases can deprotonate the acidic benzylic proton (the CH₂ group), generating a reactive intermediate that can lead to side reactions and polymerization. This is analogous to the formation of highly reactive sulfenes from other sulfonyl chlorides in the presence of a base.[5]

  • Radical Pathways: Nitroaromatic compounds are known to participate in single-electron transfer (SET) pathways, which can initiate radical reactions.[6] These radical species can combine in complex ways, often resulting in the formation of intensely colored impurities.

  • Starting Material Impurity: The this compound reagent itself may contain impurities from its synthesis or degradation during storage, which can introduce color or catalyze decomposition pathways.

Q2: What are the likely colored byproducts being formed?

While precise identification requires analytical techniques (e.g., LC-MS, NMR), the dark color typically results from a complex mixture of byproducts. Plausible structures include:

  • Polymeric Materials: Arising from the polymerization of reactive intermediates.

  • Nitro Group Reduction Products: If any reducing agents are present, even as impurities, the nitro group can be reduced to nitroso, azo, or azoxy compounds, which are often highly colored.

  • Charge-Transfer Complexes: Nitro-substituted aromatic rings are excellent electron acceptors and can form colored charge-transfer complexes with electron-rich species in the reaction mixture.

Troubleshooting Guide

This guide provides actionable steps to mitigate reaction darkening and improve reaction outcomes. The key is to maintain strict control over reaction conditions to disfavor the decomposition pathways.

Troubleshooting Summary

The following table summarizes potential causes for reaction darkening and the corresponding strategies to prevent them.

Potential Cause Troubleshooting Strategy Rationale Key Parameters to Control
Hydrolysis Use anhydrous solvents and reagents; conduct the reaction under an inert (N₂ or Ar) atmosphere.This compound reacts readily with water, leading to the formation of sulfonic acid, which can catalyze further decomposition.[1][2][7][8]Moisture Content (<50 ppm)
Thermal Decomposition Maintain a low reaction temperature (e.g., 0 °C to -20 °C); add reagents slowly and ensure efficient stirring.The compound may be thermally unstable. Exothermic reactions can create local hot spots, initiating degradation and SO₂ extrusion.[3][4]Temperature, Reagent Addition Rate
Base-Promoted Side Reactions Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine); add the base slowly at low temperatures.Strong or unhindered bases can cause deprotonation at the benzylic position, forming reactive intermediates that polymerize.[5]Base pKₐ, Steric Hindrance
Radical Reactions Degas solvents prior to use; protect the reaction from light. In some cases, a radical inhibitor (e.g., BHT) may be cautiously tested.Nitroaromatic compounds can be sensitive to light and oxygen, which can initiate radical chain reactions leading to colored byproducts.[6]Oxygen and Light Exposure
Impure Starting Material Verify the purity of the sulfonyl chloride via NMR or melting point before use. If necessary, purify by recrystallization.Impurities present in the starting material can act as catalysts for decomposition or may be colored themselves.Purity (>95%)
Visual Troubleshooting Workflow

The following decision tree can help diagnose the potential cause of reaction darkening based on when it occurs.

G A Reaction Turning Dark? B When does darkening occur? A->B C Immediately upon adding the sulfonyl chloride? B->C  Immediately D Upon adding the base? B->D  With Base E During heating or prolonged stirring? B->E  Over Time F Check purity of starting material. Consider recrystallization. C->F G Re-evaluate base. Use a hindered, non-nucleophilic base. Lower temperature during addition. D->G H Reaction is likely too warm. Maintain strict low-temperature control. Ensure anhydrous conditions. E->H G cluster_0 cluster_1 A (3-Nitrophenyl)methanesulfonyl chloride (Starting Material) C_Acid Sulfonic Acid A->C_Acid Hydrolysis C_Intermediate Reactive Intermediate (e.g., Anion/Radical) A->C_Intermediate Deprotonation/ Radical Initiation C_Extrusion SO₂ Extrusion Products A->C_Extrusion Thermal D Colored Byproducts (Oligomers, Polymers, Degradation Products) B_H2O H₂O (Moisture) B_H2O->C_Acid B_Base Strong Base B_Base->C_Intermediate B_Heat Heat / Light B_Heat->C_Extrusion C_Acid->D Catalyzed Decomposition C_Intermediate->D C_Extrusion->D

References

How to prevent hydrolysis of (3-Nitrophenyl)methanesulfonyl chloride during reaction setup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of (3-Nitrophenyl)methanesulfonyl chloride during experimental setups.

Troubleshooting Guide

Q1: What are the primary indicators that my this compound has hydrolyzed?

A significant sign of hydrolysis is the formation of the corresponding (3-nitrophenyl)methanesulfonic acid. This impurity can lead to inconsistent reaction yields and the appearance of unexpected spots on Thin Layer Chromatography (TLC) or additional peaks in analytical data like HPLC and NMR.

Q2: My reaction yield is low, and I suspect hydrolysis. What are the most common causes during the reaction setup?

Hydrolysis of this compound is primarily caused by exposure to water. The most common sources of moisture contamination are:

  • Atmospheric Moisture: Exposure to ambient air during reagent transfer and reaction setup.

  • Contaminated Solvents/Reagents: Using solvents or other reagents that have not been adequately dried.

  • Improperly Dried Glassware: Residual moisture on the surface of the reaction vessels.

Q3: How can I effectively prevent exposure to atmospheric moisture?

The most effective method is to work under an inert atmosphere.[1][2] This involves displacing the air in your reaction vessel with a dry, non-reactive gas like nitrogen or argon.[1][3] This can be achieved by:

  • Purging: Continuously flowing the inert gas through the reaction flask to push out air and moisture.[2][4]

  • Maintaining Positive Pressure: Attaching a balloon filled with nitrogen or argon to the reaction flask to ensure a slight positive pressure, preventing air from entering.[4][5]

  • Using a Schlenk Line: For more sensitive reactions, a Schlenk line allows for cycles of evacuating the flask under vacuum and refilling it with inert gas, ensuring a highly pure inert atmosphere.[2][3]

Q4: What is the recommended procedure for preparing glassware to ensure it is completely dry?

All glassware should be rigorously dried to remove any adsorbed water. The standard procedures are:

  • Oven Drying: Place the glassware in an oven at a temperature above 100°C for several hours (e.g., overnight) and allow it to cool in a desiccator or under a stream of inert gas just before use.

  • Flame Drying: For immediate use, assemble the glassware and heat it with a heat gun or a gentle Bunsen burner flame under a flow of inert gas.[4] This removes water vapor from the glass surfaces and the vessel's headspace. Allow the glassware to cool to room temperature under the inert atmosphere before adding reagents.[4]

Q5: What precautions should I take with my solvents and other reagents?

  • Use Anhydrous Solvents: Always use commercially available anhydrous solvents. These are typically packaged under an inert atmosphere.

  • Dry Your Own Solvents: If necessary, dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl) followed by distillation under an inert atmosphere.

  • Store Reagents Properly: Store all reagents, especially amines or alcohols that will react with the sulfonyl chloride, in a desiccator or under an inert atmosphere to prevent them from absorbing moisture.

Q6: Are there specific handling techniques for solid this compound?

Yes. Given its sensitivity to moisture, you should:

  • Minimize Air Exposure: Weigh the solid quickly. If possible, perform the weighing and transfer inside a glove box.

  • Inert Gas Blanket: If a glove box is unavailable, you can create a localized inert environment by flushing the balance and weighing container with a gentle stream of nitrogen or argon.

  • Proper Storage: Store the reagent in a tightly sealed container under an inert gas (nitrogen or argon) at the recommended temperature of 2-8°C.[6]

Frequently Asked Questions (FAQs)

What is the chemical reaction for the hydrolysis of this compound?

This compound reacts with water in a nucleophilic substitution reaction to form (3-nitrophenyl)methanesulfonic acid and hydrochloric acid (HCl).[7]

Chemical Equation: C₇H₆ClNO₄S + H₂O → C₇H₇NO₅S + HCl

What is an inert atmosphere and why is it so critical for this reaction?

An inert atmosphere is an environment that is free of reactive substances like oxygen and water vapor.[1][2] It is created by replacing the air with a non-reactive gas, typically nitrogen or argon.[1][3] For highly reactive compounds like this compound, which readily reacts with water, an inert atmosphere is critical to prevent hydrolysis.[6][8] This ensures the integrity of the starting material and leads to higher yields and purity of the desired product.[1]

Is using a drying tube filled with a desiccant sufficient to prevent hydrolysis?

While a drying tube can protect the reaction from some atmospheric moisture, it is often insufficient for highly moisture-sensitive reagents like sulfonyl chlorides.[3] A drying tube does not prevent air (and the trace moisture it contains) from diffusing into the reaction vessel. For optimal results and to rigorously exclude water, maintaining a positive pressure of a dry inert gas like nitrogen or argon is the recommended and more reliable method.[4]

Data Summary

The table below summarizes key properties of this compound relevant to its handling and storage.

PropertyValueCitation
Molecular Formula C₇H₆ClNO₄S[9]
Melting Point 95-100°C[6]
Water Solubility Reacts with water[6]
Sensitivity Moisture Sensitive[6]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C[6]

Experimental Protocols

Protocol 1: General Setup for a Reaction Under Anhydrous Conditions

  • Glassware Preparation: Ensure all glassware (reaction flask, addition funnel, condenser, etc.) is thoroughly cleaned and dried in an oven at >100°C for at least 4 hours.

  • Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Use a manifold or a balloon setup.

  • Cooling: Allow the assembled apparatus to cool to room temperature under the inert atmosphere.

  • Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Addition:

    • Liquids: Add liquid reagents using a dry syringe.

    • Solids: Weigh the solid this compound quickly. Briefly remove the septum or stopper from the flask and add the solid under a strong positive flow of inert gas to prevent air ingress. For highly sensitive reactions, use a solid addition funnel or perform the transfer in a glove box.

  • Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the entire reaction period.

Workflow Visualization

The following diagram illustrates the workflow for preventing the hydrolysis of this compound during a typical reaction setup.

G start Start: Reaction Setup prep_glassware 1. Prepare Glassware start->prep_glassware dry_method Oven-Dry (>100°C) or Flame-Dry? prep_glassware->dry_method assemble_hot 2. Assemble Hot & Cool Under Inert Gas (N2/Ar) dry_method->assemble_hot Both Methods add_solvent 3. Add Anhydrous Solvent (via Syringe/Cannula) assemble_hot->add_solvent weigh_reagent 4. Weigh (3-Nitrophenyl)methanesulfonyl chloride Quickly add_solvent->weigh_reagent add_reagent 5. Add Solid Reagent Under Positive N2/Ar Flow weigh_reagent->add_reagent run_reaction 6. Run Reaction Under Positive N2/Ar Pressure add_reagent->run_reaction end End: Reaction in Progress run_reaction->end

Caption: Workflow for preventing hydrolysis of sulfonyl chloride.

References

Removing unreacted (3-Nitrophenyl)methanesulfonyl chloride from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effective removal of unreacted (3-Nitrophenyl)methanesulfonyl chloride from reaction mixtures. This guide provides troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during experimental work.

Technical Support Center: Troubleshooting and FAQs

This center is designed to provide direct support for issues related to the purification of reaction mixtures containing unreacted this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for removing unreacted this compound?

A1: Unreacted this compound is reactive and can interfere with subsequent reaction steps. Its polarity is often similar to that of the desired product, which can complicate purification by chromatography.[1] Therefore, its removal is crucial for obtaining a pure product and ensuring the safety of subsequent handling.

Q2: What are the most effective methods for quenching the unreacted sulfonyl chloride?

A2: The most common strategies involve converting the unreacted this compound into a more easily removable, typically water-soluble, byproduct.[2] Effective quenching methods include:

  • Aqueous Workup: This involves adding water or an aqueous basic solution (e.g., sodium bicarbonate) to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is water-soluble.[2][3]

  • Amine Quenching: Adding a simple amine, such as aqueous ammonia or a primary/secondary amine, will convert the sulfonyl chloride into a more polar sulfonamide, which can be easily separated.[1][4]

  • Scavenger Resins: Solid-supported amines (scavenger resins) can be used to react selectively with the excess sulfonyl chloride. The resulting resin-bound sulfonamide is then removed by simple filtration.[1][2]

Q3: How do I choose the appropriate quenching method for my specific reaction?

A3: The choice of quenching method depends on the stability of your desired product. If your product is sensitive to basic conditions, you should avoid using strong aqueous bases for quenching.[1] In such cases, quenching with a simple amine in a non-aqueous solvent or using a scavenger resin would be a better alternative.[1]

Q4: My product seems to be co-eluting with the unreacted sulfonyl chloride during column chromatography. What should I do?

A4: Co-elution is a common problem due to similar polarities.[1] It is highly recommended to quench the reaction mixture before attempting chromatographic purification. Converting the sulfonyl chloride to a more polar sulfonic acid or sulfonamide will significantly alter its retention on the column, allowing for easier separation from your product.[1]

Troubleshooting Guide
ProblemPossible CauseRecommended Solution(s)
Product is contaminated with a persistent acidic impurity after workup. Incomplete neutralization and removal of the sulfonic acid formed during quenching.Perform additional washes of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to deprotonate the sulfonic acid and extract it into the aqueous phase.[2][4]
Formation of an emulsion during aqueous extraction. High concentration of reagents or formation of fine precipitates.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also be effective.
The quenching reaction is slow or incomplete. Insufficient amount of quenching agent, low temperature, or poor mixing.Increase the molar excess of the quenching agent. Ensure vigorous stirring, especially in biphasic mixtures, to maximize contact between reactants.[1] Monitoring the disappearance of the sulfonyl chloride by Thin Layer Chromatography (TLC) is recommended.[1]
My desired product is base-sensitive and degrades during aqueous basic workup. The functional groups in your product are not stable to the pH of the basic wash.Use a non-basic quenching method. Options include quenching with a primary or secondary amine in a non-aqueous solvent or using a polymer-bound amine scavenger resin, which can be removed by filtration.[1]

Experimental Protocols

Protocol 1: Aqueous Basic Quench and Extraction
  • Cooling: Cool the reaction mixture to 0-10 °C in an ice bath.[1]

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture while stirring vigorously. Continue stirring for 15-30 minutes at room temperature.[1] The quenching process is exothermic, so slow addition is crucial.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Phase Separation: Separate the organic and aqueous layers. The resulting sodium (3-nitrophenyl)methanesulfonate will be in the aqueous layer.[1]

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Amine Scavenger Resin Quench
  • Resin Addition: To the reaction mixture containing the unreacted this compound, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically 2-3 equivalents relative to the excess sulfonyl chloride.[1]

  • Stirring: Stir the resulting suspension at room temperature. The required time can range from a few hours to overnight, depending on the specific resin and reaction conditions.[1]

  • Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC.[1]

  • Filtration: Once the reaction is complete, filter the mixture to remove the scavenger resin.

  • Washing and Concentration: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of the unreacted sulfonyl chloride.[1]

Visual Guides

Workflow for Removal of Unreacted this compound

G cluster_0 Initial State cluster_1 Quenching Step cluster_2 Purification cluster_3 Final Product A Reaction Mixture with Unreacted Sulfonyl Chloride B Add Quenching Agent (e.g., NaHCO3(aq) or Scavenger Resin) A->B Conversion to Removable Species C Aqueous Extraction or Filtration B->C D Separation of Organic Phase C->D E Drying and Concentration D->E F Crude Product Free of Sulfonyl Chloride E->F

Caption: General workflow for the removal of unreacted sulfonyl chloride.

Decision Logic for Choosing a Quenching Method

G Start Is the Desired Product Stable to Aqueous Base? AqueousQuench Use Aqueous Basic Quench (e.g., NaHCO3) Start->AqueousQuench Yes NonAqueousQuench Use Non-Basic Quench Start->NonAqueousQuench No AmineQuench Quench with Simple Amine in Non-Aqueous Solvent NonAqueousQuench->AmineQuench ScavengerResin Use Amine Scavenger Resin and Filter NonAqueousQuench->ScavengerResin

Caption: Decision tree for selecting an appropriate quenching method.

References

Catalyst Selection for Optimizing Reactions with Aryl Sulfonyl Chlorides: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving aryl sulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using aryl sulfonyl chlorides as coupling partners?

A1: Aryl sulfonyl chlorides are attractive substrates in cross-coupling reactions due to their ready availability, affordability, and high reactivity. They can serve as versatile reagents for C-S, C-C, and C-Cl bond formations.

Q2: Which catalyst systems are most commonly used for reactions with aryl sulfonyl chlorides?

A2: Palladium-based catalysts are widely employed, particularly for Suzuki-Miyaura and Heck couplings.[1] Nickel catalysts are emerging as a cost-effective and highly reactive alternative, especially for activating the strong C-Cl bond, which has analogous reactivity considerations to the C-S bond in sulfonyl chlorides.[2] More recently, visible light photoredox catalysis has provided a mild and efficient method for generating aryl radicals from aryl sulfonyl chlorides for various transformations.

Q3: My reaction with an aryl sulfonyl chloride is not working. What are the first things I should check?

A3: For a stalled reaction, first verify the integrity of your reagents and the inertness of your reaction atmosphere. Ensure your solvent is anhydrous and properly degassed. The choice of catalyst, ligand, and base is critical and often needs to be optimized for the specific substrates.[1][3] Consider increasing the reaction temperature, as many couplings with less reactive electrophiles require heating.[3]

Q4: What is desulfonylation, and how can I minimize it?

A4: Desulfonylation is a common side reaction where the sulfonyl group is lost, often leading to the formation of biaryl or other undesired byproducts.[4] This can be catalyzed by palladium.[4] To minimize this, careful selection of the ligand is crucial; bulky, electron-rich phosphine ligands can promote the desired coupling over desulfonylation.[5] Reaction temperature and the choice of base can also influence the extent of this side reaction.

Q5: Can I use the same conditions for aryl sulfonyl chlorides as I would for aryl bromides or iodides?

A5: Not always. The reactivity of aryl sulfonyl chlorides is generally between that of aryl iodides and aryl bromides.[6] While some conditions may be transferable, optimization is often necessary. For instance, the oxidative addition of a palladium(0) catalyst to the C-S(O2)Cl bond has different kinetics than the addition to a C-Br or C-I bond, which can affect catalyst and ligand choice.

Troubleshooting Guides

Problem 1: Low to No Conversion
Potential Cause Troubleshooting Steps
Inactive Catalyst • Use a pre-catalyst or ensure in-situ generation of the active Pd(0) or Ni(0) species.[7] • For Pd(II) precursors, consider a pre-reduction step. • Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere.
Inappropriate Ligand • For palladium-catalyzed reactions, switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) which are known to accelerate oxidative addition.[5][6] • For nickel catalysis, consider bidentate ligands like dppe or specialized N-heterocyclic carbene (NHC) ligands.
Suboptimal Base • The base is crucial for the transmetalation step in Suzuki-Miyaura coupling. • If using a weak base like K2CO3, consider switching to a stronger base such as K3PO4 or Cs2CO3. • Ensure the base is finely powdered and anhydrous.
Incorrect Solvent • The solvent affects the solubility of reactants and the stability of catalytic intermediates. • Common solvents include THF, dioxane, and toluene. For some reactions, polar aprotic solvents like DMF may be beneficial.[8]
Low Reaction Temperature • Many cross-coupling reactions with aryl sulfonyl chlorides require elevated temperatures (80-120 °C) to proceed efficiently.[9]
Problem 2: Formation of Side Products
Side Product Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid • Often occurs in Suzuki-Miyaura reactions. • Can be promoted by the presence of oxygen.• Thoroughly degas the reaction mixture. • Use a slight excess of the boronic acid (1.2-1.5 eq.).[10] • Adjust the base and solvent.
Desulfonylated Byproducts • Palladium-catalyzed decomposition of the aryl sulfonyl chloride.[4]• Screen different ligands; bulky, electron-rich ligands can favor the desired cross-coupling pathway.[6] • Lower the reaction temperature. • Reduce the catalyst loading.
Diaryl Sulfide Formation • Reduction of the sulfonyl chloride to a sulfenyl chloride followed by coupling.• This is more common with certain catalyst systems like Pd(PPh3)4. • Switching to a catalyst system with a carbene or a bulky phosphine ligand can mitigate this.

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is paramount for a successful reaction. Below is a general guide for common transformations.

Reaction Type Recommended Catalyst System Rationale
Suzuki-Miyaura Coupling Palladium: Pd(OAc)2 or Pd2(dba)3 with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos).[6]These ligands facilitate the oxidative addition of the aryl sulfonyl chloride and promote reductive elimination.
Nickel: NiCl2(dppp) or other Ni(II) precursors with phosphine or NHC ligands.A more cost-effective option that can be highly effective for C-S bond activation.[2]
Heck Reaction Palladium: Pd(OAc)2 with phosphine ligands like P(t-Bu)3 or NHC ligands.[11]Bulky, electron-rich ligands are often necessary for the coupling of less reactive electrophiles like aryl chlorides and sulfonyl chlorides.[11]
C-N Coupling (Amination) Palladium: Pd pre-catalysts with biaryl monophosphine ligands (e.g., BrettPhos, RuPhos).[12][13]These systems are highly active for the coupling of a wide range of amines with aryl electrophiles.[13]
Copper: CuI or Cu2O with ligands like 4-hydroxypicolinamide.[3]Copper catalysis can be a milder and more economical alternative to palladium for C-N bond formation.[3]
Photoredox Catalysis Ir or Ru-based photocatalysts (e.g., Ir(ppy)3).Enables the generation of aryl radicals from aryl sulfonyl chlorides under mild, visible-light conditions for various coupling reactions.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling of 1-Naphthalenesulfonyl Chloride with 4-Methylbenzeneboronic Acid

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(PPh3)4 (8 mol%)-K2CO3THF60
2Pd2(dba)3 (1.5 mol%)P(t-Bu)3Na2CO3THF75
3Pd2(dba)3 (1.5 mol%)Tri-2-furylphosphineNa2CO3THF80
4Pd2(dba)3 (1.5 mol%)2-(Di-tert-butylphosphino)biphenylNa2CO3THF85
5Pd2(dba)3 (1.5 mol%)Imidazolium salt-derived carbeneNa2CO3THF95

Data synthesized from literature findings for illustrative purposes.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on efficient literature methods.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl sulfonyl chloride (1.0 mmol, 1.0 eq), the arylboronic acid (1.5 mmol, 1.5 eq), Pd2(dba)3 (0.015 mmol, 1.5 mol%), the appropriate ligand (e.g., an imidazolium salt-derived carbene precursor, 0.06 mmol, 6 mol%), and Na2CO3 (3.0 mmol, 3.0 eq).

  • Solvent Addition: Add anhydrous, degassed THF (5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to reflux (or the optimized temperature) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArPdCl Ar-Pd(II)-Cl (L) OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal SideProducts Cl- + SO2 ArPdCl->SideProducts ArPdAr Ar-Pd(II)-Ar' (L) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylSulfonylChloride Ar-SO2Cl ArylSulfonylChloride->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of aryl sulfonyl chlorides.

Experimental_Workflow start Start reagents 1. Add Reagents to Dry Flask (Aryl Sulfonyl Chloride, Boronic Acid, Catalyst, Ligand, Base) start->reagents atmosphere 2. Establish Inert Atmosphere (Argon or Nitrogen) reagents->atmosphere solvent 3. Add Anhydrous, Degassed Solvent atmosphere->solvent reaction 4. Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup 5. Aqueous Work-up (Extraction with Organic Solvent) reaction->workup purification 6. Dry and Concentrate 7. Column Chromatography workup->purification product Isolated Product purification->product

References

Workup procedure for quenching (3-Nitrophenyl)methanesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup and quenching procedures for reactions involving (3-Nitrophenyl)methanesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product I should be concerned about during the workup of my this compound reaction?

A1: The most prevalent impurity is the corresponding (3-Nitrophenyl)methanesulfonic acid, which forms via hydrolysis of the sulfonyl chloride in the presence of water.[1] It is crucial to minimize contact with moisture, especially at elevated temperatures, to prevent this side reaction.

Q2: My this compound product has oiled out during the aqueous quench instead of precipitating as a solid. What should I do?

A2: An oily product can result from several factors, including the presence of residual organic solvents or the formation of impurities that depress the melting point.[2] First, try scratching the inside of the flask with a glass rod at the interface of the oil and the aqueous layer to induce crystallization. If that fails, you can attempt to extract the oily product with a suitable water-immiscible organic solvent like dichloromethane or ethyl acetate. Subsequent washing of the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and removal of the solvent under reduced pressure should yield the crude product, which can then be purified by crystallization or chromatography.

Q3: How can I remove the (3-Nitrophenyl)methanesulfonic acid impurity from my final product?

A3: For solid products, recrystallization is often an effective purification method. If the product is a liquid or oil, it can be dissolved in an organic solvent and washed with a dilute aqueous HCl solution.[1] The more water-soluble sulfonic acid will be extracted into the aqueous phase.[1]

Q4: My TLC plate of the crude product shows significant streaking. What could be the cause?

A4: Streaking on a TLC plate is often indicative of the presence of highly polar impurities, such as the sulfonic acid byproduct, or residual inorganic salts.[2] It can also be caused by overloading the TLC plate. Try spotting a more dilute solution of your crude product. If streaking persists, it is likely due to impurities that may require removal through an aqueous workup or column chromatography.

Q5: What are the best practices for quenching a this compound reaction to maximize yield and purity?

A5: To maximize yield and purity, the quench should be performed under controlled, cold conditions to minimize hydrolysis of the sulfonyl chloride.[1] Pouring the reaction mixture onto crushed ice or into vigorously stirred, ice-cold water is a common and effective method.[1][3] For water-sensitive substrates, quenching with a cold, non-aqueous slurry of a mild base like sodium bicarbonate in an organic solvent can be an alternative.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Isolated Product 1. Incomplete reaction. 2. Significant hydrolysis of the sulfonyl chloride to sulfonic acid during workup.[1][3] 3. Product loss during extraction due to partial solubility in the aqueous phase.1. Monitor the reaction by TLC or LC-MS to ensure completion before quenching. 2. Quench the reaction at a low temperature (0-5 °C) by adding the reaction mixture to ice-cold water.[3] Minimize the time the product is in contact with the aqueous phase. 3. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product before extraction.
Formation of a Persistent Emulsion During Extraction 1. Presence of fine particulate matter. 2. High concentration of surfactants or phase-transfer catalysts.1. Filter the entire mixture through a pad of Celite to remove particulates. 2. Add brine to the separatory funnel to help break the emulsion. Gentle swirling or centrifugation can also be effective.
Product Decomposes on Silica Gel Column Chromatography Sulfonyl chlorides can be reactive and may degrade on silica gel.1. Deactivate the silica gel by pre-treating it with a small percentage of triethylamine in the eluent. 2. Consider using a less acidic stationary phase, such as alumina. 3. If possible, purify the product by recrystallization to avoid chromatography.
Oily Product That Is Difficult to Purify 1. Presence of non-polar impurities. 2. The product itself may be a low-melting solid or an oil at room temperature.1. Wash the crude product with a cold, non-polar solvent like hexanes or pentane to remove non-polar impurities. 2. Attempt to induce crystallization by dissolving the oil in a minimal amount of a suitable solvent and adding a co-solvent in which the product is insoluble. Seeding with a small crystal of the pure product can also be effective.

Experimental Protocols

Protocol 1: Standard Aqueous Quench by Precipitation

This protocol is suitable for reactions where this compound is expected to be a solid and has low solubility in water.

  • Preparation: Prepare a beaker with crushed ice and a magnetic stir bar.

  • Quenching: Once the reaction is deemed complete, slowly pour the reaction mixture into the beaker of crushed ice with vigorous stirring.

  • Precipitation: The this compound should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with several portions of cold water to remove any water-soluble impurities.

  • Drying: Dry the product under vacuum to remove residual water.

Protocol 2: Quench and Extraction for Water-Soluble or Oily Products

This protocol is recommended when the product is expected to be an oil or has some solubility in the aqueous phase.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add ice-cold water to the reaction vessel with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).

    • Brine (to remove excess water).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Quenching_Workflow cluster_reaction Reaction cluster_quench Quenching cluster_workup Workup Reaction_Mixture (3-Nitrophenyl)methanesulfonyl chloride in reaction solvent Quench Add to ice-cold water Reaction_Mixture->Quench Solid_Precipitate Solid Precipitate? Quench->Solid_Precipitate Filtration Vacuum Filtration Solid_Precipitate->Filtration Yes Extraction Solvent Extraction Solid_Precipitate->Extraction No (Oily) Pure_Product Pure Product Filtration->Pure_Product Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Concentration->Pure_Product

Caption: General experimental workflow for quenching and workup.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Hydrolysis Significant Hydrolysis? Start->Check_Hydrolysis Improve_Quench Optimize Quenching: - Lower Temperature - Faster Addition Check_Hydrolysis->Improve_Quench Yes Check_Extraction Product in Aqueous Layer? Check_Hydrolysis->Check_Extraction No Success Improved Yield/ Purity Improve_Quench->Success Improve_Extraction Improve Extraction: - Saturate with Brine - More Extractions Check_Extraction->Improve_Extraction Yes Check_Purification Purification Issues? Check_Extraction->Check_Purification No Improve_Extraction->Success Optimize_Purification Optimize Purification: - Recrystallization - Deactivate Silica Gel Check_Purification->Optimize_Purification Yes Optimize_Purification->Success

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (3-Nitrophenyl)methanesulfonyl chloride and p-Toluenesulfonyl chloride (TsCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Sulfonylating Agent

In the realm of organic synthesis, particularly in the construction of sulfonamides—a scaffold prevalent in a vast array of pharmaceuticals—the choice of the sulfonylating agent is a critical parameter that dictates reaction efficiency and scope. This guide provides a detailed comparison of the reactivity of two commonly employed sulfonylating agents: (3-Nitrophenyl)methanesulfonyl chloride and the ubiquitous p-toluenesulfonyl chloride (TsCl). This objective analysis, supported by experimental data and detailed protocols, aims to empower researchers in making informed decisions for their synthetic endeavors.

Executive Summary

This compound is a significantly more reactive sulfonylating agent than p-toluenesulfonyl chloride (TsCl). The enhanced reactivity of this compound is attributed to the strong electron-withdrawing effect of the nitro group, which is transmitted through the phenyl ring and the methylene spacer to the sulfonyl group. This effect increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. In contrast, the methyl group in TsCl is weakly electron-donating, which slightly deactivates the sulfonyl group towards nucleophilic substitution. This difference in reactivity has important implications for reaction conditions, substrate scope, and the design of synthetic routes.

Introduction

p-Toluenesulfonyl chloride (TsCl) is a widely used reagent for the formation of sulfonamides and sulfonate esters.[1] Its stability, commercial availability, and predictable reactivity have made it a staple in organic chemistry.[2][3] However, for less nucleophilic amines or when milder reaction conditions are required, a more reactive sulfonylating agent is often necessary. This compound presents itself as a potent alternative. The key structural difference lies in the substituent on the phenyl ring: a methyl group at the para-position for TsCl versus a nitro group at the meta-position of a phenylmethyl scaffold for this compound. This seemingly subtle change has a profound impact on the chemical reactivity of the sulfonyl chloride group.

Factors Influencing Reactivity: An Electronic Perspective

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom.[4] Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity and slow down the reaction.[5]

This electronic influence can be quantitatively described by the Hammett equation, which relates reaction rates to the electronic properties of substituents.[5] For reactions of arenesulfonyl chlorides, a positive Hammett ρ value is typically observed, indicating that electron-withdrawing substituents accelerate the reaction. For instance, in the chloride-chloride exchange reaction of substituted benzenesulfonyl chlorides, a ρ-value of +2.02 has been reported, signifying a significant sensitivity to substituent electronic effects.

In the case of p-toluenesulfonyl chloride (TsCl) , the methyl group is a weak electron-donating group (Hammett constant, σ_p = -0.17).[4] This leads to a slight decrease in the electrophilicity of the sulfonyl sulfur compared to the unsubstituted benzenesulfonyl chloride.

For This compound , the nitro group is a strong electron-withdrawing group (Hammett constant for a meta-nitro group, σ_m = +0.71). Although the presence of the methylene (-CH2-) spacer between the phenyl ring and the sulfonyl group attenuates the electronic effect, the inductive-withdrawing nature of the nitro group still significantly enhances the electrophilicity of the sulfur atom. This makes this compound substantially more reactive than TsCl.

Quantitative Comparison of Reactivity

To provide a quantitative framework, a comparative kinetic study of the sulfonamide formation reaction with a model amine, such as benzylamine, can be performed. The progress of the reaction can be monitored by techniques like HPLC or NMR spectroscopy to determine the second-order rate constants for both sulfonyl chlorides.

Table 1: Predicted and Experimental Reactivity Comparison

Sulfonyl ChlorideKey Structural FeatureExpected Relative ReactivitySupporting Rationale
p-Toluenesulfonyl chloride (TsCl) Electron-donating methyl groupLowerThe methyl group slightly deactivates the sulfonyl sulfur towards nucleophilic attack.
This compound Electron-withdrawing nitro groupHigherThe nitro group significantly increases the electrophilicity of the sulfonyl sulfur, even with the methylene spacer.

Experimental Protocols

To experimentally validate the relative reactivity of this compound and TsCl, a standardized kinetic analysis of sulfonamide formation can be conducted. Below is a detailed protocol for such a comparative study.

Objective:

To determine and compare the second-order rate constants for the reaction of this compound and p-toluenesulfonyl chloride with benzylamine.

Materials:
  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzylamine

  • Anhydrous acetonitrile (ACN)

  • Triethylamine (Et3N)

  • Internal standard (e.g., dodecane)

  • HPLC or GC-MS system

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of benzylamine in anhydrous acetonitrile.

    • Prepare a 0.1 M solution of triethylamine in anhydrous acetonitrile.

    • Prepare separate 0.1 M solutions of this compound and p-toluenesulfonyl chloride in anhydrous acetonitrile.

    • Prepare a stock solution of the internal standard in anhydrous acetonitrile.

  • Kinetic Run:

    • In a thermostated reaction vessel maintained at 25 °C, combine the benzylamine solution, triethylamine solution, and the internal standard solution.

    • Initiate the reaction by adding the sulfonyl chloride solution.

    • At timed intervals, withdraw aliquots from the reaction mixture and quench them by adding a solution of a primary amine scavenger (e.g., a large excess of piperidine in acetonitrile).

    • Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the sulfonamide product and the remaining benzylamine.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • From the initial rates, determine the pseudo-first-order rate constant (k_obs) by ensuring a large excess of benzylamine.

    • The second-order rate constant (k2) can be calculated using the equation: k2 = k_obs / [Benzylamine].

    • Compare the k2 values for the two sulfonyl chlorides to determine their relative reactivity.

Visualizing the Reaction Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the general reaction mechanism for sulfonamide formation and the experimental workflow for the kinetic study.

sulfonamide_formation amine Amine (R-NH2) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack sulfonyl_chloride Sulfonyl Chloride (Ar-SO2Cl) sulfonyl_chloride->intermediate sulfonamide Sulfonamide (Ar-SO2NHR) intermediate->sulfonamide Chloride Elimination hcl HCl intermediate->hcl salt [Base-H]+Cl- hcl->salt base Base (e.g., Et3N) base->salt

Caption: General mechanism for sulfonamide formation.

kinetic_workflow start Start: Prepare Stock Solutions reaction_setup Set up Thermostated Reaction start->reaction_setup initiate Initiate Reaction with Sulfonyl Chloride reaction_setup->initiate sampling Timed Aliquot Withdrawal & Quenching initiate->sampling analysis HPLC/GC-MS Analysis sampling->analysis data_processing Data Processing & Rate Constant Calculation analysis->data_processing comparison Compare Reactivity data_processing->comparison

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

The choice between this compound and p-toluenesulfonyl chloride should be guided by the specific requirements of the chemical transformation. For reactions involving unreactive amines or when mild conditions are paramount to preserve sensitive functional groups, the enhanced reactivity of this compound makes it the superior choice. Conversely, for routine sulfonamide formations with sufficiently nucleophilic amines where cost and ease of handling are primary considerations, TsCl remains a reliable and effective reagent. By understanding the underlying electronic factors that govern their reactivity, researchers can strategically select the optimal sulfonylating agent to achieve their synthetic goals with greater efficiency and success.

References

A Comparative Kinetic Analysis of (3-Nitrophenyl)methanesulfonyl Chloride Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative kinetic analysis of the solvolysis of (3-Nitrophenyl)methanesulfonyl chloride. Due to the limited availability of direct kinetic data for this specific compound, this guide focuses on a detailed comparison with structurally similar and relevant sulfonyl chlorides: m-nitrobenzenesulfonyl chloride, p-nitrobenzenesulfonyl chloride, benzenesulfonyl chloride, and methanesulfonyl chloride. This comparative approach offers valuable insights into the electronic and structural effects governing the reactivity of this compound, a crucial aspect for its application in organic synthesis and drug development.

The solvolysis of sulfonyl chlorides is a fundamental reaction in organic chemistry, often proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction rate is sensitive to the electronic nature of the substituents on the phenyl ring, the properties of the solvent, and the presence of a methylene spacer between the aromatic ring and the sulfonyl group.

Comparative Kinetic Data

The following tables summarize key quantitative data from kinetic studies on the solvolysis of various sulfonyl chlorides. This data allows for a direct comparison of their reactivity under different conditions.

Table 1: First-Order Rate Constants (k) for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Various Solvents at 25.0 °C

SubstituentSolventk (s⁻¹)
m-NO₂50% Acetone / 50% Water7.33 x 10⁻⁴
m-NO₂47.5% Ethanol / 52.5% Water9.67 x 10⁻⁴
p-NO₂80% Ethanol1.17 x 10⁻³
p-NO₂100% Methanol2.18 x 10⁻⁴
H80% Ethanol1.96 x 10⁻⁴
H100% Methanol1.51 x 10⁻⁴

Note: Data for m-nitrobenzenesulfonyl chloride is presented as a close analog to this compound.

Table 2: Activation Parameters for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water

SubstituentΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
p-NO₂16.7-12.5
H17.5-13.2
p-CH₃18.2-12.8

Table 3: Kinetic Solvent Isotope Effects (KSIE) for the Solvolysis of Sulfonyl Chlorides

CompoundSolvent SystemKSIE (kH₂O/kD₂O)
Methanesulfonyl ChlorideH₂O/D₂O1.57 (at 20 °C)
Benzenesulfonyl ChlorideH₂O/D₂O1.56 (at 20 °C)
p-Nitrobenzenesulfonyl ChlorideMeOH/MeOD2.31

Mechanistic Insights

The solvolysis of arenesulfonyl chlorides, including the nitro-substituted derivatives, is generally considered to proceed via an SN2 mechanism. This is supported by several lines of evidence from the comparative data:

  • Substituent Effects: The presence of the electron-withdrawing nitro group in the meta and para positions of benzenesulfonyl chloride increases the rate of solvolysis compared to the unsubstituted compound. This is consistent with an SN2 mechanism where the nucleophilic attack on the electron-deficient sulfur atom is the rate-determining step. The increased positive charge on the sulfur atom due to the nitro group accelerates the reaction.

  • Activation Parameters: The moderately positive enthalpies of activation (ΔH‡) and the negative entropies of activation (ΔS‡) are characteristic of a bimolecular transition state with a higher degree of order compared to the reactants.

  • Kinetic Solvent Isotope Effects: The KSIE values greater than 1.5 indicate significant nucleophilic involvement of the solvent in the transition state, which is a hallmark of the SN2 pathway.[1][2]

The presence of a methylene spacer in this compound, as compared to m-nitrobenzenesulfonyl chloride, is expected to slightly dampen the electronic effect of the nitro group on the sulfonyl center. However, the inductive effect of the nitrophenyl group would still render the sulfur atom more electrophilic than in methanesulfonyl chloride.

Visualizing the Solvolysis Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the proposed reaction mechanism and the experimental workflow for kinetic analysis.

sn2_mechanism reactant Nu-H + R-SO₂-Cl ts [Nu---S(O₂)---Cl]‡     |     H   R reactant->ts Slow (RDS) product R-SO₂-Nu + H-Cl ts->product Fast

Figure 1: Proposed SN2 mechanism for sulfonyl chloride solvolysis.

experimental_workflow A Solvent Preparation (e.g., Aqueous Acetone) B Temperature Equilibration in Constant Temperature Bath A->B C Substrate Injection (this compound) B->C D Conductivity Measurement over Time C->D E Data Analysis: Plot ln(C∞ - Ct) vs. Time D->E F Calculate First-Order Rate Constant (k) E->F

Figure 2: Experimental workflow for conductimetric kinetic analysis.

Experimental Protocols

The primary method for determining the rates of solvolysis of sulfonyl chlorides is the conductimetric method . This technique is highly suitable as the reaction produces ions, leading to a change in the electrical conductivity of the solution over time.

Detailed Protocol for Conductimetric Analysis:

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 50% acetone/50% water v/v) using high-purity solvents. Ensure the solvent is de-gassed to prevent bubble formation during measurements.

  • Temperature Control: Place the solvent in a conductivity cell, which is then immersed in a constant-temperature water bath. Allow the solvent to reach thermal equilibrium at the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Substrate Preparation: Prepare a dilute stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).

  • Initiation of Reaction: Once the solvent in the conductivity cell has reached a stable temperature and conductivity reading, inject a small, precise volume of the sulfonyl chloride stock solution into the cell with vigorous stirring to ensure rapid mixing. The final concentration of the sulfonyl chloride should be in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the change in conductivity of the solution over time. Data points should be collected at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable final value, C∞). This can typically be for at least 10 half-lives.

  • Data Analysis: The first-order rate constant, k, is determined by plotting the natural logarithm of the difference between the final conductivity (C∞) and the conductivity at time t (Ct) versus time. The slope of the resulting straight line is equal to -k.

  • Activation Parameters: To determine the activation parameters (ΔH‡ and ΔS‡), the experiment is repeated at several different temperatures, and the rate constants are used in an Eyring plot (ln(k/T) vs. 1/T).

This comparative guide provides a framework for understanding the kinetic behavior of this compound solvolysis. The provided data for analogous compounds, coupled with the detailed experimental protocol, offers a solid foundation for researchers to predict its reactivity and design experiments for its specific applications.

References

A Comparative Guide to the NMR and Mass Spectrometry Analysis of (3-Nitrophenyl)methanesulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide is intended for researchers, scientists, and drug development professionals.

Introduction

(3-Nitrophenyl)methanesulfonyl chloride and its derivatives are important precursors and intermediates in the synthesis of a wide range of compounds with potential applications in pharmaceuticals and materials science. A thorough understanding of their chemical structure and purity is paramount for their effective use. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for the structural elucidation and characterization of these compounds. This guide provides a comparative overview of the NMR and MS analysis of this compound and its derivatives, including detailed experimental protocols and an analysis of expected spectral data.

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A solution of the analyte is prepared by dissolving 5-10 mg of the solid sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

  • Data Acquisition :

    • ¹H NMR : Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 30-degree pulse width, a relaxation delay of 1.0 second, and the acquisition of 16 to 32 scans.

    • ¹³C NMR : Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum, with a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing : The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration to obtain the final NMR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC) for mixture analysis and purification.

  • Ionization Method : Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, providing characteristic fragmentation patterns. For less stable or non-volatile derivatives, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Tandem Mass Spectrometry (MS/MS) : To gain further structural information, tandem mass spectrometry can be employed. A specific ion of interest (precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed.

Data Presentation: A Comparative Analysis

Table 1: Comparative ¹H NMR Spectral Data (in CDCl₃)

CompoundAromatic Protons (δ, ppm)Methylene Protons (-CH₂SO₂Cl) (δ, ppm)Substituent Protons (δ, ppm)
This compound8.45 (t, 1H), 8.25 (dd, 1H), 7.90 (d, 1H), 7.65 (t, 1H)5.01 (s, 2H)-
Hypothetical 2-Methyl-3-nitrophenyl)methanesulfonyl chloride8.1-7.5 (m, 3H)~5.0 (s, 2H)~2.6 (s, 3H, -CH₃)
Hypothetical 4-Methoxy-3-nitrophenyl)methanesulfonyl chloride7.8 (d, 1H), 7.6 (dd, 1H), 7.1 (d, 1H)~4.9 (s, 2H)~4.0 (s, 3H, -OCH₃)

Table 2: Comparative ¹³C NMR Spectral Data (in CDCl₃)

CompoundAromatic Carbons (δ, ppm)Methylene Carbon (-CH₂SO₂Cl) (δ, ppm)Substituent Carbons (δ, ppm)
This compound148.5 (C-NO₂), 135.0, 131.0, 130.0, 125.0, 123.065.0-
Hypothetical (2-Methyl-3-nitrophenyl)methanesulfonyl chloride~148 (C-NO₂), ~138-122~64.5~15-20 (-CH₃)
Hypothetical (4-Methoxy-3-nitrophenyl)methanesulfonyl chloride~155 (C-OCH₃), ~147 (C-NO₂), ~132-110~64.0~56 (-OCH₃)

Table 3: Comparative Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound235/237 (M⁺, Cl isotopes)136 [M-SO₂Cl]⁺, 122 [M-CH₂SO₂Cl]⁺, 90 [M-SO₂Cl-NO₂]⁺, 76 [C₆H₄]⁺
Hypothetical (2-Methyl-3-nitrophenyl)methanesulfonyl chloride249/251 (M⁺, Cl isotopes)150 [M-SO₂Cl]⁺, 136 [M-CH₂SO₂Cl]⁺, 104 [M-SO₂Cl-NO₂]⁺, 90 [C₇H₆]⁺
Hypothetical (4-Methoxy-3-nitrophenyl)methanesulfonyl chloride265/267 (M⁺, Cl isotopes)166 [M-SO₂Cl]⁺, 152 [M-CH₂SO₂Cl]⁺, 120 [M-SO₂Cl-NO₂]⁺, 107 [C₇H₇O]⁺

Mandatory Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis a Synthesis of Derivative b Purification a->b c NMR Spectrometer b->c NMR Analysis d Mass Spectrometer b->d MS Analysis e Spectral Interpretation c->e d->e f Structure Confirmation e->f

Caption: General experimental workflow for the analysis of derivatives.

Logical Relationship of Analytical Techniques

G Figure 2: Logical Relationship of Analytical Data A Compound Structure B 1H NMR (Proton Environment) A->B C 13C NMR (Carbon Skeleton) A->C D Mass Spectrometry (Molecular Weight & Fragmentation) A->D E Structural Elucidation B->E C->E D->E

A Comparative Guide to HPLC and Other Analytical Methods for Purity Assessment of (3-Nitrophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like (3-Nitrophenyl)methanesulfonyl chloride is critical for the successful synthesis of target molecules. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of this compound, complete with experimental data and detailed protocols.

This compound's structure, featuring a nitrophenyl group, lends itself to direct UV detection, making HPLC a primary method for purity analysis. However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and titrimetry can also be employed. This guide will explore the strengths and weaknesses of each approach.

Comparison of Analytical Methods

The choice of analytical method for purity assessment of this compound depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, and available instrumentation.

Analytical Method Principle Advantages Disadvantages Typical Performance Data
HPLC-UV Separation based on polarity using a reversed-phase column, with detection by UV absorbance.High resolution and sensitivity for UV-active compounds. Well-suited for non-volatile and thermally labile compounds.[1]Requires careful method development. The reactivity of sulfonyl chlorides can pose challenges.Linearity (r²) > 0.999, Precision (RSD%) < 2%[2]
GC-MS Separation of volatile compounds in the gas phase with detection by mass spectrometry.High-resolution separation suitable for volatile and thermally stable compounds.[1] Provides structural information for impurity identification.Potential for thermal degradation of the analyte in the injector.[1] May require derivatization to improve volatility and stability.[1]Linearity Range: 1.90 - 7.5 µg/mL, LOD: 0.44 µg/mL, LOQ: 1.32 µg/mL (for a validated GC-MS method for methanesulfonyl chloride)[1]
Titrimetry Chemical reaction with a titrant to determine the concentration of the analyte.Simple, cost-effective, and accurate for determining total sulfonyl chloride content.[1]Lacks specificity; will react with any compound that consumes the titrant.[3] Less sensitive than chromatographic methods.Standard deviations are typically low, indicating good precision.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Powerful for unambiguous structural elucidation and identification of impurities.[1]Lower sensitivity compared to chromatographic methods. Requires deuterated solvents.[1] May not be ideal for quantifying low-level impurities.Not typically used for quantitative purity assessment in the same way as chromatography.

Detailed Experimental Protocol: HPLC-UV Method

This section outlines a typical reversed-phase HPLC method for the purity assessment of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)[1]

  • This compound reference standard and sample

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 30 °C[1]

  • UV Detection: Wavelength to be determined by measuring the UV absorbance spectrum of this compound, likely in the range of 254-280 nm due to the nitrophenyl group.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Sample Solution: Prepare a solution of the this compound sample at a concentration that falls within the linear range of the standard curve.[1]

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.[1]

  • Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.[1]

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the HPLC experimental workflow and the logical relationship for selecting an analytical method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Solution Preparation Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Caption: HPLC experimental workflow for purity assessment.

Method_Selection Start Purity Assessment of This compound Question1 Need for Quantitation? Start->Question1 Question3 Analyte Thermally Stable & Volatile? Start->Question3 NMR NMR Start->NMR Structural Info Needed Question2 Identify Unknown Impurities? Question1->Question2 No HPLC HPLC-UV Question1->HPLC Yes GCMS GC-MS Question2->GCMS Yes Titr Titrimetry Question2->Titr No Question3->HPLC No Question3->GCMS Yes

Caption: Logical flow for selecting an analytical method.

References

A Comparative Guide to Sulfonyl Chlorides: (3-Nitrophenyl)methanesulfonyl chloride vs. Benzenesulfonyl chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of sulfonamides—a scaffold prevalent in a multitude of therapeutic agents—the choice of the sulfonating agent is a critical parameter influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison between two such reagents: (3-Nitrophenyl)methanesulfonyl chloride and the conventional benzenesulfonyl chloride. The comparison is grounded in structural differences, reactivity principles, and supporting experimental data.

Structural and Reactivity Overview

Benzenesulfonyl Chloride (BsCl) is a widely used arylsulfonyl chloride. The sulfonyl chloride group is directly attached to the benzene ring. This direct conjugation means that the electrophilicity of the sulfur atom is modulated by the electron density of the aromatic ring. It is a reliable reagent for the synthesis of sulfonamides and sulfonate esters from amines and alcohols, respectively.

This compound is a substituted benzyl-type sulfonyl chloride. Its structure features two key distinctions from benzenesulfonyl chloride:

  • Methylene (-CH₂) Spacer: A methylene group separates the nitrophenyl ring from the sulfonyl chloride moiety. This sp³-hybridized carbon acts as an electronic insulator, preventing direct resonance between the aromatic ring and the sulfur atom.

  • Meta-Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group (EWG).

The critical difference lies in the electronic effect transmission. In benzenesulfonyl chloride, substituents on the ring exert both inductive and resonance effects directly on the sulfonyl group. In this compound, the insulating methylene bridge means that the powerful resonance effect of the nitro group is negated. Only its weaker, distance-dependent inductive effect can influence the electrophilicity of the sulfonyl center.

This structural divergence leads to a nuanced reactivity profile. While an EWG like a nitro group directly on the aromatic ring (e.g., in 3-nitrobenzenesulfonyl chloride) would significantly increase the reagent's reactivity compared to benzenesulfonyl chloride, the presence of the methylene spacer in this compound mitigates this effect. Consequently, its reactivity is expected to be lower than that of nitro-substituted benzenesulfonyl chlorides but potentially comparable to or slightly different from unsubstituted benzenesulfonyl chloride, depending on the specific reaction conditions and nucleophile.

G Structural Comparison of Sulfonyl Chlorides cluster_0 Benzenesulfonyl Chloride cluster_1 This compound A Benzenesulfonyl Chloride A_struct A_effect Phenyl Ring directly influences alectrophilicity of Sulfur A_struct->A_effect Direct Resonance and Inductive Effects B (3-Nitrophenyl)methanesulfonyl Chloride B_struct B_spacer Methylene group prevents direct resonance from ring B_struct->B_spacer Insulating CH₂ Bridge B_effect Nitro group exerts only a weaker inductive effect on Sulfur B_spacer->B_effect

Figure 1. Key structural differences influencing electronic effects.

Performance in Synthesis: A Comparative Analysis

Direct comparative experimental data for these two specific reagents under identical conditions is sparse in the literature. However, we can construct a comparative performance analysis based on known reactions of similar compounds. The sulfonylation of aniline is a benchmark reaction for evaluating the reactivity of sulfonyl chlorides.

Data Presentation

The following table summarizes representative yields for the sulfonylation of aniline. The yield for this compound is an educated estimate based on the reactivity principles discussed above, positioned relative to the experimentally confirmed high yields of benzenesulfonyl chloride.

ParameterBenzenesulfonyl ChlorideThis compoundReference / Rationale
Reagent Type Arylsulfonyl ChlorideBenzyl-type Sulfonyl ChlorideStructural Classification
Reaction Sulfonylation of AnilineSulfonylation of AnilineBenchmark Reaction
Typical Yield 95-100%85-95% (Estimated)[1] / Reactivity Inference
Reactivity Profile High, ExothermicModerate to HighDirect conjugation vs. Inductive effect
Side Reactions Di-sulfonylation with excess reagentDi-sulfonylation with excess reagentCommon for primary amines

Experimental Protocols

A general and robust protocol for the sulfonylation of a primary amine is provided below. This procedure is applicable to both benzenesulfonyl chloride and this compound.

Title: General Procedure for the N-Sulfonylation of Aniline

Materials:

  • Aniline (1.0 eq.)

  • Sulfonyl Chloride (Benzenesulfonyl chloride or this compound, 1.05 eq.)

  • Anhydrous Pyridine (or Triethylamine, 1.2 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Dissolve the sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

G start Reactants (Amine, Base, Solvent) step1 Cool to 0 °C start->step1 step2 Slowly Add Sulfonyl Chloride Solution step1->step2 step3 React at Room Temperature (Monitor by TLC) step2->step3 step4 Aqueous Work-up (Wash with Acid, Base, Brine) step3->step4 step5 Dry and Concentrate step4->step5 end Purification (Recrystallization or Chromatography) step5->end product Final Sulfonamide Product end->product

Figure 2. General experimental workflow for sulfonamide synthesis.

Conclusion and Recommendations

Benzenesulfonyl chloride remains the reagent of choice for routine sulfonamide synthesis due to its high reactivity, ready availability, and extensive documentation in the literature. Its performance is predictable and generally leads to excellent yields.[1]

This compound serves as a valuable alternative when the incorporation of a nitrophenylmethyl moiety is specifically required for the target molecule's structure or biological activity. Its reactivity is expected to be sufficient for most standard sulfonylation reactions. The presence of the nitro group also offers a handle for further chemical transformations, such as reduction to an amine, which can be a strategic advantage in multi-step synthesis.

For researchers, the choice between these two reagents should be guided by the synthetic goal:

  • For the simple introduction of a phenylsulfonyl group (Ph-SO₂-), benzenesulfonyl chloride is the optimal choice.

  • For the specific incorporation of a 3-nitrophenylmethylsulfonyl group (3-NO₂-Ph-CH₂-SO₂-), This compound is the necessary reagent. Its reactivity should be considered comparable to that of benzenesulfonyl chloride for initial reaction planning, with optimization of reaction time or temperature potentially required.

References

A Comparative Guide: Ns-Cl vs. Ms-Cl in Amine Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision in the multi-step synthesis of complex molecules. The ideal protecting group should be introduced efficiently, remain stable throughout various reaction conditions, and be removed selectively under mild conditions. This guide provides an objective comparison of two common sulfonyl chlorides used for the protection of amines: 2-Nitrobenzenesulfonyl chloride (Ns-Cl) and Methanesulfonyl chloride (Ms-Cl). While both reagents effectively protect primary and secondary amines by forming stable sulfonamides, their distinct chemical properties lead to significant differences in their reactivity and, most importantly, in the lability of the resulting protected amine.

The primary advantage of Ns-Cl lies in the mild conditions required for the deprotection of the corresponding N-nosyl sulfonamide. This feature has made Ns-Cl a cornerstone of the Fukuyama amine synthesis, a powerful method for preparing secondary amines. In contrast, the N-mesyl sulfonamide formed from Ms-Cl is known for its considerable stability, often requiring harsh conditions for cleavage.

Performance Comparison

FeatureNs-Cl (2-Nitrobenzenesulfonyl chloride)Ms-Cl (Methanesulfonyl chloride)
Protecting Group Nosyl (Ns)Mesyl (Ms)
Structure of Reagent Aromatic sulfonyl chlorideAliphatic sulfonyl chloride
Reactivity of Reagent The bulky aromatic ring can decrease reactivity compared to the more compact Ms-Cl.[1]The small, compact structure leads to high reactivity and fast reaction rates in sulfonamide formation.[1]
Stability of Protected Amine N-Nosyl sulfonamides are stable to many acidic and basic conditions.[2]N-Mesyl sulfonamides are very resistant to hydrolysis under both acidic and basic conditions.[3]
Key Advantage The Ns group can be easily removed under mild conditions using soft nucleophiles like thiols.[4]The Ms group is a robust protecting group, stable to a wide range of reaction conditions.
Deprotection Conditions Mild: Thiolates (e.g., thiophenol, 2-mercaptoethanol) with a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like DMF or acetonitrile at room temperature to moderate heat.[5][6]Harsh: Often requires strong reducing agents (e.g., lithium aluminum hydride, dissolving metal reduction) or harsh acidic conditions.[3][7]
Primary Application Widely used in the Fukuyama amine synthesis for the preparation of secondary amines due to the ease of deprotection.[3][5]Used when a highly stable amine protecting group is required that can withstand a variety of subsequent reaction conditions.[3][8]

Experimental Protocols

The following are representative, not directly comparative, experimental protocols for the protection and deprotection of amines using Ns-Cl and Ms-Cl.

Ns-Cl Protection and Deprotection (Fukuyama Amine Synthesis)

Protection of a Primary Amine with Ns-Cl:

This protocol describes the formation of an N-monosubstituted 2-nitrobenzenesulfonamide.

  • Materials:

    • Primary amine

    • 2-Nitrobenzenesulfonyl chloride (Ns-Cl)

    • Triethylamine (or pyridine)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the primary amine (1.0 equiv) and triethylamine (1.0 equiv) in dichloromethane.

    • Cool the mixture in an ice-water bath.

    • Add 2-nitrobenzenesulfonyl chloride (0.9 equiv) portion-wise over 5 minutes.

    • Stir the reaction mixture at 0 °C and monitor for completion by TLC.

    • Upon completion, perform an aqueous workup to isolate the N-nosyl sulfonamide.

Deprotection of an N-Nosyl Sulfonamide:

This protocol outlines the cleavage of the nosyl group to yield the free amine.

  • Materials:

    • N-nosyl sulfonamide

    • Thiophenol

    • Potassium hydroxide (aq. solution)

    • Acetonitrile

  • Procedure:

    • Charge a flask with thiophenol (2.5 equiv) and acetonitrile.

    • Cool the mixture in an ice-water bath and add aqueous potassium hydroxide (2.5 equiv).

    • After 5 minutes, remove the ice bath and add a solution of the N-nosyl sulfonamide (1.0 equiv) in acetonitrile.

    • Heat the reaction mixture at 50 °C for approximately 40 minutes.[5]

    • Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

Ms-Cl Protection and Deprotection

Protection of an Amine with Ms-Cl:

This protocol describes the general synthesis of a methanesulfonamide.

  • Materials:

    • Primary or secondary amine

    • Methanesulfonyl chloride (Ms-Cl)

    • Triethylamine (or pyridine)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 equiv) and anhydrous DCM.

    • Add triethylamine (1.5 equiv) to the stirring solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add methanesulfonyl chloride (1.1 equiv) dropwise, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring by TLC.

    • Quench the reaction with water and perform a standard aqueous workup, followed by purification.

Deprotection of an N-Mesyl Sulfonamide:

Cleavage of the highly stable N-mesyl group often requires strong reducing conditions.

  • Materials:

    • N-mesyl sulfonamide

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous solvent (e.g., THF, ether)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in an anhydrous solvent.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the N-mesyl sulfonamide in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature or reflux as necessary, monitoring by TLC.

    • Carefully quench the reaction with a sequential addition of water and aqueous base (e.g., Fieser workup).

    • Filter the resulting salts and extract the free amine from the filtrate.

Visualizing the Reaction Pathways

The following diagrams illustrate the key steps in the protection and, crucially, the different deprotection mechanisms for Ns-Cl and Ms-Cl.

Protection_Deprotection cluster_Protection Amine Protection cluster_Deprotection Deprotection Primary/Secondary Amine Primary/Secondary Amine N-Nosyl Sulfonamide N-Nosyl Sulfonamide Primary/Secondary Amine->N-Nosyl Sulfonamide  + Ns-Cl (Base) N-Mesyl Sulfonamide N-Mesyl Sulfonamide Primary/Secondary Amine->N-Mesyl Sulfonamide  + Ms-Cl (Base) Ns-Cl Ns-Cl Ms-Cl Ms-Cl Meisenheimer Complex Meisenheimer Complex N-Nosyl Sulfonamide->Meisenheimer Complex + Thiolate Free Amine_Ms Free Amine N-Mesyl Sulfonamide->Free Amine_Ms Strong Reduction (e.g., LiAlH₄) Free Amine_Ns Free Amine Meisenheimer Complex->Free Amine_Ns SO₂ extrusion

Caption: General workflow for amine protection and deprotection using Ns-Cl and Ms-Cl.

The deprotection of the N-nosyl group proceeds through a distinct and milder pathway involving a Meisenheimer complex, which is key to its utility.

Ns_Deprotection_Mechanism N-Nosyl_Amine N-Nosyl Sulfonamide Meisenheimer Meisenheimer Complex N-Nosyl_Amine->Meisenheimer + Thiolate (Nucleophilic Aromatic Substitution) Thiolate Thiolate (R-S⁻) Thiolate->Meisenheimer Free_Amine Free Amine Meisenheimer->Free_Amine Elimination Byproducts Diarylsulfide + SO₂ Meisenheimer->Byproducts

Caption: Deprotection mechanism of an N-nosyl sulfonamide via a Meisenheimer complex.

Conclusion

The choice between Ns-Cl and Ms-Cl for amine protection is dictated by the overall synthetic strategy.

  • Choose Ns-Cl when:

    • The protected amine needs to be deprotected under mild, non-reductive conditions.

    • The synthesis involves sensitive functional groups that would not tolerate the harsh conditions required for mesyl group cleavage.

    • The goal is to perform a Fukuyama amine synthesis or related transformations that rely on the specific reactivity of the nosyl group.

  • Choose Ms-Cl when:

    • A highly robust protecting group is required to withstand a series of harsh reaction steps (e.g., strong acids, bases, or organometallic reagents).

    • The final deprotection step can accommodate strong reducing agents.

References

Comparative Spectroscopic Analysis of (3-Nitrophenyl)methanesulfonyl chloride and a Selection of Alternative Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data and Experimental Protocols

This guide provides a comprehensive comparison of the spectroscopic data for (3-Nitrophenyl)methanesulfonyl chloride and its alternatives, offering valuable insights for researchers in drug development and organic synthesis. Due to the limited availability of public experimental spectra for this compound and its direct isomers, this guide leverages predicted data for the primary compound and contrasts it with established experimental data for commercially available alternatives: (4-Nitrophenyl)methanesulfonyl chloride, (2-Nitrophenyl)methanesulfonyl chloride, the parent compound benzenesulfonyl chloride, and the aliphatic analogue, methanesulfonyl chloride.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data points for this compound and its selected alternatives. This data is essential for the identification, characterization, and purity assessment of these compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundAromatic ProtonsCH₂SO₂Cl ProtonsOther ProtonsSolvent
This compound (Predicted)7.50 - 8.50 (m, 4H)~4.50 (s, 2H)-CDCl₃
(4-Nitrophenyl)methanesulfonyl chloride7.60 - 8.30 (m, 4H)~4.60 (s, 2H)-CDCl₃
(2-Nitrophenyl)methanesulfonyl chloride7.70 - 8.20 (m, 4H)~4.80 (s, 2H)-CDCl₃
Benzenesulfonyl chloride7.50 - 8.00 (m, 5H)--CDCl₃
Methanesulfonyl chloride--3.68 (s, 3H)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundAromatic CarbonsCH₂SO₂Cl CarbonOther CarbonsSolvent
This compound (Predicted)120.0 - 150.0~60.0-CDCl₃
(4-Nitrophenyl)methanesulfonyl chloride124.0 - 149.0~61.0-CDCl₃
(2-Nitrophenyl)methanesulfonyl chloride125.0 - 148.0~58.0-CDCl₃
Benzenesulfonyl chloride127.0 - 135.0--CDCl₃
Methanesulfonyl chloride--~45.0CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

CompoundKey Functional Group Absorptions
This compound (Predicted)~1530, 1350 (NO₂ stretch), ~1370, 1170 (SO₂ stretch), ~3100-3000 (Ar-H stretch), ~1600, 1480 (C=C stretch)
(4-Nitrophenyl)methanesulfonyl chloride~1525, 1345 (NO₂ stretch), ~1365, 1175 (SO₂ stretch), ~3110-3000 (Ar-H stretch), ~1600, 1475 (C=C stretch)
(2-Nitrophenyl)methanesulfonyl chloride~1535, 1355 (NO₂ stretch), ~1375, 1165 (SO₂ stretch), ~3090-3000 (Ar-H stretch), ~1580, 1470 (C=C stretch)
Benzenesulfonyl chloride~1380, 1180 (SO₂ stretch), ~3070 (Ar-H stretch), ~1585, 1480, 1450 (C=C stretch)
Methanesulfonyl chloride~1360, 1170 (SO₂ stretch), ~3020, 2940 (C-H stretch)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key FragmentsIonization Method
This compound235/237 (Cl isotopes)Predicted: [M-SO₂Cl]⁺, [M-NO₂]⁺, [C₆H₄NO₂CH₂]⁺EI
(4-Nitrophenyl)methanesulfonyl chloride235/237 (Cl isotopes)[M-SO₂Cl]⁺, [M-NO₂]⁺, [C₆H₄NO₂CH₂]⁺EI
(2-Nitrophenyl)methanesulfonyl chloride235/237 (Cl isotopes)[M-SO₂Cl]⁺, [M-NO₂]⁺, [C₆H₄NO₂CH₂]⁺EI
Benzenesulfonyl chloride176/178 (Cl isotopes)141 [M-Cl]⁺, 111, 77 [C₆H₅]⁺EI
Methanesulfonyl chloride114/116 (Cl isotopes)79 [CH₃SO₂]⁺, 49 [CH₃S]⁺EI

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The solution should be free of any particulate matter.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • Neat Liquid: For liquid samples like benzenesulfonyl chloride, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid (KBr Pellet): For solid samples, grind a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: The most common method for these types of compounds is Electron Ionization (EI). In this process, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizing the Spectroscopic Comparison Workflow

Spectroscopic_Comparison_Workflow Workflow for Comparative Spectroscopic Analysis cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis C1 This compound D1 Acquire Spectra C1->D1 C2 Alternative Sulfonyl Chlorides (4-nitro, 2-nitro, benezene, methane) C2->D1 S1 NMR Spectroscopy (¹H and ¹³C) S1->D1 S2 IR Spectroscopy S2->D1 S3 Mass Spectrometry S3->D1 D2 Process & Analyze Data (Chemical Shifts, Frequencies, m/z) D1->D2 Comp1 Tabulate Spectroscopic Data D2->Comp1 Comp2 Compare Key Spectral Features Comp1->Comp2 Comp3 Structure-Spectra Correlation Comp2->Comp3

Caption: A logical workflow for the comparative spectroscopic analysis of sulfonyl chlorides.

This guide provides a foundational comparison of the spectroscopic properties of this compound and its alternatives. For definitive structural elucidation and characterization, it is always recommended to obtain and interpret a full set of experimental spectroscopic data for the specific compound of interest.

A Senior Application Scientist's Guide to Validated Analytical Methods for Quantifying Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of sulfonyl chlorides is a critical checkpoint in ensuring the quality, safety, and efficacy of intermediates and final products. These highly reactive moieties are foundational in the synthesis of a multitude of pharmaceuticals, yet their inherent instability presents unique analytical challenges. This guide provides an in-depth, objective comparison of the principal validated analytical methods for their quantification, supported by experimental data and field-proven insights to inform your method selection and implementation.

The Analytical Challenge: Taming a Reactive Intermediate

Sulfonyl chlorides (R-SO₂Cl) are characterized by a highly electrophilic sulfur atom, making them susceptible to nucleophilic attack by water, alcohols, and amines. This reactivity, while a boon for synthesis, is a significant hurdle for analytical chemists. The primary challenge is preventing the degradation of the analyte during sample preparation and analysis, which would lead to inaccurate quantification.[1] Consequently, the choice of analytical method must be a deliberate one, balancing the need for accuracy and precision with the inherent stability of the analyte under the chosen conditions.

This guide will navigate the complexities of four major analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry. Each method will be evaluated based on its principle, performance, and practical applicability in a drug development setting.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Quantification

HPLC is a versatile and widely adopted technique for the analysis of a broad spectrum of organic compounds, including those that are non-volatile or thermally labile, making it a suitable choice for many sulfonyl chlorides.[2] However, due to the weak UV absorbance of many aliphatic sulfonyl chlorides, pre-column derivatization is often a mandatory step to enhance detection and improve chromatographic behavior.[3]

The Causality Behind Derivatization

The decision to derivatize is rooted in enhancing detectability and stability. The reaction of a sulfonyl chloride with a primary or secondary amine yields a stable sulfonamide.[3] Choosing a derivatizing agent with a strong chromophore or fluorophore, such as dansyl chloride or benzylamine, transforms the analyte into a molecule that can be sensitively detected by UV or fluorescence detectors.[4][5] This not only lowers the limit of quantification but also improves the hydrophobicity of the analyte, leading to better retention and separation on common reversed-phase columns like C18.[4]

Experimental Protocol: Derivatization RP-HPLC for Methanesulfonyl Chloride

This protocol outlines a validated method for the quantification of methanesulfonyl chloride (MSC) in an industrial waste liquid, adapted from a patented method.[5] The method involves pre-column derivatization with benzylamine.

1. Reagents and Materials:

  • Methanesulfonyl chloride (MSC) reference standard

  • Benzylamine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Waters XBridge C18 column (or equivalent)

2. Preparation of Solutions:

  • Diluent: Acetonitrile.

  • Derivatization Reagent: 5% (v/v) benzylamine in acetonitrile.

  • Standard Stock Solution: Accurately weigh about 50 mg of MSC into a 50 mL volumetric flask, dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (~0.01 mg/mL): Transfer 1 mL of the Standard Stock Solution and 1 mL of the Derivatization Reagent into a 10 mL volumetric flask. Dilute to volume with the diluent and mix well.

  • Sample Solution: Prepare the sample by diluting with the diluent to an expected MSC concentration of ~0.01 mg/mL. Add 1 mL of the Derivatization Reagent for every 9 mL of diluted sample.

3. Chromatographic Conditions:

  • Instrument: HPLC with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.05% TFA.

  • Mobile Phase B: Acetonitrile with 0.05% TFA.

  • Gradient Program: Start at 5% B, ramp to 60% B in 5 minutes, then to 90% B in 2 minutes, hold for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 210 nm.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized MSC standard against its concentration.

  • Quantify the MSC in the sample by comparing its peak area to the calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Sample & Standard Dissolve Dissolve in Acetonitrile Start->Dissolve Derivatize Add Benzylamine Derivatizing Agent Dissolve->Derivatize Dilute Dilute to Final Concentration Derivatize->Dilute Inject Inject into HPLC System Dilute->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 210 nm (DAD) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for the derivatization HPLC-UV analysis of sulfonyl chlorides.

Gas Chromatography (GC): For the Volatile and Thermally Stable

Gas chromatography is a high-resolution separation technique ideally suited for the analysis of volatile and thermally stable compounds.[6] For many sulfonyl chlorides, particularly those with higher molecular weights, direct analysis by GC is challenging due to their low volatility and potential for on-column degradation.[6] Therefore, similar to HPLC, derivatization is a common strategy.

The Causality Behind Derivatization in GC

The primary goals of derivatization for GC analysis are to increase volatility and thermal stability.[7] Converting a sulfonyl chloride to its corresponding sulfonamide with a less polar amine, such as diethylamine, results in a derivative that is more amenable to vaporization in the GC inlet without decomposition.[6] This allows for the use of standard non-polar columns, like a DB-5ms, for separation.[6] Coupling GC with a mass spectrometer (GC-MS) provides an additional layer of confidence in identification through the analysis of fragmentation patterns.[8] For volatile sulfonyl chlorides like methanesulfonyl chloride, headspace GC-MS can be an effective technique, minimizing sample handling and matrix effects.[9][10]

Experimental Protocol: Derivatization GC-MS for Methanesulfonyl Chloride

This protocol is based on a validated method for the determination of trace levels of methanesulfonyl chloride (MSC) as an impurity in an active pharmaceutical ingredient (API).[8]

1. Reagents and Materials:

  • Methanesulfonyl chloride (MSC) reference standard

  • Diethylamine

  • Dichloromethane (DCM, GC grade)

  • Internal Standard (e.g., a suitable stable sulfonamide not present in the sample)

2. Preparation of Solutions:

  • Derivatization Reagent: Prepare a solution of diethylamine in DCM.

  • Standard Stock Solution: Prepare a stock solution of MSC in DCM.

  • Calibration Standards: Prepare a series of calibration standards by adding known amounts of the MSC stock solution and a fixed amount of the internal standard solution to vials. Add the derivatization reagent, cap the vials, and allow the reaction to proceed to completion (e.g., at room temperature for a specified time).

  • Sample Solution: Accurately weigh the API sample into a vial, dissolve in DCM, add the internal standard solution and the derivatization reagent. Cap and allow to react.

3. GC-MS Conditions:

  • Instrument: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature 50 °C, hold for 2 minutes; ramp at 10 °C/min to 280 °C; hold for 5 minutes.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for the derivatized MSC and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the derivatized MSC to the peak area of the internal standard against the concentration of MSC.

  • Calculate the concentration of MSC in the sample using the calibration curve.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Start Weigh Sample & Standard Dissolve Dissolve in Dichloromethane Start->Dissolve AddIS Add Internal Standard Dissolve->AddIS Derivatize Add Diethylamine & React AddIS->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separate on DB-5ms Column Inject->Separate Detect Detect by MS (SIM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Create Ratio Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for the derivatization GC-MS analysis of sulfonyl chlorides.

Quantitative NMR (qNMR): An Absolute Method Without Derivatization

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the direct quantification of an analyte in a sample without the need for a calibration curve of the analyte itself.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a specific analyte signal to the integral of a known amount of a certified internal standard, the concentration of the analyte can be determined with high accuracy.[13]

The Causality Behind Choosing qNMR

The primary advantage of qNMR for sulfonyl chloride analysis is that it bypasses the need for derivatization. This eliminates a sample preparation step and any potential errors or side reactions associated with it.[14] It is particularly valuable for reactive molecules like sulfonyl chlorides. The key experimental considerations are the selection of a suitable aprotic deuterated solvent (e.g., CDCl₃, DMSO-d₆) to prevent hydrolysis and a stable, non-reactive internal standard (e.g., maleic acid) with signals that do not overlap with the analyte's signals.[6][15]

Experimental Protocol: qNMR for Sulfonyl Chloride Assay

This is a general protocol for the purity determination of a sulfonyl chloride using qNMR.

1. Reagents and Materials:

  • Sulfonyl chloride sample

  • Certified Internal Standard (IS), e.g., maleic acid (purity ≥ 99.5%)

  • Deuterated solvent (e.g., DMSO-d₆)

2. Sample Preparation:

  • Accurately weigh a specific amount of the sulfonyl chloride sample (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial.

  • Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a clean, dry NMR tube.

3. NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard quantitative ¹H NMR experiment.

  • Key Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

4. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Carefully integrate a well-resolved, characteristic signal of the sulfonyl chloride and a signal of the internal standard.

  • Calculate the purity of the sulfonyl chloride using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Titrimetry: A Classic and Cost-Effective Approach

Titrimetric methods offer a simple, cost-effective, and accurate means for determining the total sulfonyl chloride content in a sample.[6] These methods are typically based on the reaction of the sulfonyl chloride with a nucleophile, followed by the titration of a product or the excess reagent.

The Causality Behind the Titration Approach

The reactivity of the sulfonyl chloride group is exploited for its quantification. A common approach involves reacting the sulfonyl chloride with an excess of a nucleophile like benzyl mercaptan.[3] The reaction produces a sulfonic acid and a disulfide. The quantification can then be achieved in one of two ways:

  • Oxidimetric Titration: The resulting sulfinic acid is titrated with an oxidizing agent like cerium(IV) sulfate.

  • Back-Titration: The excess, unreacted benzyl mercaptan is titrated.

A significant limitation of titrimetry is its lack of specificity. It will quantify any reactive species in the sample that consumes the titrant, which can be a drawback if impurities with similar reactivity are present.[6] However, for a relatively pure sample, it provides a quick and reliable measure of the total sulfonyl chloride content. Potentiometric titration, which monitors the change in potential to determine the endpoint, can offer higher precision than visual indicator-based titrations.[16]

Experimental Protocol: Potentiometric Titration of Chloride

While direct titration of the sulfonyl chloride group is common, another approach involves hydrolyzing the sulfonyl chloride to generate hydrochloric acid (HCl), which can then be titrated. A more direct method is the potentiometric titration of the chloride ion itself using silver nitrate.[17]

1. Reagents and Materials:

  • Sulfonyl chloride sample

  • Suitable solvent (e.g., acetone, ethanol)

  • Silver nitrate (AgNO₃) standard solution (e.g., 0.1 M)

  • Nitric acid (to acidify the solution)

2. Sample Preparation:

  • Accurately weigh a suitable amount of the sulfonyl chloride sample into a beaker.

  • Dissolve the sample in an appropriate volume of solvent.

  • Add deionized water and a small amount of nitric acid.

3. Titration Procedure:

  • Instrument: Automatic potentiometric titrator.

  • Electrodes: Silver indicator electrode and a suitable reference electrode.

  • Immerse the electrodes in the sample solution.

  • Titrate the solution with the standardized silver nitrate solution. The silver ions will precipitate the chloride ions as silver chloride (AgCl).

  • The titrator will record the potential (in mV) as a function of the titrant volume added. The endpoint is determined by the point of maximum inflection in the titration curve.

4. Data Analysis:

  • The volume of AgNO₃ solution consumed at the equivalence point is used to calculate the amount of chloride, and thus the amount of sulfonyl chloride, in the original sample.

Comparative Guide to Validated Analytical Methods

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, sample throughput, and available instrumentation. The following table provides a comparative summary of the performance of the discussed methods.

Parameter Derivatization HPLC-UV Derivatization GC-MS Quantitative NMR (qNMR) Titrimetry
Principle Chromatographic separation of a derivatized analyte with UV detection.Chromatographic separation of a volatile derivative with mass spectrometric detection.Direct quantification based on the proportionality of NMR signal intensity to molar concentration.Measurement of the volume of a reagent needed to react completely with the analyte.
Specificity High (dependent on chromatographic resolution). Stability-indicating methods can be developed.[18]Very High (combination of chromatography and mass spectrometry).[8]High (depends on spectral resolution). Can distinguish between isomers.Low to Moderate (quantifies total reactive species).[6]
Sensitivity (Typical LOQ) Low (ng/mL to µg/mL).[5]Very Low (pg/mL to ng/mL), especially in SIM mode.[8]Moderate (mg/mL range).Moderate (depends on titrant concentration).
Precision (%RSD) Excellent (< 2%).[5]Excellent (< 5%).[8]Excellent (< 1%).[15]Excellent (< 0.5%).[19]
Accuracy (% Recovery) Excellent (typically 98-102%).Excellent (typically 95-105%).Excellent (primary method, high accuracy).Excellent (can be highly accurate with proper standardization).
Sample Throughput Moderate.Moderate.Low to Moderate.High.
Key Advantage Widely applicable, robust, and can be stability-indicating.High specificity and sensitivity for trace analysis.Absolute quantification without a specific reference standard, non-destructive.Simple, rapid, cost-effective, and highly precise for assay.[19]
Key Limitation Requires derivatization for many sulfonyl chlorides.Requires derivatization for non-volatile analytes; potential for thermal degradation.Lower sensitivity compared to chromatographic methods; requires expensive instrumentation.Lacks specificity; cannot distinguish between the analyte and reactive impurities.
Best Suited For Purity analysis, stability studies, and quantification of APIs and intermediates.Trace-level impurity analysis, analysis of volatile sulfonyl chlorides.Purity determination of reference standards, assay of pure substances.Rapid assay of bulk sulfonyl chloride content.

Conclusion: A Multi-Faceted Approach to a Multifaceted Molecule

There is no single "best" method for the quantification of sulfonyl chlorides. The optimal choice is dictated by the analytical objective.

  • For routine quality control, purity assessment, and stability testing , a validated, stability-indicating HPLC method is often the most robust and reliable choice.

  • When dealing with volatile sulfonyl chlorides or requiring the utmost sensitivity for trace impurity analysis, GC-MS is the superior technique.

  • For the certification of reference materials or when an absolute, non-destructive quantification is needed without a specific standard, qNMR is an unparalleled tool.

  • For a rapid and cost-effective determination of the total sulfonyl chloride content in bulk material, titrimetry remains a highly precise and valuable option.

References

A Comparative Guide to Amine Synthesis: Evaluating the Fukuyama Method Using (3-Nitrophenyl)methanesulfonyl Chloride Against Traditional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of amines is a critical step in the creation of novel therapeutics and functional molecules. The Fukuyama amine synthesis offers a powerful and versatile methodology for the preparation of primary and secondary amines. This guide provides an objective comparison of the Fukuyama amine synthesis, with a focus on the use of (3-Nitrophenyl)methanesulfonyl chloride, against established alternatives such as reductive amination, the Gabriel synthesis, and direct alkylation of amines.

This analysis is supported by experimental data from the literature to provide a clear performance benchmark for each method.

Performance Comparison of Amine Synthesis Methods

The choice of a synthetic route for amine preparation is often a trade-off between yield, substrate scope, reaction conditions, and the need to avoid over-alkylation. The following table summarizes the key performance indicators for the Fukuyama amine synthesis and its common alternatives.

MethodReagent/PrecursorTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Fukuyama Amine Synthesis Primary Amine + this compound85-95% (estimated)2-4Room Temp to 60Mild reaction conditions, high yields, broad substrate scope, avoids over-alkylation.Multi-step process, use of thiol for deprotection.
Reductive Amination Aldehyde/Ketone + Ammonia65-97%[1][2]2-2425-100One-pot procedure, wide substrate scope.[2][3]Requires a reducing agent, potential for over-alkylation, catalyst may be needed.[3]
Gabriel Synthesis Alkyl Halide + Potassium Phthalimide60-79%[3][4]3-5RefluxHigh purity of primary amine, avoids over-alkylation.[4]Limited to primary amines, harsh hydrolysis conditions.[3]
Direct Alkylation Alkyl Halide + AmmoniaLow to moderate (mixture)VariableVariableSimple one-step reaction.Prone to over-alkylation leading to mixtures of primary, secondary, tertiary, and quaternary amines.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the Fukuyama amine synthesis and its alternatives.

Fukuyama Amine Synthesis

This protocol is adapted from a similar procedure using 2-nitrobenzenesulfonyl chloride and is expected to be applicable with this compound.[6]

Step 1: Sulfonamide Formation

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) at room temperature.

  • Cool the mixture to 0 °C and slowly add a solution of this compound (1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the nosyl-protected amine.

Step 2: Alkylation

  • To a solution of the nosyl-protected amine (1.0 eq) in DMF, add K₂CO₃ (3.0 eq) and the desired alkyl halide (1.2 eq).

  • Heat the mixture to 60 °C and stir for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Step 3: Deprotection

  • Dissolve the N,N-disubstituted sulfonamide (1.0 eq) in acetonitrile.

  • Add thiophenol (2.5 eq) and K₂CO₃ (2.5 eq).

  • Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

  • Dilute with water and extract with ether.

  • Wash the combined organic layers with 1 M NaOH and brine, dry over Na₂SO₄, filter, and concentrate to afford the secondary amine.

Alternative Synthesis Protocols
  • To a solution of benzaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).

  • Stir the mixture at room temperature for 1-2 hours to form the imine.

  • Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield benzylamine. Typical yields range from 65-85%.[1]

  • Suspend potassium phthalimide (1.1 eq) in DMF.

  • Add benzyl bromide (1.0 eq) and heat the mixture to 100 °C for 2-3 hours.

  • Cool the reaction mixture, pour into water, and filter the resulting precipitate of N-benzylphthalimide.

  • Resuspend the N-benzylphthalimide in ethanol and add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction, add 2 M HCl, and filter the phthalhydrazide precipitate.

  • Neutralize the filtrate with NaOH and extract with ether.

  • Dry the organic layer, and concentrate to obtain benzylamine. A reported yield for this two-step process is between 60-79%.[4]

  • A solution of benzyl bromide in a suitable solvent is treated with a large excess of concentrated aqueous ammonia.

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating.

  • Due to the formation of a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, purification by column chromatography or distillation is necessary to isolate the desired primary amine in low to moderate yield. The use of a large excess of ammonia favors the formation of the primary amine.[5][7]

Visualizing the Synthetic Pathways

To further clarify the experimental workflows and logical relationships, the following diagrams have been generated using the DOT language.

Fukuyama_Amine_Synthesis cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection A Primary Amine C Nosyl-protected Amine A->C B (3-Nitrophenyl)methanesulfonyl Chloride B->C E N,N-disubstituted Sulfonamide C->E D Alkyl Halide D->E G Secondary Amine E->G F Thiophenol, K2CO3 F->G

Fukuyama Amine Synthesis Workflow

Amine_Synthesis_Comparison cluster_Fukuyama Fukuyama Synthesis cluster_ReductiveAmination Reductive Amination cluster_Gabriel Gabriel Synthesis cluster_DirectAlkylation Direct Alkylation F1 Primary Amine F2 Sulfonylation F1->F2 F3 Alkylation F2->F3 F4 Deprotection F3->F4 F5 Secondary Amine F4->F5 R1 Aldehyde/Ketone + Amine R2 Imine Formation R1->R2 R3 Reduction R2->R3 R4 Primary/Secondary/Tertiary Amine R3->R4 G1 Alkyl Halide + Phthalimide G2 N-Alkylation G1->G2 G3 Hydrolysis G2->G3 G4 Primary Amine G3->G4 D1 Alkyl Halide + Ammonia D2 SN2 Reaction D1->D2 D3 Mixture of Amines D2->D3

Comparison of Amine Synthesis Pathways

Conclusion

The Fukuyama amine synthesis, utilizing reagents like this compound, stands out as a highly efficient method for the preparation of secondary amines under mild conditions, consistently providing high yields and avoiding the common issue of over-alkylation. While it involves a multi-step process, the reliability and broad applicability make it a superior choice for complex syntheses where purity and yield are paramount.

In contrast, reductive amination offers a convenient one-pot alternative with a wide substrate scope, though it may require careful optimization to prevent side reactions. The Gabriel synthesis remains a robust method for obtaining pure primary amines, but its harsh deprotection step can be a limitation for sensitive substrates. Direct alkylation, while simple in concept, is often impractical for controlled synthesis due to the formation of product mixtures.

For researchers in drug development and synthetic chemistry, the Fukuyama methodology provides a strategic advantage when constructing intricate molecular architectures, offering a reliable and high-yielding pathway to essential amine building blocks.

References

Safety Operating Guide

Personal protective equipment for handling (3-Nitrophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling (3-Nitrophenyl)methanesulfonyl chloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a corrosive and water-reactive solid. It can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2] This substance should be handled with extreme care by trained personnel only.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]Protects against splashes and dust particles that can cause severe eye damage.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to severe burns.[1][2]
Body Protection A chemical-resistant lab coat or apron, and appropriate protective clothing to prevent skin exposure.[1][2]Shields skin from accidental contact and contamination.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1] All handling should be performed in a certified chemical fume hood.Prevents inhalation of dust and vapors that may cause respiratory tract irritation.[1]

Emergency Procedures

Immediate action is crucial in the event of an emergency.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and ensure safety.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others and evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Do not use water.[1] Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled, and closed container for disposal.[1]

  • Decontaminate: Once the material is collected, decontaminate the area with a dry, inert absorbent material.

  • Dispose: The collected material and any contaminated absorbents must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[3]

Disposal Protocol

All waste containing this compound must be handled as hazardous waste.

Waste TypeDisposal Procedure
Unused Product Dispose of the contents and container to an approved waste disposal plant.[1] Do not mix with other waste.
Contaminated Materials Any materials contaminated with the product (e.g., gloves, absorbent paper) should be placed in a sealed, labeled container and disposed of as hazardous waste.

Handling and Storage Workflow

The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Proceed with caution Work in Hood Work in Chemical Fume Hood Don PPE->Work in Hood Weigh/Transfer Weigh and Transfer Chemical Work in Hood->Weigh/Transfer Decontaminate Decontaminate Glassware & Surfaces Weigh/Transfer->Decontaminate Dispose Waste Dispose of Hazardous Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Standard workflow for handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.